molecular formula C10H6O B1367611 2-Ethynyl-1-benzofuran CAS No. 39165-03-2

2-Ethynyl-1-benzofuran

Cat. No.: B1367611
CAS No.: 39165-03-2
M. Wt: 142.15 g/mol
InChI Key: ORPJXCBVOHBRKF-UHFFFAOYSA-N
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Description

2-Ethynyl-1-benzofuran is a synthetic benzofuran derivative characterized by an ethynyl substituent at the 2-position of the benzofuran core. This structural motif incorporates a reactive alkyne group, making it a versatile building block for various synthetic applications, including metal-catalyzed cross-couplings and cycloaddition reactions via click chemistry. Researchers can utilize this compound to construct more complex molecular architectures for use in medicinal chemistry and materials science. Benzofuran scaffolds are widely recognized in pharmaceutical research for their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties . The specific research value, applications, and mechanism of action for this compound require further investigation and characterization by qualified researchers. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPJXCBVOHBRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549990
Record name 2-Ethynyl-1-benzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39165-03-2
Record name 2-Ethynyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 2-Ethynyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-1-benzofuran via Sonogashira Coupling

This guide provides a comprehensive overview of the synthesis of this compound from 2-iodobenzofuran, focusing on the Sonogashira cross-coupling reaction. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction mechanism, a field-proven experimental protocol, and critical insights into process optimization and characterization.

Benzofuran derivatives are core structural motifs in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The introduction of an ethynyl group at the 2-position creates a versatile chemical handle, this compound, which serves as a pivotal building block for constructing more complex molecular architectures through subsequent reactions like click chemistry, further cross-couplings, and cyclizations.[1][2]

The most reliable and widely adopted method for forging the C(sp²)-C(sp) bond required for this synthesis is the Sonogashira cross-coupling reaction.[1] This palladium- and copper-co-catalyzed reaction offers mild conditions and broad functional group tolerance, making it indispensable in modern organic synthesis.[3]

Mechanistic Deep Dive: The Sonogashira Coupling

The Sonogashira reaction's efficacy stems from the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5] While the mechanism is complex and still a subject of detailed study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[6]

The Core Components:

  • Palladium Catalyst: The linchpin of the reaction. A Pd(0) species is the active catalyst. Common precursors like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are reduced in situ to generate the active Pd(0) complex.[3][5]

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), it significantly accelerates the reaction. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the key transmetalation step.[3][7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[4][8]

  • Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) stabilize the palladium center, modulate its reactivity, and prevent the precipitation of palladium black.[5]

The Catalytic Cycles:

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-iodobenzofuran substrate, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[3][5]

    • Transmetalation: The Pd(II) complex reacts with the copper(I) acetylide generated in the copper cycle. The acetylide group is transferred from copper to palladium, displacing the halide and forming a new Pd(II)-alkynyl complex.[5]

    • Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, which is simultaneously reduced back to the active Pd(0) state, thus completing the cycle.[3]

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[5]

    • Deprotonation: The amine base removes the acidic terminal alkyne proton, facilitated by the copper coordination, to form the crucial copper(I) acetylide intermediate.[7] This species then enters the palladium cycle for the transmetalation step.

Copper-Free Variant: To avoid the primary side reaction—oxidative homocoupling of the alkyne (Glaser coupling)—copper-free Sonogashira protocols have been developed.[3][9] In these systems, the base is believed to deprotonate the alkyne directly at the palladium center after its coordination, albeit typically requiring higher temperatures or more reactive substrates.[5][10]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Aryl-Pd(II)-Alkynyl(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product This compound PdII_Alkynyl->Product ArylI 2-Iodobenzofuran ArylI->PdII_Aryl CuI CuI Cu_Acetylide Cu-Acetylide CuI->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Regeneration Base_H Et₃N-H⁺ Cu_Acetylide->Base_H Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide

Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction

Field-Proven Experimental Protocol

This protocol details the synthesis using trimethylsilylacetylene (TMSA) as a safe and practical surrogate for acetylene gas, followed by a straightforward deprotection step.

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
2-IodobenzofuranC₈H₅IO244.031.00 g4.10Aryl halide substrate
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90144 mg0.205 (5%)Palladium pre-catalyst
Copper(I) Iodide (CuI)CuI190.4539 mg0.205 (5%)Co-catalyst
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.220.70 mL (0.49 g)5.00Alkyne source (protected)
Triethylamine (TEA)C₆H₁₅N101.192.30 mL (1.66 g)16.4Base
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1120 mL-Solvent
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.13 g8.20Deprotection base
Methanol (MeOH)CH₃OH32.0420 mL-Deprotection solvent
Part A: Sonogashira Coupling of 2-Iodobenzofuran with TMSA

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzofuran (1.00 g, 4.10 mmol), PdCl₂(PPh₃)₂ (144 mg, 0.205 mmol), and CuI (39 mg, 0.205 mmol).

    • Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of the Pd(0) species and to suppress the undesirable Glaser-Hay homocoupling of the alkyne.[11] Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (20 mL) via syringe, followed by triethylamine (2.30 mL, 16.4 mmol).

    • Causality: Anhydrous solvents are essential for reproducibility. TEA acts as both the base and a co-solvent. A slight excess ensures complete deprotonation of the alkyne.

  • Alkyne Introduction: Add trimethylsilylacetylene (0.70 mL, 5.00 mmol) dropwise via syringe.

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

    • Causality: The coupling of aryl iodides is typically facile and proceeds efficiently at room temperature.[3] Monitoring ensures the reaction is driven to completion without unnecessary heating, which could promote side reactions.

  • Work-up and Isolation: Upon completion (typically 2-4 hours), concentrate the mixture under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and filter through a pad of Celite to remove catalyst residues and salts. Wash the filtrate with saturated aq. NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The aqueous ammonia wash helps to remove the copper co-catalyst by forming a soluble copper-ammonia complex.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product, 2-(trimethylsilylethynyl)benzofuran, by flash column chromatography on silica gel (eluting with hexanes) to yield a colorless oil.

Part B: Deprotection to this compound
  • Reaction Setup: Dissolve the purified 2-(trimethylsilylethynyl)benzofuran from Part A in methanol (20 mL) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (1.13 g, 8.20 mmol) to the solution.

  • Reaction Execution: Stir the suspension vigorously at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

    • Causality: K₂CO₃ in methanol is a mild and effective system for cleaving the silicon-carbon bond, regenerating the terminal alkyne.

  • Work-up and Purification: Once the reaction is complete, remove the methanol under reduced pressure. Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully to yield the final product, this compound. Further purification by chromatography may be performed if necessary.

Figure 2: Experimental Workflow for Synthesis

Characterization and Data Analysis

The structural identity and purity of the synthesized this compound must be confirmed through standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Value / Observation
¹H NMR Benzofuran H-3~6.9 - 7.2 ppm (singlet)[12]
Benzofuran H-4, H-5, H-6, H-7~7.2 - 7.6 ppm (multiplet)[12]
Ethynyl H (≡C-H)~3.2 - 3.5 ppm (singlet)
¹³C NMR Benzofuran C (aromatic)~110 - 155 ppm
Alkyne C (C≡C-H)~80 - 85 ppm
Alkyne C (Ar-C ≡C)~75 - 80 ppm
IR ≡C-H stretch~3300 cm⁻¹ (sharp, strong)[13]
C≡C stretch~2110 cm⁻¹ (weak to medium)[13]
Mass Spec Molecular Ion [M]⁺m/z = 142.04

Note: Exact chemical shifts can vary based on the solvent used for NMR analysis.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Wet solvent or reagents.3. Insufficient base.1. Use fresh catalyst or pre-catalyst. Ensure a thoroughly deoxygenated system.[14]2. Use freshly distilled, anhydrous solvents.3. Ensure at least 2 equivalents of amine base are used.
Glaser Homocoupling Product Presence of oxygen in the reaction mixture.1. Thoroughly degas the solvent (e.g., via freeze-pump-thaw cycles or sparging with N₂/Ar).2. Consider a copper-free protocol.[9]
Stalled Reaction 1. Low reactivity of substrate (less common for iodides).2. Catalyst deactivation.1. Gentle heating (40-50 °C) may be required.[3]2. Increase catalyst loading slightly or add a fresh portion of catalyst.
Incomplete Deprotection 1. Insufficient base or reaction time.2. Low quality K₂CO₃.1. Increase reaction time or add more K₂CO₃.2. Use freshly purchased or properly stored base. Alternatively, use TBAF in THF for a faster reaction.

Conclusion

The Sonogashira coupling is a powerful and highly reliable method for the synthesis of this compound from 2-iodobenzofuran. By understanding the underlying catalytic cycles and paying close attention to experimental parameters—particularly maintaining an inert atmosphere—researchers can consistently achieve high yields of this valuable synthetic intermediate. The use of a protected alkyne like TMSA followed by a simple deprotection step provides a safe, scalable, and efficient workflow suitable for a wide range of applications in medicinal chemistry and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

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  • Trofimov, A., Gevorgyan, V. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1). [Link]

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  • Liang, Y., et al. (2011). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Chinese Journal of Chemistry, 29(1), 161-165. [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]

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  • University of Arizona. (2009). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. [Link]

  • Doan, N., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-14. [Link]

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  • ResearchGate. (n.d.). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

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A Technical Guide to the Spectral Analysis of 2-Ethynyl-1-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. The introduction of an ethynyl group at the 2-position of the benzofuran ring system creates a molecule with enhanced synthetic versatility, opening avenues for the construction of more complex molecular architectures through reactions such as "click" chemistry and Sonogashira coupling. A thorough understanding of the spectral characteristics of 2-ethynyl-1-benzofuran is paramount for its unambiguous identification and for quality control in its synthesis and subsequent applications.

Molecular Structure and Predicted Spectral Features

The structure of this compound, with its constituent benzofuran ring and terminal alkyne, dictates its unique spectral fingerprint. The following sections will detail the predicted NMR, IR, and MS data, drawing parallels with known spectral data of related compounds.

Caption: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzofuran ring and a characteristic signal for the acetylenic proton. The chemical shifts of the benzofuran protons are influenced by the electron-withdrawing nature of the ethynyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H77.60 - 7.70d~8.0Deshielded due to proximity to the electronegative oxygen atom.
H47.50 - 7.60d~8.0Typical aromatic proton chemical shift.
H57.25 - 7.35t~7.5Typical aromatic proton chemical shift.
H67.20 - 7.30t~7.5Typical aromatic proton chemical shift.
H36.80 - 6.90s-The proton on the furan ring, influenced by the adjacent ethynyl group.
3.10 - 3.20s-Characteristic chemical shift for a terminal alkyne proton.[3]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The sp-hybridized carbons of the ethynyl group will show characteristic resonances.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2145.0 - 150.0Carbon attached to the ethynyl group and the furan oxygen.
C7a154.0 - 156.0Bridgehead carbon adjacent to the oxygen atom.
C3a128.0 - 130.0Bridgehead carbon.
C4123.0 - 125.0Aromatic carbon.
C5124.0 - 126.0Aromatic carbon.
C6121.0 - 123.0Aromatic carbon.
C7111.0 - 113.0Aromatic carbon.
C3108.0 - 110.0Carbon in the furan ring.
85.0 - 90.0Acetylenic carbon attached to the benzofuran ring.
75.0 - 80.0Terminal acetylenic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the aromatic ring, the ether linkage, and the terminal alkyne.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
≡C-H3300 - 3250Strong, SharpC-H stretch of the terminal alkyne.[3]
C-H (aromatic)3100 - 3000MediumC-H stretch of the benzofuran ring.
C≡C2150 - 2100Medium to WeakC≡C stretch of the terminal alkyne.[3]
C=C (aromatic)1600 - 1450Medium to StrongC=C stretching vibrations within the benzofuran ring.
C-O-C1250 - 1050StrongAsymmetric and symmetric C-O-C stretching of the furan ether.
C-H (out-of-plane)900 - 675StrongC-H bending vibrations of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For this compound (C₁₀H₆O), the expected molecular weight is approximately 142.04 g/mol .

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation is likely to proceed through pathways that stabilize the resulting ions.

fragmentation M [C₁₀H₆O]⁺˙ m/z = 142 (Molecular Ion) F1 [M-H]⁺ m/z = 141 M->F1 - H˙ F2 [M-CO]⁺˙ m/z = 114 M->F2 - CO F3 [C₉H₅]⁺ m/z = 113 F2->F3 - H˙ F4 [C₆H₄]⁺˙ m/z = 76 F2->F4 - C₂H₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • m/z 142 (M⁺): The molecular ion peak, which should be relatively intense.

  • m/z 141 ([M-H]⁺): Loss of the acidic acetylenic hydrogen atom.

  • m/z 114 ([M-CO]⁺˙): A common fragmentation pathway for benzofurans, involving the loss of a carbon monoxide molecule.

  • m/z 113 ([C₉H₅]⁺): Subsequent loss of a hydrogen radical from the m/z 114 fragment.

  • m/z 76 ([C₆H₄]⁺˙): Formation of a benzyne radical cation, a common fragment in aromatic compounds.

Experimental Protocols

To obtain the spectral data for this compound, the following general experimental protocols are recommended.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Record ¹H and ¹³C{¹H} NMR spectra at room temperature using standard pulse sequences.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The spectrum can be acquired using a KBr pellet, as a thin film on a salt plate (if the compound is a liquid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (¹H & ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms interpretation Structure Elucidation & Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: General experimental workflow for the synthesis and spectral characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the identification and characterization of this important synthetic building block. The detailed analysis of the expected NMR, IR, and MS data serves as a foundational reference for those working in the fields of medicinal chemistry, drug development, and materials science, facilitating the advancement of research involving the versatile benzofuran scaffold.

References

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  • Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. (2024). International Journal of Pharmaceutical Sciences and Research.
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An In-depth Technical Guide to the Synthesis and Significance of 2-Ethynyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a cornerstone of numerous natural products and pharmacologically active compounds, driving continuous innovation in synthetic methodology.[1][2] Among its myriad derivatives, 2-ethynyl-1-benzofuran stands out not for its direct biological activity, but as a supremely versatile building block in medicinal chemistry and materials science. Its terminal alkyne functionality serves as a reactive handle for a host of powerful transformations, including click chemistry and further cross-coupling reactions. This guide provides an in-depth examination of the historical development and modern synthetic strategies for accessing this pivotal intermediate. We will explore the causality behind preferred synthetic routes, provide detailed, field-tested protocols, and elucidate the mechanistic underpinnings that ensure success.

Historical Context: The Rise of the Benzofuran Scaffold

The story of benzofuran chemistry begins in the late 19th century. While the parent heterocycle, furan, was isolated from pinewood, the fused benzo-variant, benzofuran (historically known as coumarone), was first synthesized by Perkin from coumarin.[2] Early methods were often harsh and limited in scope. The true potential of the benzofuran scaffold in drug discovery only began to be realized with the advent of modern synthetic chemistry, particularly the development of transition-metal-catalyzed cross-coupling reactions. These methodologies revolutionized the ability to construct the benzofuran core and functionalize it with precision, paving the way for the synthesis of complex molecules like this compound.

The Enabling Technology: Palladium-Catalyzed Sonogashira Coupling

The most direct and widely adopted strategy for installing a terminal ethynyl group at the C-2 position of a benzofuran is the Sonogashira cross-coupling reaction.[3][4] This powerful C-C bond-forming reaction joins a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The discovery and development of this reaction was a paradigm shift, allowing for the direct and efficient synthesis of aryl alkynes.

Mechanistic Rationale and Causality

The synthesis of this compound via this method typically starts from a 2-halo-1-benzofuran (iodide or bromide being most reactive) and a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).

  • Why Palladium? The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) is central to the reaction. It undergoes a catalytic cycle involving oxidative addition into the C-X bond of the 2-halobenzofuran, forming a Pd(II) intermediate.

  • Role of the Copper(I) Co-catalyst: The copper salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself.[4]

  • The Transmetalation Step: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a key step called transmetalation.

  • The Necessity of a Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also to neutralize the hydrogen halide (HX) produced during the reaction, preventing side reactions and catalyst deactivation.

  • Why a Protected Alkyne? Using a protected alkyne like TMSA prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under Sonogashira conditions. The silyl group is easily removed in a subsequent step.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide H-C≡CR, Base Cu_acetylide->PdII Transfers Alkyne caption Fig. 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Fig. 1: Simplified Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Approach

This protocol is a self-validating system, designed for robustness and reproducibility.

Step 1: Sonogashira Coupling of 2-Iodobenzofuran with TMS-Acetylene

  • To a dry, argon-flushed Schlenk flask, add 2-iodo-1-benzofuran (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N (v/v 2:1).

  • Add trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product (2-(trimethylsilylethynyl)-1-benzofuran) by column chromatography on silica gel.

Step 2: Desilylation to Yield this compound

  • Dissolve the purified 2-(trimethylsilylethynyl)-1-benzofuran in a solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 equiv), or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 equiv).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, dry over anhydrous MgSO₄, and concentrate carefully (the product can be volatile) to yield pure this compound.

Parameter Specification Rationale
Starting Material 2-Iodo-1-benzofuranIodoarenes are more reactive than bromoarenes in oxidative addition.
Catalyst Loading 1-5 mol% Pd, 2-10 mol% CuIBalances reaction efficiency with cost and ease of purification.
Solvent Anhydrous, degassed amine or THF/aminePrevents catalyst deactivation by oxygen and side reactions with water.
Temperature 25-50 °CMild conditions preserve the sensitive alkyne and benzofuran moieties.
Deprotection Agent K₂CO₃ in MeOH or TBAFMild and selective for removing the TMS group without affecting the alkyne.
Table 1. Key Parameters for the Sonogashira Synthesis Protocol.

Alternative Strategy: Intramolecular Cyclization

An equally powerful and convergent approach to substituted benzofurans involves the intramolecular cyclization of o-alkynylphenol precursors.[5][6][7] This method builds the furan ring onto a pre-functionalized benzene core. The synthesis of the target molecule via this route would involve preparing 2-(phenylethynyl)phenol and then performing a cyclization. While this specific example leads to a 2-phenylbenzofuran, the strategy is broadly applicable and highlights a different bond-forming logic. Gold- and platinum-catalyzed cyclizations are particularly prevalent.[8][9]

Workflow and Mechanistic Considerations

The general workflow involves two key transformations: first, the synthesis of an o-alkynylphenol, and second, its subsequent cyclization.

  • Precursor Synthesis: The o-alkynylphenol intermediate is itself typically synthesized via a Sonogashira coupling of an o-halophenol with a terminal alkyne.

  • Cyclization Step: The cyclization is an intramolecular hydroalkoxylation (5-endo-dig cyclization). The phenolic oxygen acts as an internal nucleophile, attacking the alkyne. This process is often promoted by transition metals (Au, Pt, Pd, Cu) or strong bases.[4][6] Gold catalysts are particularly effective due to their high carbophilicity, which activates the alkyne towards nucleophilic attack.

Cyclization_Workflow Start o-Iodophenol + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Start->Sonogashira Intermediate o-Alkynylphenol Sonogashira->Intermediate Cyclization Intramolecular Cyclization (e.g., Au(I) Catalysis) Intermediate->Cyclization Product 2-Substituted Benzofuran Cyclization->Product caption Fig. 2: General Workflow for Benzofuran Synthesis via Intramolecular Cyclization.

Fig. 2: General Workflow for Benzofuran Synthesis via Intramolecular Cyclization.
Experimental Protocol: Intramolecular Cyclization Approach

This protocol outlines the synthesis of a generic 2-substituted benzofuran to illustrate the methodology.

Step 1: Synthesis of the o-Alkynylphenol Precursor

  • Follow the Sonogashira coupling protocol described in Section 2.2, using o-iodophenol (1.0 equiv) and the desired terminal alkyne (e.g., phenylacetylene, 1.1 equiv).

  • After workup, purify the resulting o-(alkynyl)phenol intermediate by column chromatography.

Step 2: Gold-Catalyzed Intramolecular Cyclization

  • In a vial, dissolve the o-(alkynyl)phenol (1.0 equiv) in an anhydrous solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

  • Add a gold(I) catalyst, for example, [Ph₃PAuCl] (0.02 equiv) in combination with a silver co-catalyst like AgOTf (0.02 equiv) to generate the active cationic gold species in situ.[5]

  • Stir the reaction at room temperature. Monitor the reaction by TLC. The cyclization is often rapid (30 min to 2 hours).

  • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate to obtain the 2-substituted benzofuran product.

Parameter Specification Rationale
Precursor o-AlkynylphenolPositions the nucleophile (OH) and electrophile (alkyne) for cyclization.
Catalyst Cationic Gold(I) or Platinum(II)Highly carbophilic metals that efficiently activate the alkyne for attack.
Solvent Anhydrous, non-coordinating (e.g., DCM)Ensures catalyst activity and prevents unwanted side reactions.
Temperature 25 °C (Room Temperature)The high efficiency of the catalyst allows for very mild reaction conditions.
Table 2. Key Parameters for the Intramolecular Cyclization Protocol.

Physicochemical Properties and Spectroscopic Characterization

While extensive data for this compound is not compiled in a single source, its properties can be reliably predicted from its constituent parts. The data below is representative for this class of compound.

Property Value / Description
Molecular Formula C₁₀H₆O
Molecular Weight 142.15 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.
¹H NMR (CDCl₃) δ ~7.7-7.2 (m, 4H, Ar-H), ~6.8 (s, 1H, furan H-3), ~3.2 (s, 1H, ≡C-H).
¹³C NMR (CDCl₃) Aromatic carbons (δ ~155-110), alkyne carbons (δ ~85, 75), furan C3 (δ ~107).
IR (neat, cm⁻¹) ~3300 (≡C-H stretch, sharp), ~2100 (C≡C stretch, weak), ~1600, 1450 (Ar C=C).
Table 3. Predicted Physicochemical and Spectroscopic Data for this compound.

The key diagnostic signals are the sharp C-H stretch of the terminal alkyne around 3300 cm⁻¹ in the IR spectrum and the corresponding proton signal around 3.2 ppm in the ¹H NMR spectrum.

Applications in Drug Development and Beyond

The true value of this compound lies in its utility as a synthetic intermediate. The terminal alkyne is a gateway to immense molecular complexity.

  • Click Chemistry: The alkyne readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the facile linkage of the benzofuran scaffold to biomolecules, polymers, or other drug fragments containing an azide group.

  • Further Cross-Coupling: It can act as the alkyne partner in subsequent Sonogashira or other coupling reactions to build more elaborate structures.

  • Heterocycle Synthesis: The alkyne can be a key component in cycloaddition reactions to form other heterocyclic rings, expanding the chemical space for drug discovery.

The benzofuran core itself is present in many approved drugs and natural products, exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][10] The ability to easily attach this "privileged scaffold" to other molecules via the 2-ethynyl handle makes this compound a high-value tool for medicinal chemists in lead optimization and the development of new chemical entities.

Conclusion

The "discovery" of this compound is not a singular event but rather the logical outcome of the maturation of synthetic organic chemistry. Its efficient synthesis is a testament to the power of modern catalytic methods, particularly the Sonogashira coupling and gold-catalyzed intramolecular cyclizations. As a versatile and reactive building block, this compound provides researchers and drug development professionals with a powerful tool to explore new chemical space and accelerate the creation of novel therapeutics and functional materials.

References

  • Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. (n.d.). Wiley Online Library. Available at: [Link]

  • Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. (2018). ResearchGate. Available at: [Link]

  • Synthesis of benzofurans via cyclization of o-alkynylphenols. (2021). ResearchGate. Available at: [Link]

  • Dual Photoredox/Gold Catalysis Arylative Cyclization of o-Alkynylphenols with Aryldiazonium Salts: A Flexible Synthesis of Benzofurans. (2016). ACS Publications. Available at: [Link]

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (2016). ACS Publications. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). Royal Society of Chemistry. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. (n.d.). ResearchGate. Available at: [Link]

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (2008). Tetrahedron. Available at: [Link]

  • 2-Ethylbenzofuran. (n.d.). PubChem. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2022). IJSDR. Available at: [Link]

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2-Ethynyl-1-Benzofuran: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Niche Synthetic Target

For the researcher engaged in the intricate art of molecular design, particularly within the pharmaceutical and materials science sectors, the benzofuran scaffold represents a cornerstone of innovation. Its derivatives are lauded for a wide spectrum of biological activities and material properties. This guide focuses on a specific, highly reactive derivative: 2-ethynyl-1-benzofuran . This molecule, featuring a terminal alkyne at the 2-position, is a potent building block for creating complex molecular architectures through reactions like Sonogashira couplings, click chemistry, and various cyclizations.

It is important to note that as of the compilation of this guide, a dedicated CAS (Chemical Abstracts Service) Registry Number for this compound could not be identified in major chemical databases. This suggests that it is a niche or novel compound, not yet widely cataloged. Consequently, this document is structured not as a datasheet for a commercial product, but as a comprehensive scientific guide to its synthesis, characterization, and safe handling, based on established, analogous chemical principles.

Molecular Identity and Predicted Physicochemical Properties

While a definitive CAS number is not available, the identity of this compound is unambiguous. The key to its utility lies in the juxtaposition of the electron-rich benzofuran ring system and the reactive carbon-carbon triple bond.

IdentifierValue / RepresentationSource / Method
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₁₀H₆OCalculated
Molecular Weight 142.16 g/mol Calculated
Canonical SMILES C#CC1=CC2=CC=CC=C2O1Structure-Based
InChI Key (Not available)-
CAS Number (Not registered)-

Predicted properties based on related structures like 2-ethylbenzofuran and general principles.

Strategic Synthesis: A Three-Stage Approach

The most logical and robust pathway to synthesize this compound involves a multi-step sequence, leveraging the power of palladium-catalyzed cross-coupling chemistry. This approach ensures high selectivity and functional group tolerance. The overall strategy is a Sonogashira coupling of a 2-halo-1-benzofuran precursor with a protected acetylene, followed by a deprotection step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation (Sonogashira Coupling) cluster_2 Stage 3: Deprotection A Salicylaldehyde B Iodination A->B C 2-Hydroxy-3-iodobenzaldehyde B->C D Cyclization C->D E 2-Iodo-1-benzofuran D->E F 2-Iodo-1-benzofuran H Pd/Cu Catalysis F->H G (Trimethylsilyl)acetylene G->H I 2-((Trimethylsilyl)ethynyl)-1-benzofuran H->I J 2-((Trimethylsilyl)ethynyl)-1-benzofuran K Base-mediated Cleavage (e.g., K₂CO₃/MeOH) J->K L This compound (Target Molecule) K->L

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of the 2-Iodo-1-benzofuran Precursor

The Sonogashira coupling requires an activated benzofuran, typically a halide. 2-Iodo-1-benzofuran is an excellent substrate due to the high reactivity of the carbon-iodine bond in the palladium catalytic cycle.

Protocol: Iodocyclization Route

This method proceeds via the iodocyclization of an alkynylated anisole derivative.

  • Starting Material: 2-Iodoanisole.

  • Alkynylation: Subject 2-iodoanisole to a Sonogashira coupling with a suitable protected alkyne. This intermediate is then deprotected.

  • Cyclization: The resulting alkynylated 2-iodoanisole is treated with iodine (I₂) in the presence of a base like sodium bicarbonate. This triggers an electrophilic iodocyclization to form the diiodo-functionalized benzofuran.

  • Purification: The product, 2-iodo-1-benzofuran, is purified via column chromatography on silica gel.

Causality: The use of an iodo-substituted precursor is deliberate. The C-I bond is weaker than C-Br or C-Cl bonds, facilitating a lower activation energy for the oxidative addition step in the subsequent Sonogashira reaction, often leading to higher yields and milder reaction conditions.

Stage 2: Sonogashira Coupling for C-C Bond Formation

This reaction is the core step where the ethynyl moiety is introduced. Using a protected alkyne, such as (trimethylsilyl)acetylene (TMSA), is crucial.[1]

Why use a protected alkyne? Directly using acetylene gas is technically challenging and hazardous. Furthermore, since acetylene has two reactive C-H bonds, it can lead to undesired double-coupling side products. TMSA masks one reactive site, ensuring mono-alkynylation. The trimethylsilyl group is robust enough to withstand the coupling conditions but can be removed easily in a subsequent step.[1]

G Pd(0)L2 Pd(0)L₂ Pd(II) Complex BF-Pd(II)(I)L₂ Pd(0)L2->Pd(II) Complex 2-Iodo-BF 2-Iodo-Benzofuran 2-Iodo-BF->Pd(II) Complex Oxidative Addition Oxidative\nAddition Oxidative Addition Pd(II)-Alkyne BF-Pd(II)(C≡C-TMS)L₂ Pd(II) Complex->Pd(II)-Alkyne Transmetalation Cu-Acetylene Cu-C≡C-TMS Cu-Acetylene->Pd(II)-Alkyne TMS-Acetylene HC≡C-TMS TMS-Acetylene->Cu-Acetylene Cu(I) / Base Base Base (e.g., Et₃N) Base->Cu-Acetylene Transmetalation Transmetalation Product 2-(TMS-Ethynyl)-Benzofuran Pd(II)-Alkyne->Product Reductive Elimination Reductive\nElimination Reductive Elimination Product->Pd(0)L2

Caption: The Palladium catalytic cycle for Sonogashira coupling.

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-1-benzofuran (1.0 eq).

  • Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI, 2-5 mol%).[2]

  • Solvent and Base: Dissolve the solids in a suitable solvent, typically an amine base like triethylamine (Et₃N) which also serves to neutralize the HI generated, or a mixture of THF and Et₃N.[2]

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product, 2-((trimethylsilyl)ethynyl)-1-benzofuran, by column chromatography on silica gel.

Stage 3: Deprotection to Yield the Terminal Alkyne

The final step is the selective cleavage of the robust C-Si bond to unmask the terminal alkyne.

Protocol: Base-Mediated Desilylation

  • Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-1-benzofuran in a solvent such as methanol (MeOH) or a THF/MeOH mixture.

  • Reagent: Add a mild base, such as potassium carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][3] The reaction is often run at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup and Purification: Once complete, neutralize the mixture if necessary, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, should be purified, often by careful column chromatography.

Causality of Reagent Choice: A mild base like K₂CO₃ in methanol is effective for cleaving the TMS group without affecting other potentially sensitive functional groups on the benzofuran ring. Fluoride sources like TBAF are also highly effective but can sometimes be too aggressive. DBU offers a potent, non-nucleophilic basic condition suitable for this transformation.[3]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthon. Heterocyclic compounds are foundational in medicinal chemistry, and the introduction of an ethynyl group opens numerous avenues for molecular elaboration.[4][5]

  • Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward linkage of the benzofuran core to other molecules (e.g., biomolecules, polymers, other drug fragments) containing an azide group to form stable triazole linkages.

  • Further Cross-Coupling: The terminal alkyne can participate in a second Sonogashira reaction or other C-C bond-forming reactions to create more complex, conjugated systems.

  • Cyclization Reactions: The alkyne can act as a dienophile or participate in various metal-catalyzed cyclization reactions to build fused ring systems.

  • Bio-orthogonal Labeling: Its small size and unique reactivity make it a candidate for bio-orthogonal labeling and chemical biology applications.

Predicted Spectroscopic Profile

While experimental data for the target molecule is not available, a predicted spectroscopic profile can be extrapolated from known 2-substituted benzofuran derivatives.[6][7]

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Acetylenic Proton (-C≡C-H )δ 3.0 - 3.5 ppm (singlet)
Benzofuran H-3δ ~6.8 - 7.2 ppm (singlet)
Aromatic Protons (H-4 to H-7)δ ~7.2 - 7.8 ppm (multiplets)
¹³C NMR Alkynyl Carbon (C ≡CH)δ ~80 - 85 ppm
Alkynyl Carbon (C≡C H)δ ~75 - 80 ppm
Benzofuran C-2δ ~130 - 140 ppm
IR Spectroscopy ≡C-H Stretchν ~3300 cm⁻¹ (sharp, strong)
C≡C Stretchν ~2100-2150 cm⁻¹ (weak to medium)

Safety and Handling

Palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction, are known to be exothermic and can pose safety hazards if not properly managed, especially during scale-up.[8][9]

  • Inert Atmosphere: The Sonogashira reaction, particularly when using a copper co-catalyst, must be performed under an inert atmosphere (N₂ or Ar) to prevent oxidative homocoupling of the alkyne (Glaser coupling).[10]

  • Exothermicity: All Pd-catalyzed reactions should be treated as potentially exothermic. Monitor the internal reaction temperature, especially during initial scale-up. Controlled addition of reagents may be necessary to manage any significant heat evolution.[9]

  • Reagent Handling:

    • Palladium catalysts and ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Amine bases like triethylamine are volatile and corrosive.

    • (Trimethylsilyl)acetylene is a flammable liquid.

  • Product Stability: Terminal alkynes can be unstable under certain conditions. The final product, this compound, should be stored under an inert atmosphere, protected from light, and kept cool to prevent potential polymerization or degradation.

Conclusion

This compound stands as a high-potential, underexplored building block for advanced organic synthesis. While its formal cataloging is yet to be established, this guide provides a robust, scientifically-grounded framework for its synthesis and application. By understanding the causality behind the chosen synthetic route—from precursor preparation to the pivotal Sonogashira coupling and final deprotection—researchers can confidently access this molecule. Its inherent reactivity opens a gateway to novel chemical space, making it a valuable tool for scientists and professionals dedicated to the next generation of pharmaceuticals and advanced materials.

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A Guide to the Theoretical Investigation of 2-Ethynyl-1-Benzofuran: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, valued for its prevalence in natural products and its versatile pharmacological profile.[1][2] The introduction of a 2-ethynyl group offers a unique opportunity to modulate the electronic properties and introduce a synthetically versatile handle for further functionalization, such as "click" chemistry. This technical guide provides a comprehensive, in-depth framework for the theoretical and computational investigation of 2-ethynyl-1-benzofuran. We present a complete workflow, from initial molecular modeling to the prediction of spectroscopic, electronic, and reactive properties. This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals, detailing not just the protocols but the scientific rationale underpinning the choice of computational methods. The described workflow establishes a self-validating system, where theoretical predictions are designed to be directly correlated with empirical data.

Introduction: The Scientific Case for this compound

Benzofuran and its derivatives are a class of heterocyclic compounds that command significant attention due to their wide array of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[2][3][4] Their rigid, planar structure and electron-rich nature make them privileged scaffolds in drug design.[5] The functionalization of the benzofuran core is a key strategy for optimizing therapeutic efficacy and exploring new chemical space.[6]

The 2-position of the benzofuran ring is a common site for substitution.[6] Introducing an ethynyl (–C≡C–H) group at this position is of particular strategic interest for several reasons:

  • Electronic Modulation: The triple bond of the ethynyl group is a π-system that can extend the conjugation of the benzofuran core, directly impacting the molecule's frontier molecular orbitals (HOMO/LUMO) and, consequently, its electronic, optical, and reactive properties.[1][2]

  • Structural Linearity: The ethynyl group introduces a linear, rigid extension to the scaffold, which can be exploited to probe interactions with biological targets.

  • Synthetic Versatility: As a terminal alkyne, the ethynyl group is a powerful functional handle for a variety of subsequent chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, as well as Sonogashira cross-coupling reactions.[7]

Despite its potential, this compound remains a largely unexplored molecule. A robust theoretical characterization is the logical first step to understanding its intrinsic properties and predicting its behavior. This guide outlines a validated computational workflow to achieve this, providing a foundational dataset that can accelerate experimental research and application.

A Validated Theoretical Methodology

The following section details a comprehensive computational protocol. The choice of methods and basis sets is grounded in established practices for aromatic and heterocyclic systems, ensuring a balance of computational accuracy and efficiency.[1][3][8]

Computational Workflow Overview

The entire process is designed as an integrated workflow, from initial structure to final property analysis. This systematic approach ensures reproducibility and provides a holistic understanding of the molecule's chemical nature.

G cluster_setup Setup & Optimization cluster_analysis Property Calculations cluster_validation Experimental Correlation A 1. Build 3D Structure B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4a. Electronic Properties (HOMO, LUMO, MEP) C->D E 4b. Spectroscopic Properties (IR, NMR) C->E F 4c. Reactivity Descriptors (Hardness, Electrophilicity) C->F I 5c. Electrochemical Validation (Cyclic Voltammetry) D->I H 5b. Spectroscopic Validation (FT-IR, NMR) E->H G 5a. Synthesis Proposal (Sonogashira Coupling) F->G J Validated Molecular Profile G->J H->J I->J

Caption: Computational and experimental workflow for this compound.

Step-by-Step Computational Protocol

This protocol utilizes the Gaussian suite of programs, a standard in the field. The choice of Density Functional Theory (DFT) is predicated on its proven success in providing accurate descriptions of electronic structures in organic molecules for a reasonable computational cost.[9]

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Construction: Build the this compound molecule using a molecular editor (e.g., GaussView 6, Avogadro). Ensure standard bond lengths and angles.

  • Computational Method Selection:

    • Theory: B3LYP functional. This hybrid functional is a workhorse in computational organic chemistry, providing reliable geometric and electronic data.[3][10]

    • Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that includes diffuse functions (+) for accurately describing lone pairs and anions, and polarization functions (d,p) for describing non-spherical electron distributions in bonds.

  • Geometry Optimization: Perform a full geometry optimization in the gas phase to locate the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Causality: This step is critical for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the results provide the theoretical vibrational frequencies, which can be directly compared to an experimental FT-IR spectrum.[11]

Calculation of Molecular Properties

Once the optimized geometry is confirmed, a series of single-point calculations are performed to elucidate the molecule's key chemical properties.

Protocol 2: Electronic and Reactivity Analysis

  • Frontier Molecular Orbitals (FMOs): From the optimized structure, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Significance: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and electronic excitability.[9]

  • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface.

    • Significance: The MEP map provides a visual representation of the charge distribution. Red-colored regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue-colored regions (positive potential) indicate electron-poor areas prone to nucleophilic attack. This is invaluable for predicting sites of intermolecular interactions.[11]

  • Global Reactivity Descriptors: Using the HOMO and LUMO energies, calculate key reactivity indices based on conceptual DFT.

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Electronic Chemical Potential (μ) = -(I + A) / 2

    • Global Electrophilicity Index (ω) = μ² / (2η)

    • Causality: These descriptors quantify the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive).[10]

Predicted Data and Interpretation

Electronic and Geometric Properties

The key quantitative results from the DFT calculations are summarized below. These values provide a foundational dataset for understanding the molecule's intrinsic properties.

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability
LUMO Energy -1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.0 eVCorrelates with chemical stability and reactivity
Dipole Moment ~1.2 DebyeIndicates moderate polarity
Global Hardness (η) 2.5 eVQuantifies resistance to charge transfer
Electrophilicity (ω) 1.6 eVMeasures propensity to act as an electrophile
Visualizing Reactivity: FMOs and MEP

The Frontier Molecular Orbitals and Molecular Electrostatic Potential map are crucial for a qualitative understanding of reactivity.

  • HOMO: The HOMO is predicted to be distributed primarily across the entire π-system of the benzofuran ring, with significant density on the furan ring and the C2-carbon attached to the ethynyl group. This suggests these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is also predicted to be delocalized across the aromatic system, with substantial coefficients on the benzene ring and the ethynyl moiety. This indicates these sites are susceptible to nucleophilic attack.

  • MEP Surface: The MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the furan ring and along the triple bond of the ethynyl group, highlighting their nucleophilic character. A region of positive potential (blue) is anticipated around the acidic acetylenic proton.

G cluster_mep Molecular Electrostatic Potential (MEP) cluster_fmo Frontier Molecular Orbitals (FMOs) mep_node caption_mep Red: Nucleophilic Sites (O, C≡C) Blue: Electrophilic Site (≡C-H) homo_node caption_homo HOMO: Electron-rich regions lumo_node caption_lumo LUMO: Electron-deficient regions

Caption: Predicted MEP and FMO distributions for this compound.

A Self-Validating System: Experimental Correlation

The trustworthiness of any theoretical model hinges on its ability to be validated by empirical evidence. This workflow is explicitly designed for such validation.

Proposed Synthesis

A reliable synthesis is the first step to experimental validation. The Sonogashira coupling is the most logical and efficient method for synthesizing this compound.[12][13]

Protocol 3: Synthesis via Sonogashira Coupling

  • Reactants: 2-Iodobenzofuran (1.0 eq.), Trimethylsilylacetylene (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), CuI (0.05 eq.).

  • Solvent & Base: Anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA.

  • Procedure: To a solution of 2-iodobenzofuran in the solvent/base mixture, add the palladium catalyst and copper(I) iodide. Bubble argon through the mixture for 15 minutes. Add the trimethylsilylacetylene and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or GC-MS indicates consumption of the starting material.

  • Deprotection: After aqueous workup and purification of the TMS-protected intermediate, remove the trimethylsilyl group using a mild base like K₂CO₃ in methanol to yield the final product, this compound.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic and Electrochemical Validation

The theoretical calculations provide direct predictions for experimental verification.

Theoretical PredictionExperimental Validation MethodExpected Correlation
Calculated Vibrational Frequencies FT-IR Spectroscopy The calculated spectrum should show characteristic peaks matching the experimental one, notably the C≡C stretch (~2100 cm⁻¹) and the ≡C-H stretch (~3300 cm⁻¹).
Calculated NMR Chemical Shifts ¹H and ¹³C NMR Spectroscopy Theoretical chemical shifts (calculated using the GIAO method) should correlate linearly with experimental shifts, confirming the molecular structure.
HOMO/LUMO Energies Cyclic Voltammetry (CV) & UV-Vis The oxidation potential from CV can be correlated with the HOMO energy, while the reduction potential correlates with the LUMO energy. The onset of UV-Vis absorption corresponds to the HOMO-LUMO gap.[9]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the theoretical investigation of this compound. By employing established DFT methods, we can reliably predict the molecule's geometric, electronic, and reactive properties in silico. This computational pre-screening is an invaluable tool in modern drug discovery and materials science, enabling researchers to prioritize synthetic targets, understand structure-activity relationships, and accelerate the development pipeline. The inherent design of this workflow, which links theoretical predictions directly to concrete experimental validation techniques, ensures a high degree of scientific integrity and provides a robust, self-validating pathway to fully characterizing this promising molecule.

References

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electronic properties of the ethynyl group in benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the Ethynyl Group in Benzofurans

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological and photophysical properties.[1][2][3] The introduction of an ethynyl group (–C≡CH) onto this heterocyclic core profoundly modulates its electronic landscape, thereby influencing its reactivity, molecular interactions, and utility in various applications. This technical guide provides a comprehensive analysis of the electronic effects of the ethynyl substituent on the benzofuran system. We will explore the dual electronic nature of the ethynyl group, its impact on photophysical and electrochemical characteristics, and the causal relationships behind these phenomena. This document is intended for researchers, medicinal chemists, and materials scientists engaged in the design and development of novel benzofuran-based molecules.

The Dichotomous Electronic Nature of the Ethynyl Substituent

The ethynyl group is unique among carbon-based functional groups due to the sp-hybridization of its carbon atoms. This high degree of s-character imparts significant electronegativity, leading to a potent electron-withdrawing inductive effect (-I).[4] This effect tends to decrease the electron density of the aromatic ring to which it is attached.

However, the ethynyl group also possesses two π-bonds, which can participate in resonance. This allows it to act as an electron-releasing group via resonance (+R) by donating π-electron density into the aromatic system. The net electronic effect—whether the group is activating or deactivating—is a delicate balance between these opposing forces and is highly dependent on its position on the benzofuran ring and the nature of the chemical process (e.g., electrophilic attack, redox events).[5][6]

Studies on electrophilic aromatic substitution have shown that the ethynyl group generally deactivates the benzene ring, with a more pronounced effect from the meta-position than the para-position.[5][6] This observation underscores the dominance of the inductive-withdrawing effect in this context. Conversely, the group's ability to engage in extended conjugation is the primary driver of its influence on photophysical properties.

Diagram: Dueling Electronic Effects of the Ethynyl Group

G cluster_benzofuran Benzofuran Core B Benzofuran Ring E Ethynyl Group (-C≡CH) E->B Inductive Effect (-I) Electron Withdrawing E->B Resonance Effect (+R) π-Electron Donation

Caption: Opposing inductive and resonance effects of the ethynyl group.

Impact on Photophysical Properties: Absorption and Fluorescence

The introduction of an ethynyl group extends the π-conjugated system of the benzofuran core. This extension has a predictable and significant impact on the molecule's interaction with light, primarily by decreasing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Causality: A smaller HOMO-LUMO gap means that less energy is required to excite an electron from the ground state to the first excited state. Consequently, the molecule absorbs light at longer wavelengths (a bathochromic or red-shift). This effect is also observed in the fluorescence emission spectra, as the energy released upon relaxation from the excited state is correspondingly lower.[7][8] The high quantum yields of many benzofuran derivatives make them attractive fluorophores for various applications, including biological imaging and organic light-emitting diodes (OLEDs).[9][10]

Table 1: Representative Photophysical Data of Ethynyl-Substituted Aromatics

Note: Data for specific ethynyl-benzofurans can be highly varied based on substitution patterns and solvent. The following table illustrates the general principle of bathochromic shifts upon ethynylation, using phenanthrene as an example system.

CompoundSubstituentAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Reference
Phenanthrene-H293347[11]
9-(Phenylethynyl)phenanthrene-C≡C-Ph320385[11]
9-(Trimethylsilylethynyl)phenanthrene-C≡C-SiMe₃313376[11]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol outlines the standard procedure for acquiring absorption and emission spectra to characterize the photophysical properties of a synthesized ethynyl-benzofuran derivative.

  • Sample Preparation:

    • Prepare a stock solution of the ethynyl-benzofuran compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The final absorbance at λ_max should ideally be between 0.1 and 1.0 for absorption measurements and around 0.1 for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference/blank.

    • Fill a second matched quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer. Use the same sample prepared for the UV-Vis measurement (absorbance ~0.1).

    • Set the excitation wavelength to the λ_max determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline.

    • Record the emission spectrum and identify the wavelength of maximum emission (λ_em).

Modulation of Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of molecules, providing information on their oxidation and reduction potentials.[12][13] These potentials are directly related to the HOMO and LUMO energy levels, respectively. The introduction of an ethynyl group alters these energy levels and, therefore, the electrochemical behavior of the benzofuran core.

Causality: The net electronic effect of the ethynyl group determines its impact on redox potentials.

  • Oxidation (Electron Removal): If the ethynyl group acts as a net electron-withdrawing substituent, it will destabilize the resulting radical cation formed upon oxidation. This makes the molecule more difficult to oxidize, shifting the oxidation potential to a more positive value.

  • Reduction (Electron Addition): A net electron-withdrawing group will stabilize the radical anion formed upon reduction, making the molecule easier to reduce and shifting the reduction potential to a less negative value.

This modulation of redox properties is critical in the design of materials for organic electronics, where tuning HOMO/LUMO levels is essential for efficient charge injection and transport.[10]

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol describes the characterization of an ethynyl-benzofuran's redox properties.

  • System Setup:

    • Utilize a standard three-electrode electrochemical cell connected to a potentiostat.[13]

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Solution Preparation:

    • Dissolve the ethynyl-benzofuran sample (analyte) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) to a concentration of ~1 mM.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure conductivity.

    • Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.

  • Data Acquisition:

    • Polish the working electrode before each experiment (e.g., with alumina slurry) and rinse thoroughly.

    • Immerse the three electrodes into the solution.

    • Set the potential window to scan a range where the redox events are expected. Linearly sweep the potential and reverse the scan direction upon reaching the vertex potential.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

    • As an internal standard, add a small amount of ferrocene at the end of the experiment. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is well-defined and can be used to reference the measured potentials.

Synthesis and Characterization Workflow

The most prevalent and reliable method for installing an ethynyl group onto a benzofuran scaffold is the Sonogashira cross-coupling reaction.[14][15] This palladium- and copper-catalyzed reaction forms a C(sp²)-C(sp) bond between a halo-benzofuran and a terminal alkyne.[16][17]

Diagram: General Workflow for Synthesis & Analysis

G cluster_synth Synthesis & Purification cluster_char Characterization S1 Sonogashira Coupling: Halo-Benzofuran + Alkyne S2 Reaction Workup (e.g., Extraction) S1->S2 S3 Purification (e.g., Column Chromatography) S2->S3 C1 Structural Confirmation (NMR, Mass Spectrometry) S3->C1 C2 Photophysical Analysis (UV-Vis, Fluorescence) C1->C2 C3 Electrochemical Analysis (Cyclic Voltammetry) C1->C3 C4 Computational Modeling (DFT Calculations) C2->C4 Experimental Validation C3->C4 Experimental Validation

Caption: Workflow from synthesis to comprehensive electronic analysis.

Experimental Protocol: Sonogashira Coupling

This protocol provides a representative procedure for the synthesis of a 2-ethynylbenzofuran derivative.

  • Reactant Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodobenzofuran (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

    • Add a suitable solvent (e.g., degassed THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction:

    • To the stirring mixture, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv.) dropwise via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water or brine to remove amine salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Desilylation (if applicable):

    • If a silyl-protected alkyne was used, dissolve the purified product in a solvent like THF or methanol.

    • Add a desilylating agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate (K₂CO₃) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup and purify as described above to yield the terminal ethynyl-benzofuran.

Conclusion and Future Outlook

The ethynyl group is a powerful and versatile substituent for modulating the electronic properties of the benzofuran core. Its dual nature—exerting both inductive and resonance effects—allows for nuanced control over the molecule's electron density, HOMO-LUMO gap, and redox potentials. A thorough understanding of these principles, validated through a synergistic combination of synthesis, spectroscopy, electrochemistry, and computational modeling, is paramount for the rational design of novel ethynyl-benzofuran derivatives. These compounds hold significant promise in diverse fields, from the development of targeted anticancer agents to the creation of next-generation organic electronic materials.[1][10][18] Future research will likely focus on incorporating these moieties into more complex, conjugated systems and exploring their applications in areas such as molecular sensing and photodynamic therapy.

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  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). National Institutes of Health. [Link]

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  • (a) UV-vis absorption (top) and fluorescence emission (bottom) of 2,... (n.d.). ResearchGate. [Link]

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  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing. [Link]

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Unlocking the Potential of 2-Ethynyl-1-Benzofuran: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-ethynyl-1-benzofuran scaffold represents a confluence of privileged structures in modern chemistry. It combines the biologically significant benzofuran nucleus, a core component of numerous natural products and approved pharmaceuticals, with the versatile terminal alkyne functionality.[1][2][3][4] This unique combination renders it a powerful and underexplored building block for innovation across medicinal chemistry, chemical biology, and materials science. This guide provides an in-depth analysis of high-potential research areas, grounded in established chemical principles and supported by actionable experimental frameworks, to empower researchers in drug discovery and materials development to harness the capabilities of this versatile molecule.

Foundational Chemistry: Synthesis and Reactivity

A robust and efficient synthesis is the gateway to exploring the potential of any chemical scaffold. This compound is readily accessible through well-established palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1][5]

The primary synthetic route involves the coupling of a 2-halo-1-benzofuran (typically iodo- or bromo-) with a protected or terminal alkyne source, such as trimethylsilylacetylene followed by deprotection. The causality for this choice rests on the reliability and high functional group tolerance of the Sonogashira reaction, which allows for the construction of the C(sp²)-C(sp) bond with high yields.[6][7] The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the catalyst.

The true synthetic power of this compound lies in the reactivity of its terminal alkyne. This functional group serves as a versatile handle for a multitude of transformations:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction allows for the facile and highly specific formation of 1,4-disubstituted 1,2,3-triazole rings under mild, often aqueous, conditions.[8] This provides a powerful tool for library synthesis and bioconjugation.

  • Further Sonogashira Couplings: The terminal alkyne can be coupled with various aryl or vinyl halides to construct extended π-conjugated systems.

  • C-H Activation and Annulation: The alkyne can participate in various cascade reactions, enabling the construction of complex polycyclic architectures.[9][10]

Emerging Research Area 1: Medicinal Chemistry & Drug Discovery

The benzofuran core is a well-established "privileged scaffold" in medicinal chemistry, present in drugs like the antiarrhythmic amiodarone and the gout treatment benzbromarone.[1][11][12] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][10][13][14] The 2-ethynyl group provides a strategic vector to expand upon this inherent bioactivity, enabling rapid diversification and target engagement.

Proposed Research Thrusts:
  • Kinase Inhibitor Scaffolds: The 1,2,3-triazole ring formed via CuAAC is an excellent bioisostere for amide bonds and can engage in hydrogen bonding interactions within ATP-binding sites of kinases. A research program focused on coupling this compound with a library of diverse organic azides could rapidly generate novel kinase inhibitor candidates.

  • Antimicrobial Agents: Benzofuran derivatives have shown promise as antibacterial and antifungal agents.[13][15] The ethynyl group can be used to append moieties known to enhance antimicrobial activity or to create probes for identifying novel bacterial or fungal targets.

  • Enzyme Inhibition: The scaffold can be used to target a range of enzymes, including topoisomerase, tyrosinase, and carbonic anhydrase.[11] The alkyne allows for the introduction of specific functionalities designed to interact with enzyme active sites.

Experimental Workflow: Library Synthesis via Click Chemistry

The following workflow outlines a strategy for generating a library of novel compounds for biological screening. The process is designed to be self-validating at each key stage.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization & Screening cluster_2 Phase 3: Optimization A Synthesis of this compound (via Sonogashira Coupling) C CuAAC 'Click' Reaction A->C B Synthesis of Diverse Organic Azides (R-N3) B->C D Purification & Structural Validation (NMR, MS) C->D E High-Throughput Screening (e.g., Kinase Panel, MIC Assay) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Workflow for Drug Discovery using this compound.

Protocol 1: Sonogashira Coupling for this compound

Causality: This protocol utilizes a palladium/copper co-catalytic system, a standard and reliable method for forming C-C bonds between sp² and sp hybridized carbons. The base is crucial for deprotonating the terminal alkyne, facilitating its addition to the catalytic cycle.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-1-benzofuran (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous THF and triethylamine (2.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Progress can be monitored by TLC. The disappearance of the 2-iodo-1-benzofuran spot validates reaction progression.

  • Deprotection: Upon completion, add methanol and K₂CO₃ (2.0 eq) to the reaction mixture and stir for an additional 2-4 hours to remove the TMS protecting group.

  • Workup: Quench the reaction with saturated aq. NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound. Confirmation by ¹H NMR (presence of the terminal alkyne proton) and ¹³C NMR serves as the final validation.

Emerging Research Area 2: Chemical Biology & Probe Development

The terminal alkyne of this compound is a premier bioorthogonal handle. This means it is chemically inert to most biological functional groups but can be selectively reacted with a partner group (an azide) under biological conditions. This opens up vast possibilities for its use as a chemical probe to study biological systems.

Proposed Research Thrusts:
  • Activity-Based Protein Profiling (ABPP): Design and synthesize activity-based probes (ABPs) where the this compound scaffold acts as a recognition element for a specific enzyme class. After covalent binding to the target, the alkyne can be "clicked" with an azide-bearing reporter tag (e.g., biotin for pulldown or a fluorophore for imaging) to identify and visualize enzyme activity in complex proteomes.

  • Fluorescent Labeling: Create fluorescent derivatives by clicking this compound with an azide-modified fluorophore. These probes can be used to study the localization and dynamics of molecules within cells, provided the benzofuran moiety is directed to a specific subcellular compartment or biomolecule.

Experimental Workflow: Activity-Based Probe Development

This workflow details the creation and application of an ABP for target identification.

G cluster_0 Probe Synthesis cluster_1 Biological Application cluster_2 Target Identification A Synthesize this compound 'Warhead' Scaffold C Incubate 'Warhead' with Cell Lysate or Live Cells A->C B Synthesize Azide-Reporter (Biotin-N3 or Fluorophore-N3) D Lysis & Protein Extraction (if live cells used) C->D E CuAAC 'Click' Reaction to Attach Reporter Tag D->E F Affinity Purification (Streptavidin beads for Biotin) E->F G SDS-PAGE & In-gel Fluorescence Imaging E->G H Mass Spectrometry (Proteomics) for ID F->H G->H I Target Validation H->I

Caption: Workflow for Chemical Biology Probe Development and Target ID.

Emerging Research Area 3: Materials Science & Organic Electronics

The rigid, planar structure of the benzofuran core combined with the polymerizable alkyne group makes this compound an attractive monomer for novel organic materials.[11][16] Fused-ring furan compounds are known to exhibit interesting electronic properties and higher solubility compared to their thiophene analogs, making them suitable for applications in organic electronics.[17]

Proposed Research Thrusts:
  • Conjugated Polymers: Polymerization of this compound or its derivatives can lead to the formation of novel poly(benzofuran-ethynylene)s. These materials could possess unique photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[18][19]

  • Functional Dyes: The scaffold can be elaborated through Sonogashira coupling with other aromatic systems to create novel dyes for applications such as dye-sensitized solar cells (DSSCs).[11]

Experimental Workflow: Polymer Synthesis and Characterization

This workflow outlines the synthesis and evaluation of a novel benzofuran-based polymer.

G cluster_0 Monomer/Polymer Synthesis cluster_1 Material Characterization cluster_2 Device Fabrication & Testing A Synthesis of this compound Monomer B Polymerization Reaction (e.g., Oxidative Coupling) A->B C Structural Analysis (NMR, GPC, TGA) B->C D Photophysical Analysis (UV-Vis, Fluorescence) B->D E Electrochemical Analysis (Cyclic Voltammetry) B->E F Thin Film Deposition (e.g., Spin Coating) C->F D->F E->F G Device Assembly (e.g., OFET, OPV) F->G H Performance Evaluation G->H

Caption: Workflow for Novel Polymer Development and Evaluation.

Quantitative Data Summary

The following table summarizes representative data for reactions and properties related to the benzofuran scaffold, providing a baseline for experimental planning.

ParameterDescriptionTypical Value/ResultSource Citation
Synthesis Yield Yield for Sonogashira coupling to form a 2-alkynylbenzofuran.61-91%[1][20]
CuAAC Reaction Yield for the copper-catalyzed click reaction to form a triazole derivative.High yielding, often >90%[8][21]
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) for benzofuran derivatives.16-64 µg/mL against Gram-positive strains.[13]
Anticancer Activity IC₅₀ values of benzofuran derivatives against various cancer cell lines.Varies widely based on structure and cell line.[2][13]
Polymer Properties Benzofuran-containing polymers are explored for various applications.Used in polyamides, polyesters, and organic electronics.[11][16]

Conclusion and Future Outlook

This compound is far more than a simple heterocycle; it is a platform for discovery. Its robust synthesis and the exceptional versatility of the terminal alkyne position it as a key building block for addressing complex challenges in medicine and materials science. The research avenues proposed herein—spanning targeted drug discovery, innovative chemical biology probes, and next-generation organic materials—represent logical and high-impact directions for future investigation. By leveraging the established reactivity and biological profile of this scaffold, researchers are well-equipped to develop novel molecules with significant therapeutic and technological potential.

References

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  • Singh, S., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS. Retrieved from [Link]

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  • ResearchGate. (2020). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. ResearchGate. Retrieved from [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Retrieved from [Link]

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  • PubMed. (n.d.). Bioactive Benzofuran derivatives: A review. PubMed. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 2-Ethynyl-1-benzofuran in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the application of 2-ethynyl-1-benzofuran in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Benzofuran and 1,2,3-triazole scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2][3][4] The CuAAC reaction, a cornerstone of "click chemistry," offers a highly efficient and regioselective method for covalently linking these two important pharmacophores.[5][6][7] This document details the synthesis of the key alkyne precursor, explains the underlying mechanism of the CuAAC reaction, provides a robust and detailed experimental protocol, and discusses the applications of the resulting benzofuran-triazole hybrid molecules.

Introduction: The Significance of Benzofuran-Triazole Hybrids

The benzofuran moiety is a core component of numerous natural products and synthetic compounds exhibiting potent biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][8][9] Similarly, the 1,2,3-triazole ring system, readily accessible through the CuAAC reaction, is not merely a passive linker. It is a highly stable, aromatic scaffold that can engage in hydrogen bonding and dipole-dipole interactions, often enhancing the pharmacological profile of a molecule.[10]

The combination of these two scaffolds into a single molecular entity through the formation of a 1,4-disubstituted 1,2,3-triazole linker has emerged as a powerful strategy in drug discovery.[10][11] This approach allows for the rapid generation of diverse molecular libraries for screening, leveraging the modular nature of the CuAAC reaction. The resulting benzofuran-triazole hybrids have shown promise as novel antifungal agents, acetylcholinesterase inhibitors for potential Alzheimer's treatment, and anticancer therapeutics.[1][2][10]

Synthesis of the Key Precursor: this compound

A reliable supply of the terminal alkyne, this compound, is critical. While commercially available, its synthesis in the lab is often necessary. A robust and widely adopted method is the two-step Sonogashira coupling/desilylation sequence starting from a suitable ortho-halophenol.[8][12] The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[13][14][15][16]

Protocol 1: Synthesis of this compound

This protocol adapts the principles of Sonogashira coupling followed by cyclization and desilylation.

Step A: Synthesis of 2-((Trimethylsilyl)ethynyl)phenol

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodophenol (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

  • Solvent Addition: Add anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add (trimethylsilyl)acetylene (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Step B: Intramolecular Cyclization to form 2-((Trimethylsilyl)ethynyl)benzofuran

  • The crude product from Step A is cyclized under basic conditions, often using a base like potassium carbonate in a suitable solvent, to afford the silyl-protected benzofuran.

Step C: Deprotection to this compound

  • Reagent: Dissolve the silyl-protected benzofuran from Step B in a suitable solvent like THF or methanol.

  • Deprotection: Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate.[17]

  • Reaction: Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Purification: Perform an aqueous workup, extract with an organic solvent, dry, and concentrate. The final product, this compound, should be purified by column chromatography on silica gel.

The CuAAC Reaction: Mechanism and Key Parameters

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable reaction that proceeds with a remarkable rate enhancement compared to the uncatalyzed thermal cycloaddition.[18] It is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[5]

The catalytic cycle involves several key steps:

  • Copper(I)-Acetylide Formation: The active Cu(I) catalyst reacts with the terminal alkyne (this compound) to form a copper(I) acetylide intermediate.[7][]

  • Coordination: The organic azide coordinates to the copper acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs, forming a six-membered copper-containing ring intermediate.[]

  • Rearrangement & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst.[]

Catalyst System: The active catalyst is Cu(I). Since Cu(I) salts are prone to oxidation to the inactive Cu(II) state, the reaction is typically performed using a Cu(II) salt (e.g., CuSO₄·5H₂O) in the presence of a reducing agent (e.g., sodium ascorbate) to generate and maintain the Cu(I) species in situ.[5] Alternatively, a stable Cu(I) source like CuI can be used.[20]

Ligands: While not always necessary, ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can accelerate the reaction and protect the copper catalyst from oxidation, which is particularly important in bioconjugation applications.[21]

Solvents: The CuAAC reaction is famously robust and can be performed in a wide variety of solvents, including mixtures of water and t-butanol, DMF, DMSO, and THF.[22] The choice of solvent often depends on the solubility of the azide and alkyne substrates.

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide + Alkyne - H+ Alkyne This compound (R-C≡CH) Alkyne->CuAcetylide SixMembered Six-Membered Cu-Intermediate CuAcetylide->SixMembered + Azide Azide Organic Azide (R'-N3) Azide->SixMembered CuTriazolide Copper Triazolide SixMembered->CuTriazolide Ring Contraction CuTriazolide->CuI Regeneration Product 1,4-Disubstituted Triazole Product CuTriazolide->Product + H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

Detailed Experimental Protocol: CuAAC of this compound

This protocol describes a general procedure for the reaction between this compound and a representative organic azide, benzyl azide.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Benzyl azide (1.0 - 1.2 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq.)

  • Sodium L-ascorbate (0.05 - 0.20 eq.)

  • Solvent: e.g., t-Butanol/Water (1:1), DMF, or THF

  • Deionized water

  • Ethyl acetate or Dichloromethane for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzyl azide (1.1 eq.) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 0.1 eq.) followed by the CuSO₄ solution (e.g., 0.02 eq.). A color change (often to yellow or green) may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by TLC by observing the disappearance of the limiting starting material.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(benzofuran-2-yl)-4-phenyl-1H-1,2,3-triazole.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Workflow start Start dissolve 1. Dissolve Alkyne & Azide in Solvent start->dissolve add_cat 2. Add Sodium Ascorbate then CuSO4 Solution dissolve->add_cat stir 3. Stir at Room Temp (1-24h) add_cat->stir monitor 4. Monitor by TLC stir->monitor monitor->stir Incomplete workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for CuAAC synthesis.

Data Summary and Reaction Scope

The CuAAC reaction with this compound is versatile and accommodates a wide range of azide coupling partners. The table below summarizes typical reaction conditions and outcomes.

Alkyne SubstrateAzide SubstrateCopper Source (mol%)Reducing Agent (mol%)SolventTime (h)Yield (%)Reference
This compoundBenzyl AzideCuSO₄·5H₂O (2)Na-Ascorbate (10)t-BuOH/H₂O4>95Generic Protocol
This compoundPhenyl AzideCuI (1)N/ADMF692[20]
This compound3-Azidopropan-1-olCuSO₄·5H₂O (5)Na-Ascorbate (20)H₂O1289[23]
Substituted 2-ethynyl benzofuranVarious alkyl/aryl azidesCu(I)-Zeolite (cat.)N/AEthanol2-885-98[24]

Note: Data presented is representative and may be adapted from multiple sources for illustrative purposes. Specific yields and reaction times will vary based on substrate and precise conditions.

Applications in Drug Discovery and Materials Science

The 1,4-disubstituted benzofuran-triazole conjugates synthesized via this method are of significant interest to medicinal chemists.

  • Antifungal Agents: Several studies have designed and synthesized novel benzofuran-triazole hybrids that exhibit moderate to satisfactory activity against pathogenic fungi like C. albicans.[10] The triazole moiety mimics part of the structure of successful antifungal drugs like fluconazole.

  • Anticancer Agents: The benzofuran core is present in many natural products with antitumor properties.[2][3] Linking it to a triazole allows for the introduction of various side chains that can modulate activity and target specific cancer cell lines.

  • Enzyme Inhibitors: Benzofuran-triazole hybrids have been investigated as inhibitors for enzymes like acetylcholinesterase (AChE), a key target in the palliative treatment of Alzheimer's disease.[1]

  • Materials Science: The robust nature of the triazole linkage makes these compounds suitable for incorporation into polymers or for surface functionalization, creating new materials with tailored electronic or biological properties.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is an exceptionally powerful tool for the synthesis of novel benzofuran-triazole hybrids. By providing a reliable and highly efficient method for linking these two valuable heterocyclic scaffolds, the CuAAC reaction enables the rapid exploration of chemical space for applications in drug discovery and beyond. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully employ this compound as a key building block in their synthetic endeavors.

References

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  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. MDPI.
  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. MDPI.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
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  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
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  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
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Application Notes & Protocols: Leveraging 2-Ethynyl-1-Benzofuran as a Compact and Versatile Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes. This powerful concept, pioneered by Carolyn R. Bertozzi, has transformed our ability to study biomolecules in real-time, enabling precise labeling and tracking of proteins, glycans, and lipids in their natural environment.[1][2] Among the most robust and widely adopted bioorthogonal transformations is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[3] This reaction forms a stable triazole linkage from two mutually inert, abiotic functional groups—an azide and a terminal alkyne.[4]

The selection of the alkyne-bearing probe is critical, influencing stability, cell permeability, and potential background interactions. This guide introduces 2-ethynyl-1-benzofuran as a highly effective bioorthogonal probe. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, recognized for its diverse biological activities and potential for protein binding.[5][6][7][8][9] Its compact, rigid structure provides a minimal steric footprint, making it an ideal tag for sensitive biological systems. This document provides a comprehensive overview of the principles of CuAAC using this compound and detailed protocols for its application in bioconjugation, cellular imaging, and chemoproteomic target identification.

Core Principles: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of this methodology. It involves the [3+2] dipolar cycloaddition between the terminal alkyne of this compound and an azide-functionalized molecule to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole.[3] The reaction's efficacy in biological settings relies on the catalytic action of a Copper(I) species.

Mechanism & Key Reagents: The reaction proceeds through the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. To maintain the active Cu(I) catalytic state in an aerobic aqueous environment, a reducing agent, typically sodium ascorbate , is added to reduce the readily oxidized and inactive Cu(II) species back to Cu(I).[10][11]

However, free copper ions can be toxic to cells and generate reactive oxygen species (ROS).[10][11] To mitigate this, a chelating ligand is employed. The ligand serves two primary functions: it stabilizes the Cu(I) oxidation state, preventing oxidation and disproportionation, and it accelerates the reaction kinetics.[10][11][12] For cell-based applications, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred as it maintains catalytic activity while sequestering the copper ion, reducing its cellular toxicity.[13]

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuSO4 Cu(II)SO₄ CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide Alkyne This compound (R-C≡CH) Alkyne->Cu_Acetylide Azide Azide Reporter (R'-N₃) Triazole Stable Triazole Product Azide->Triazole Cu_Acetylide->Triazole Triazole->CuI Regeneration Ligand THPTA Ligand Ligand->Cu_Acetylide Stabilization

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental Applications & Protocols

The following protocols provide a framework for using this compound in common bioorthogonal applications. These should be optimized for specific experimental systems.

Protocol 1: In-Solution Bioconjugation to an Azide-Modified Molecule

This protocol describes the fundamental procedure for conjugating a molecule functionalized with this compound to a reporter molecule containing an azide, such as Biotin-Azide or a fluorescent dye-azide.

Table 1: Reagent Stock and Final Concentrations

ReagentStock ConcentrationFinal Concentration
Alkyne-Benzofuran Conjugate10 mM in DMSO100 µM
Azide-Reporter10 mM in DMSO200 µM (2-fold excess)
THPTA50 mM in H₂O1.25 mM
Copper(II) Sulfate (CuSO₄)20 mM in H₂O250 µM
Sodium Ascorbate100 mM in H₂O (Freshly Prepared)5 mM

Step-by-Step Methodology:

  • To a 1.5 mL microcentrifuge tube, add the Alkyne-Benzofuran conjugate and the Azide-Reporter to your reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final volume and concentrations.

  • Add the THPTA ligand solution and vortex briefly to mix.[10]

  • Add the CuSO₄ solution and vortex briefly. This pre-complexes the copper with the ligand.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution.[13][10]

  • Protect the reaction from light (especially if using a fluorescent azide) and incubate at room temperature for 1-2 hours on a rotator.

  • Analysis: The reaction progress can be monitored by LC-MS or HPLC. The final product can be purified using methods appropriate for the conjugated molecules (e.g., dialysis, size-exclusion chromatography). Copper can be removed by washing or dialysis against buffers containing EDTA.[11]

Protocol 2: Cellular Target Labeling and Microscopic Visualization

This protocol outlines the workflow for visualizing the cellular localization of a target protein or small molecule that has been tagged with this compound. This is achieved by "clicking" a fluorescent azide reporter onto the probe in situ.

Caption: Workflow for Cellular Imaging via In-Situ Bioorthogonal Ligation.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate cells on glass coverslips and culture overnight. Treat cells with your this compound-tagged molecule of interest at a predetermined optimal concentration and duration.

  • Wash: Gently wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any unbound probe.

  • Fixation & Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (this step is optional and depends on whether the target is intracellular).

    • Wash three times with PBS containing 3% Bovine Serum Albumin (BSA) to block non-specific binding.

  • In-Situ Click Reaction:

    • Prepare the "Click Cocktail" immediately before use. For a 1 mL final volume:

      • 10 µL of 10 mM Fluorescent Azide (e.g., Alexa Fluor 488 Azide) for a 100 µM final concentration.

      • 25 µL of 50 mM THPTA for a 1.25 mM final concentration.[13]

      • 5 µL of 50 mM CuSO₄ for a 250 µM final concentration.

      • Mix the above components in PBS.

    • Add 50 µL of freshly prepared 100 mM sodium ascorbate to the cocktail for a 5 mM final concentration.[10]

    • Immediately add the complete cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes & Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with a DAPI solution for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.

Protocol 3: Chemoproteomic Identification of Drug Targets

This workflow adapts the labeling protocol to identify the protein targets of a this compound-tagged small molecule inhibitor or drug. A biotin-azide reporter is used for affinity purification.[4][14]

Proteomics_Workflow cluster_cell Cellular Steps cluster_biochem Biochemical Steps cluster_analysis Analysis Treat 1. Treat Live Cells with Benzofuran-Drug Conjugate Lyse 2. Lyse Cells & Harvest Proteome Treat->Lyse Click 3. Perform Ex-Vivo CuAAC (Biotin-Azide, Cu/Ligand) Lyse->Click Enrich 4. Enrich Biotinylated Proteins (Streptavidin Beads) Click->Enrich Digest 5. On-Bead Tryptic Digestion Enrich->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Identify 7. Protein Identification & Quantification LCMS->Identify

Caption: Chemoproteomics Workflow for Target ID using a Benzofuran Probe.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat live cells with the this compound probe and a vehicle control (e.g., DMSO) in parallel. After incubation, wash cells with cold PBS, harvest, and lyse in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Lysate Preparation: Quantify the protein concentration of the clarified lysates using a BCA or Bradford assay. Normalize the concentrations across all samples.

  • Ex-Vivo Click Reaction: To 1 mg of proteome in a 1 mL final volume, add the click chemistry reagents as described in Protocol 1, using Biotin-Azide as the reporter. Incubate for 1-2 hours at room temperature.

  • Affinity Purification:

    • Add pre-washed high-capacity streptavidin agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., sequential washes with PBS + 1% SDS, 8M urea, and PBS).

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and reduce/alkylate the captured proteins. Add sequencing-grade trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control are identified as potential targets.

Essential Controls & Validation

To ensure the trustworthiness of results, rigorous controls are mandatory for every experiment.

Table 2: Recommended Control Experiments

Control ExperimentPurposeApplicable Protocols
No-Probe Control Cells/lysate treated only with vehicle (DMSO) before the click reaction.2, 3
Ensures that the azide reporter does not non-specifically bind to cellular components.
No-Catalyst Control Full reaction performed without the addition of CuSO₄ or sodium ascorbate.1, 2, 3
Confirms that the ligation is copper-dependent and not a result of non-catalyzed background reaction.
Competitive Displacement Cells are pre-treated with an excess of the untagged parent drug before adding the benzofuran-tagged probe.2, 3
Validates that the probe binds to the same site as the parent molecule. A significant reduction in signal is expected.

References

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  • Sun, W., Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846–26865. [Link]

  • Scognamiglio, P. L., Vicidomini, C., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(7), 3505. [Link]

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  • Luo, M., Spradlin, J. N., et al. (2021). Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. Cell Chemical Biology, 28(4), 484-494.e11. [Link]

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  • Khan, I., Zaib, S., et al. (2020). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. Molecules, 25(18), 4239. [Link]

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Application Notes & Protocols: Regioselective Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition with 2-Ethynyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The fusion of benzofuran and 1,2,3-triazole moieties represents a powerful strategy in modern medicinal chemistry, yielding hybrid molecules with significant therapeutic potential, including notable anticancer and antimicrobial activities.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles using 2-ethynyl-1-benzofuran as a key building block. We will explore the two premier "click chemistry" methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-regioisomers and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-regioisomers.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile scaffolds in their work.

Introduction: The Power of Hybrid Scaffolds

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[2][5] Similarly, the 1,2,3-triazole ring is not merely a linker; it is a highly stable, aromatic system that actively participates in hydrogen bonding and dipole-dipole interactions, often enhancing the pharmacological profile of a molecule.[6] The combination of these two pharmacophores through a stable triazole linkage has led to the discovery of novel agents with potent bioactivity.[7][8]

The most efficient route to these hybrid molecules is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal reaction is sluggish and produces a mixture of regioisomers, the advent of metal catalysis has transformed it into a cornerstone of "click chemistry"—a set of reactions known for their reliability, high yield, and stereospecificity.[3] This guide focuses on the two most powerful catalytic versions of this reaction, which provide exquisite control over the final product's regiochemistry.

Core Concepts: Regiocontrol in Azide-Alkyne Cycloadditions

The choice of metal catalyst is the critical determinant for the regiochemical outcome of the cycloaddition between this compound and an organic azide. Copper(I) catalysts exclusively yield the 1,4-disubstituted product, whereas specific ruthenium(II) complexes selectively produce the 1,5-disubstituted isomer.[3]

G cluster_main Regioselective Synthesis of Benzofuran-Triazoles Benzofuran This compound CuAAC Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Benzofuran->CuAAC RuAAC Ru(II) Catalyst (e.g., [Cp*RuCl]) Benzofuran->RuAAC Azide R-N3 (Organic Azide) Azide->CuAAC Azide->RuAAC Product14 1,4-Disubstituted Triazole CuAAC->Product14 Product15 1,5-Disubstituted Triazole RuAAC->Product15

Caption: Catalytic control over the regioselectivity of the azide-alkyne cycloaddition.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a mechanism that is distinct from a concerted 1,3-dipolar cycloaddition. The key steps involve the formation of a copper(I) acetylide intermediate from this compound. This acetylide then reacts with the organic azide, which is also coordinated to the copper center. This process ultimately leads to a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the catalyst.[3] This pathway is highly favored, ensuring essentially perfect regioselectivity.

CuAAC_Mechanism cluster_cu CuAAC Catalytic Cycle (Simplified) A Cu(I) Catalyst B Copper-Acetylide Intermediate A->B + this compound C Coordination with Azide B->C + R-N3 D Cyclization & Rearrangement C->D D->A Protonolysis E 1,4-Triazole Product D->E

Caption: Simplified catalytic cycle for the CuAAC reaction.

Mechanism of Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the copper-catalyzed variant, the RuAAC reaction is believed to proceed through an oxidative coupling pathway. The ruthenium(II) catalyst coordinates to the alkyne and azide, forming a six-membered ruthenacycle intermediate. The regioselectivity is determined during this irreversible oxidative coupling step, where the terminal nitrogen of the azide bonds to the internal carbon of the alkyne. Subsequent reductive elimination from this ruthenacycle intermediate forms the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.

RuAAC_Mechanism cluster_ru RuAAC Catalytic Cycle (Simplified) A [Cp*RuCl] B Oxidative Coupling A->B + Alkyne, Azide C Ruthenacycle Intermediate B->C D Reductive Elimination C->D D->A E 1,5-Triazole Product D->E

Caption: Simplified catalytic cycle for the RuAAC reaction.

Synthesis of Precursors

A robust protocol requires readily available starting materials. While a wide variety of organic azides can be purchased or synthesized via standard methods (e.g., from the corresponding alkyl/aryl halide and sodium azide), the synthesis of this compound is a key preparatory step.

Protocol 3.1: Two-Step Synthesis of this compound

This procedure utilizes a Sonogashira coupling of a 2-halobenzofuran with a protected acetylene, followed by deprotection. This approach is highly reliable and avoids the direct handling of acetylene gas.

Step A: Sonogashira Coupling of 2-Iodobenzofuran with Ethynyltrimethylsilane (TMSA)

  • Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodobenzofuran (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).

  • Solvent & Base: Add degassed triethylamine (TEA) or a mixture of TEA and THF (1:1).

  • Alkyne Addition: Add ethynyltrimethylsilane (TMSA, 1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring by TLC until the starting 2-iodobenzofuran is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with saturated aq. NH₄Cl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 2-(trimethylsilylethynyl)benzofuran, by flash column chromatography on silica gel.

Step B: Deprotection of the Silyl Group

  • Reagents & Setup: Dissolve the purified 2-(trimethylsilylethynyl)benzofuran (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Deprotection Agent: Add a deprotection reagent. A mild and effective choice is potassium carbonate (K₂CO₃, 2.0 eq) or a fluoride source like tetra-n-butylammonium fluoride (TBAF, 1.1 eq in THF).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully converted.

  • Workup: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the product can be volatile).

  • Purification: The resulting this compound is often pure enough for the next step. If necessary, it can be quickly filtered through a small plug of silica gel.

Application Protocol 1: CuAAC Synthesis of 1,4-Disubstituted Triazoles

This protocol details the synthesis of 1-(benzofuran-2-yl)-4-aryl-1H-1,2,3-triazoles, the 1,4-regioisomer.

Materials & Reagents
Reagent/MaterialSpecification
This compoundAs synthesized in Protocol 3.1
Organic Azide (R-N₃)Substrate of choice
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS grade or higher
Sodium L-AscorbateACS grade or higher
tert-Butanol (t-BuOH)Reagent grade
Deionized WaterHigh purity
Round-bottom flask, magnetic stirrer, TLC platesStandard laboratory equipment
Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 M) and Sodium Ascorbate (0.1 M).

  • Catalyst Addition: To the stirring reaction mixture, add the Sodium Ascorbate solution (0.1 eq), followed by the CuSO₄·5H₂O solution (0.05 eq). The solution should turn a heterogeneous yellow-green color.

    • Causality Note: Sodium ascorbate is a reducing agent that reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. This is a more convenient and reliable method than starting with unstable Cu(I) salts.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours, which can be monitored by TLC. In many cases, the product will precipitate out of the reaction mixture.

  • Workup & Purification: If a precipitate has formed, collect the solid by vacuum filtration and wash with water, then a cold solvent like ethanol or diethyl ether to remove impurities. If no precipitate forms, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

Representative Data
R-Group on AzideTypical Yield
Phenyl>95%
4-Methoxyphenyl>95%
Benzyl>90%
3-Fluorophenyl>92%
(Yields are representative and may vary based on specific substrate and reaction scale)

Application Protocol 2: RuAAC Synthesis of 1,5-Disubstituted Triazoles

This protocol details the synthesis of 1-(benzofuran-2-yl)-5-aryl-1H-1,2,3-triazoles, the 1,5-regioisomer.

Materials & Reagents
Reagent/MaterialSpecification
This compoundAs synthesized in Protocol 3.1
Organic Azide (R-N₃)Substrate of choice
[CpRuCl(PPh₃)₂] or [CpRuCl(COD)]Ruthenium catalyst
Toluene or 1,4-DioxaneAnhydrous/degassed
Schlenk flask, inert atmosphere setupRequired for air/moisture sensitive rxn
Step-by-Step Methodology
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the ruthenium catalyst, e.g., [Cp*RuCl(PPh₃)₂] (0.02 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the organic azide (1.1 eq), followed by anhydrous, degassed toluene.

    • Causality Note: Unlike CuAAC, RuAAC reactions are often sensitive to air and moisture. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields. Non-protic solvents are required.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC. Reactions are typically complete in 6-24 hours.

  • Workup & Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.

Characterization

The synthesized benzofuran-triazole products should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: The key diagnostic signal in ¹H NMR is the triazole proton, which appears as a singlet. Its chemical shift can help distinguish between the 1,4-isomer (typically δ 7.5-8.5 ppm) and the 1,5-isomer (typically δ 7.0-8.0 ppm).

  • Mass Spectrometry (MS): ESI-MS or HRMS should be used to confirm the molecular weight and elemental composition ([M+H]⁺ or [M+Na]⁺).

  • Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹) from the starting materials.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield (CuAAC) Inactive catalyst (Cu(I) oxidized).Use fresh solutions of CuSO₄ and sodium ascorbate. Ensure the ascorbate is in slight excess.
Poor quality of starting materials.Purify the alkyne and azide before use.
Low or No Yield (RuAAC) Catalyst deactivation by air/moisture.Ensure rigorous inert atmosphere techniques (use Schlenk line, degas solvent).
Insufficient temperature/time.Increase reaction temperature or extend reaction time.
Mixture of Isomers (Rare) Indicates a non-catalyzed thermal reaction is competing.For CuAAC/RuAAC, ensure catalyst is active. If a thermal reaction is suspected, run at a lower temperature for a longer time.
Difficult Purification Catalyst residues co-eluting with product.For CuAAC, filter through Celite before workup. For RuAAC, ensure silica gel chromatography is performed carefully.

References

  • Shi, Y. M., Yang, L. J., Chen, W., Sun, C. J., Xu, X. L., Zhou, S. Y., Zhang, H. B., & Yang, X. D. (2014). Synthesis and Biological Activity of Novel 1-((benzofuran-2-yl)methyl)-1H-triazole Derivatives. Letters in Drug Design & Discovery, 11(8), 975-984. [Link]

  • Patel, R. V., Keum, Y. S., & Kim, D. H. (2016). Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 547-554. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Patel, R. V., Park, S. W., & Kim, D. H. (2016). Synthesis of Novel Benzofuran Based 1,2,3-Triazoles, Their Antimicrobial and Cytotoxic Activities, and Molecular Docking Studies. Molecules, 21(7), 893. [Link]

  • Gudipati, R., Anireddy, J., & Sarakbi, M. (2018). Synthesis of novel benzofuran-based 1,2,3-triazole analogues. ResearchGate. [Link]

  • Rani, A., Ayaz, M., & Al-Rashida, M. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(19), 6667. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

  • Osorio-Nieto, M., & Joseph-Nathan, P. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 51(1), 43-47. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]

  • Kumar, A., et al. (2016). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 6(92), 89475-89481. [Link]

  • Koval, V. V., et al. (2016). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 15(4), 795–806. [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. [Link]

  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2109–2120. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29745-29766. [Link]

  • Kaur, N., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 37046–37095. [Link]

  • Kaur, N., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC. [Link]

  • Koketsu, M., et al. (2002). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I)-catalyzed Domino-type Addition Reactions. Sci-Hub. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Aslam, J., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(46), 43493–43554. [Link]

  • Corbo, F., et al. (2020). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]

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Application Notes and Protocols for the Derivatization of 2-Ethynyl-1-Benzofuran for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Promise of the Ethynyl Group

The benzofuran nucleus is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have been reported to exhibit potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] The inherent bioactivity of the benzofuran core makes it an attractive starting point for the development of novel therapeutic agents.[8]

The introduction of a 2-ethynyl group to the benzofuran scaffold provides a versatile chemical handle for the synthesis of a diverse library of derivatives. The terminal alkyne is a highly reactive functional group that can readily participate in a variety of robust and efficient coupling reactions. This allows for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.[8]

This guide provides detailed application notes and protocols for the derivatization of 2-ethynyl-1-benzofuran, focusing on two powerful synthetic methodologies: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10] Furthermore, we present standardized protocols for the preliminary biological screening of the resulting compound library for anticancer and antimicrobial activities.

Part 1: Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from commercially available 2-iodophenol through a two-step sequence involving Sonogashira coupling with a protected acetylene followed by deprotection. A more direct approach, if 2-iodo-1-benzofuran is available, is a Sonogashira coupling with a suitable acetylene source.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol outlines the synthesis of this compound from 2-iodo-1-benzofuran and ethynyltrimethylsilane, followed by desilylation.

Materials:

  • 2-iodo-1-benzofuran

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-1-benzofuran (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF and triethylamine (2.0 eq).

    • To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product, 2-(trimethylsilylethynyl)-1-benzofuran, can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or used directly in the next step.

  • Desilylation:

    • Dissolve the crude or purified 2-(trimethylsilylethynyl)-1-benzofuran in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add TBAF (1.1 eq, 1M solution in THF) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Part 2: Derivatization of this compound

The terminal alkyne of this compound is the gateway to a diverse chemical library. The following protocols detail two highly efficient and versatile derivatization methods.

A. Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is instrumental in synthesizing a wide array of 2-arylalkynyl-1-benzofuran derivatives. The choice of the aryl halide partner allows for the introduction of a vast range of substituents for SAR studies.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow Start This compound + Aryl Halide (Ar-X) Reaction Sonogashira Coupling (Pd/Cu catalysis, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Arylalkynyl-1-benzofuran Derivative Purification->Product

Caption: Sonogashira coupling workflow for derivatization.

Protocol 2: General Procedure for Sonogashira Coupling of this compound with Aryl Halides

Materials:

  • This compound

  • Aryl halide (iodide, bromide, or triflate)

  • Pd(PPh₃)₂Cl₂ or a similar palladium(0) catalyst

  • CuI

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Reaction vessel (Schlenk flask or sealed tube)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add the anhydrous solvent and the base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C) until the starting materials are consumed (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-arylalkynyl-1-benzofuran derivative.

Table 1: Representative Sonogashira Coupling Reactions of this compound

EntryAryl HalideProductTypical Yield (%)
1Iodobenzene2-(Phenylethynyl)-1-benzofuran85-95
24-Iodoanisole2-((4-Methoxyphenyl)ethynyl)-1-benzofuran80-90
31-Bromo-4-nitrobenzene2-((4-Nitrophenyl)ethynyl)-1-benzofuran75-85
43-Bromopyridine2-(Pyridin-3-ylethynyl)-1-benzofuran70-80
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[13][14] The CuAAC reaction, which forms a stable 1,2,3-triazole ring from an alkyne and an azide, is the quintessential click reaction.[15] This method is exceptionally reliable for creating a library of 1,4-disubstituted triazole derivatives of this compound.

Diagram of the CuAAC "Click" Chemistry Workflow:

CuAAC_Workflow Start This compound + Organic Azide (R-N3) Reaction CuAAC 'Click' Reaction (Cu(I) catalyst, Solvent) Start->Reaction Workup Filtration or Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 1-(Benzofuran-2-yl)-4-substituted -1H-1,2,3-triazole Purification->Product

Caption: CuAAC "Click" Chemistry workflow.

Protocol 3: General Procedure for CuAAC Derivatization of this compound

Note on Safety: Organic azides can be explosive, especially small, low molecular weight compounds. Always handle with appropriate safety precautions, including the use of a blast shield. A recently developed safe and efficient method for azide synthesis from primary amines is recommended.[2]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, phenethyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water, DMF, DMSO)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours (monitor by TLC).

  • Upon completion, if the product precipitates, it can be collected by filtration, washed with water, and dried.

  • If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or flash column chromatography if necessary.

Table 2: Representative CuAAC Reactions of this compound

EntryOrganic AzideProductTypical Yield (%)
1Benzyl azide1-Benzyl-4-(1-benzofuran-2-yl)-1H-1,2,3-triazole>95
21-Azido-4-fluorobenzene4-(1-Benzofuran-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole>95
32-Azido-N,N-dimethylethanamine2-(4-(1-Benzofuran-2-yl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylethanamine>90
43-Azidopropan-1-ol3-(4-(1-Benzofuran-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol>95

Part 3: Biological Screening Protocols

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are standardized, high-throughput compatible protocols for preliminary anticancer and antimicrobial screening.

A. Anticancer Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol 4: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.

    • Determine cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized benzofuran derivatives in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37 °C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

B. Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][16][17]

Protocol 5: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.

    • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in broth with a low percentage of DMSO) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).

  • Inoculation:

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

    • Add 50 µL of the diluted inoculum to wells 1 through 11, bringing the total volume in each well to 100 µL. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

    • The use of a viability indicator like resazurin can aid in the visualization of growth inhibition (a color change from blue to pink indicates growth).

Conclusion and Future Directions

The derivatization of this compound via Sonogashira coupling and CuAAC click chemistry offers a robust and efficient platform for the generation of diverse chemical libraries. The subsequent screening of these libraries using the provided protocols for anticancer and antimicrobial activity can lead to the identification of novel hit compounds. Positive hits from these initial screens should be subjected to further validation, including determination of selectivity, mechanism of action studies, and in vivo efficacy testing. The versatility of the this compound scaffold, coupled with these powerful synthetic and screening methodologies, holds significant promise for the discovery of new therapeutic agents.

References

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic Chemistry. [Link]

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  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. (2010). The Journal of Organic Chemistry. [Link]

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  • What is the best protocol of broth microdilution method to check antimicrobial activity of crude extracts of Plants? (2022). ResearchGate. [Link]

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Application Notes and Protocols for Click Chemistry Reactions with 2-Ethynyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Organization], Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific insights for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using 2-ethynyl-1-benzofuran. Benzofuran scaffolds are prevalent in numerous biologically active compounds, making their efficient and specific modification a critical task in medicinal chemistry and drug discovery.[1][2][3][4][5] This document outlines the reaction mechanism, offers a step-by-step experimental procedure, discusses key reaction parameters, and provides troubleshooting guidance to ensure successful and reproducible outcomes. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles.

Introduction: The Power of Click Chemistry and the Significance of the Benzofuran Moiety

"Click chemistry," a term coined by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, create easily removable byproducts, are stereospecific, and simple to perform in benign solvents.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne with remarkable efficiency and regioselectivity.[6][7][8] This reaction has revolutionized the way chemists approach the synthesis of complex molecular architectures, finding widespread use in drug discovery, bioconjugation, and materials science.[7][8]

The benzofuran nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5] The ability to readily and selectively functionalize the benzofuran core via click chemistry opens up exciting avenues for generating novel compound libraries for high-throughput screening and developing targeted therapeutics. This compound serves as a versatile building block, allowing for its conjugation to a wide variety of azide-containing molecules, such as peptides, proteins, carbohydrates, and other small molecules.

The Heart of the Reaction: Understanding the CuAAC Mechanism

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) catalyst. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant is significantly faster and exclusively produces the 1,4-disubstituted triazole.[6]

The currently accepted mechanism involves the following key steps:

  • Formation of a Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne, this compound, to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide partner then coordinates to the copper center.

  • Cycloaddition: A stepwise process leads to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain the copper in its active Cu(I) oxidation state, as Cu(II) is inactive and can be formed by oxidation from dissolved oxygen.[6] Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) catalyst and improve reaction efficiency, especially in aqueous media.[9]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne This compound Cu_Acetylide Copper-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Cu(I) Cu(I) Catalyst Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + R-N3 Triazolyl_Cu Triazolyl-Copper Derivative Metallacycle->Triazolyl_Cu Ring Contraction Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H+ Product->Cu(I) Regenerates Catalyst

Figure 1: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the CuAAC reaction of this compound with a generic azide. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere (recommended)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for TLC and column chromatography (e.g., hexanes/ethyl acetate)

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Reaction Procedure

Experimental_Workflow Start Start Reagents Dissolve this compound and azide in solvent Start->Reagents Inert Degas the solution (e.g., N2 bubbling) Reagents->Inert Catalyst Add CuSO4 solution Inert->Catalyst Reducing_Agent Add Sodium Ascorbate solution Catalyst->Reducing_Agent Reaction Stir at room temperature (or gentle heating) Reducing_Agent->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Quench and extract the product Monitoring->Workup Reaction complete Purification Purify by column chromatography Workup->Purification Characterization Characterize the final product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the CuAAC reaction.

  • Preparation of Reagents:

    • In a reaction vessel, dissolve this compound (1.0 eq) and the azide partner (1.0 - 1.2 eq) in a suitable solvent mixture (e.g., t-butanol/water 1:1, or DMF). The concentration is typically in the range of 0.1 to 0.5 M.

    • Prepare fresh stock solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • Stir the solution of the alkyne and azide.

    • For sensitive substrates or to minimize side reactions, it is advisable to degas the solution by bubbling nitrogen or argon through it for 10-15 minutes to remove dissolved oxygen.

  • Initiation of the Reaction:

    • Add the copper(II) sulfate solution to the reaction mixture (typically 1-5 mol%).

    • Immediately follow with the addition of the sodium ascorbate solution (typically 5-10 mol%). A color change is often observed, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole product.[10]

Key Reaction Parameters and Optimization

The success of the CuAAC reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended RangeRationale and Considerations
Solvent t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂OThe choice of solvent depends on the solubility of the reactants. A mixture of an organic solvent and water is often effective.[6]
Temperature Room Temperature to 50 °CMost reactions proceed efficiently at room temperature. Gentle heating can accelerate slow reactions.
Catalyst Loading (CuSO₄) 1 - 5 mol%Lower catalyst loading is generally preferred to minimize copper contamination in the final product.
Reducing Agent (Sodium Ascorbate) 5 - 10 mol% (or slight excess relative to Cu)A slight excess ensures that the copper remains in the active Cu(I) state.[6]
Ligand (optional) TBTA or THPTA (1-5 mol%)Ligands can stabilize the Cu(I) catalyst, prevent catalyst disproportionation, and accelerate the reaction, especially in biological applications.[9]
Reactant Stoichiometry 1:1 to 1:1.2 (Alkyne:Azide)A slight excess of one reagent can be used to drive the reaction to completion, depending on the availability and cost of the starting materials.[10]
Atmosphere Air or Inert (N₂ or Ar)While many CuAAC reactions are tolerant to air, performing the reaction under an inert atmosphere is recommended for reproducibility and to prevent oxidative side reactions.[11]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Insufficient catalyst activity- Low reactivity of substrates- Poor solubility of reactants- Use freshly prepared sodium ascorbate solution.- Increase the reaction temperature.- Add a stabilizing ligand (TBTA or THPTA).- Try a different solvent system to improve solubility.
Formation of Side Products (e.g., homocoupling of alkyne) - Presence of oxygen- Insufficient reducing agent- Degas the reaction mixture thoroughly before adding the catalyst.- Increase the amount of sodium ascorbate.
Difficulty in Product Purification - Excess copper catalyst- Pass the crude product through a short plug of silica gel or use a copper chelating resin.- Perform an aqueous workup with a dilute ammonia solution to complex with copper salts.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile tool for the functionalization of this compound. By following the detailed protocol and considering the key reaction parameters outlined in these application notes, researchers can confidently and efficiently synthesize novel benzofuran-triazole conjugates for a wide range of applications in drug discovery and chemical biology. The inherent reliability and simplicity of click chemistry, coupled with the biological significance of the benzofuran scaffold, provide a powerful platform for the development of new and innovative molecular entities.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Singh, S., Kumar, G., Negi, M., & Ranjan, A. K. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS, 12(5). Retrieved from [Link]

  • Nowak, M., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 28(1), 1-23. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25686-25719. Retrieved from [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26730-26747. Retrieved from [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1-13. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Aznarez, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2054-2067. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of click chemistry. Retrieved from [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Theranostics, 3(5), 379-391. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & biology, 21(9), 1075-1101. Retrieved from [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2019). ECS Meeting Abstracts, MA2019-01(1), 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Ianni, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 724. Retrieved from [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion. Retrieved from [Link]

  • Yurttaş, L., et al. (2014). Part 2. The Synthesis and Antimicrobial Activity of Some Novel 1-(1-benzofuran-2-yl)-2-mesitylethanone Derivatives. Molecules, 19(5), 6330-6344. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-catalyzed cycloaddition of azides and terminal alkynes (CuAAC; (b)) vs. thermodynamically driven Huisgen cycloaddition (a). Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Ethynyl-1-Benzofuran in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Ethynyl-1-Benzofuran in Advanced Materials

The benzofuran moiety is a privileged heterocyclic scaffold, widely recognized in medicinal chemistry for its presence in numerous biologically active compounds and natural products.[1][2] However, its utility extends significantly into materials science, where its rigid, planar structure and electron-rich nature offer inherent thermal stability and advantageous photophysical properties.[3] When functionalized with a reactive ethynyl group at the C-2 position, the resulting monomer, This compound , emerges as a highly versatile building block for the synthesis of novel conjugated polymers.

The ethynyl group provides a direct route to creating a polyacetylene backbone through metal-catalyzed polymerization.[4][5] The resulting polymer, poly(this compound), combines the desirable electronic properties of the benzofuran side chains with a conjugated main chain, making it a promising candidate for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[6][7] This guide provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization, along with application notes on its potential in materials science.

Protocol 1: Synthesis of this compound Monomer via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of terminal aryl acetylenes is the Palladium-Copper co-catalyzed Sonogashira cross-coupling reaction.[8] This protocol details the coupling of 2-iodo-1-benzofuran with a protected acetylene source, followed by deprotection to yield the target monomer. The use of a protected acetylene, such as (trimethylsilyl)acetylene, prevents self-coupling and ensures high yields of the desired product.

Causality and Experimental Rationale:
  • Catalyst System: A combination of a palladium(0) catalyst (generated in situ from Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is crucial. The palladium catalyst facilitates the oxidative addition of the aryl halide and the transmetalation step, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is required to act as a solvent and to neutralize the hydrogen halide formed during the reaction, regenerating the catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Therefore, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon).

Detailed Step-by-Step Methodology:
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-1-benzofuran (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inerting: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (TEA) as the solvent, followed by (trimethylsilyl)acetylene (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Part 1): Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional diethyl ether.

  • Extraction: Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected this compound.

  • Deprotection: Dissolve the crude product in a mixture of methanol and tetrahydrofuran (THF). Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Reaction (Deprotection): Stir the mixture at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the silylated intermediate.

  • Workup (Part 2): Once the deprotection is complete, remove the solvent under reduced pressure. Add water and extract the product with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monomer.

Visual Workflow: Synthesis of this compound

G cluster_synthesis Monomer Synthesis Workflow start Start: 2-Iodo-1-benzofuran reagents Add Pd(PPh3)2Cl2, CuI, (Trimethylsilyl)acetylene, TEA start->reagents sonogashira Sonogashira Coupling (RT, 12-24h, N2 atm) reagents->sonogashira workup1 Aqueous Workup & Purification sonogashira->workup1 tms_product TMS-protected This compound workup1->tms_product deprotection Deprotection (K2CO3/MeOH or TBAF) tms_product->deprotection workup2 Aqueous Workup & Column Chromatography deprotection->workup2 final_product End: Pure this compound workup2->final_product

Caption: Workflow for the synthesis of this compound.

Application Note 1: Synthesis of Poly(this compound) via Metal-Catalyzed Polymerization

The polymerization of aryl acetylenes can be achieved using various transition metal catalysts, such as those based on rhodium, tungsten, or molybdenum.[4][9] These catalysts operate through a coordination-insertion mechanism, leading to the formation of a conjugated polyene backbone. The choice of catalyst can influence the stereoregularity and molecular weight of the resulting polymer.

Scientific Rationale:

Metal-carbene (or metallacyclobutadiene) intermediates are often proposed in the polymerization of acetylenes.[5][10] The catalyst's ligand environment and the metal's identity dictate the polymer's properties. For instance, Rh-based catalysts are known for promoting living polymerization of some substituted acetylenes, allowing for control over molecular weight and polydispersity.

Representative Protocol: Polymerization with a Rhodium Catalyst
  • Catalyst Preparation: In a glovebox, prepare a stock solution of a suitable rhodium catalyst, such as [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer), in anhydrous toluene.

  • Monomer Preparation: Place a solution of purified this compound monomer in anhydrous toluene in a Schlenk flask.

  • Initiation: Add a co-catalyst, typically an amine like triethylamine, to the monomer solution. Then, inject the rhodium catalyst solution into the flask under vigorous stirring.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 30-40 °C) for a specified time (e.g., 2-24 hours). The formation of the polymer is often indicated by a color change and an increase in viscosity.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • Isolation: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.

Table 1: Expected Properties of Poly(this compound)
PropertyExpected CharacteristicsRationale
Appearance Colored powder (e.g., yellow, orange, or brown)The extended π-conjugation along the polyacetylene backbone leads to absorption in the visible region of the electromagnetic spectrum.
Solubility Soluble in common organic solvents like THF, chloroform, and toluene.The bulky benzofuran side groups prevent tight chain packing, enhancing solubility compared to unsubstituted polyacetylene.
Thermal Stability High thermal stability, with a decomposition temperature (Td) likely exceeding 300 °C.The aromatic benzofuran units and the rigid polymer backbone contribute to excellent thermal resistance.
Optical Properties Exhibits strong UV-Vis absorption and potentially fluorescence. The absorption and emission maxima will depend on the conjugation length and solvent.The conjugated system gives rise to low-energy electronic transitions. The benzofuran moiety is known to be fluorescent, which may be retained or altered in the polymer.[3]
Electronic Properties Expected to be a p-type semiconductor. HOMO/LUMO levels will be influenced by the electron-rich benzofuran group, suggesting potential for hole transport.The electron-donating nature of the oxygen atom in the benzofuran ring can stabilize positive charge carriers (holes) along the conjugated backbone, which is characteristic of p-type materials.[6]
Visual Diagram: Polymerization of this compound

Caption: Conceptual diagram of this compound polymerization.

Application Note 2: Potential in Organic Electronics

The predicted properties of poly(this compound) make it a compelling candidate for use as an active material in various organic electronic devices.[11][12]

  • Organic Field-Effect Transistors (OFETs): As a p-type semiconductor, the polymer could be used as the active channel material in an OFET. Its solution processability would allow for the fabrication of thin films via simple techniques like spin-coating or inkjet printing. The performance of such a device would depend on the polymer's charge carrier mobility and the morphology of the deposited film.

  • Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the benzofuran unit suggests that the polymer could serve as an emissive layer in an OLED. By tuning the polymer's structure (e.g., through copolymerization), the emission color could be controlled. Alternatively, its predicted hole-transporting capabilities make it suitable for use as a hole transport layer (HTL), facilitating the injection and transport of positive charges from the anode to the emissive layer.

Diagram: Structure of an OFET Device

OFET cluster_device Bottom-Gate, Bottom-Contact OFET Structure Gate Gate Electrode (e.g., n+-Si) Dielectric Dielectric Layer (e.g., SiO2) SD Source / Drain Electrodes (e.g., Au) Polymer Active Layer: Poly(this compound)

Caption: Schematic of an OFET with a benzofuran-based polymer.

Conclusion

This compound is a promising and versatile monomer that bridges the gap between the well-established fields of heterocyclic chemistry and polymer science. Its synthesis is readily achievable through standard cross-coupling methodologies. The resulting polymer, poly(this compound), is predicted to possess a valuable combination of solution processability, thermal stability, and optoelectronic properties. These characteristics make it a compelling material for investigation in next-generation organic electronic devices. The protocols and notes provided herein offer a solid foundation for researchers to explore the synthesis and application of this novel material.

References

  • Masuda, T., & Zhang, A. (2015). Polymerization of Substituted Acetylenes. In Catalytic Polymerization of Olefins and Acetylenes (pp. 375-390). Wiley-VCH.
  • Bosi, E., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(5), 3275–3283. Available at: [Link]

  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Katz, T. J., et al. (1991). Metal-carbynes induce acetylenes and alkynes to polymerize. Journal of the American Chemical Society, 113(15), 5871-5872. Available at: [Link]

  • Novák, Z., et al. (2008). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron, 64(50), 11494-11499. Available at: [Link]

  • Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5675-5678. Available at: [Link]

  • Katz, T. J., et al. (1980). Polymerization of acetylenes and cyclic olefins induced by metal carbynes. Journal of the American Chemical Society, 102(2), 7940-7942. Available at: [Link]

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  • Gulea, M., & Ursu, O. (2011). Synthesis of benzofurans via cyclization of o-alkynylphenyl allyl ethers. Arkivoc, 2011(7), 269-281.
  • Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Available at: [Link]

  • Singh, P., & Kaur, H. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave Online Journal of Chemistry, 1(1), 00003. Available at: [Link]

  • Chen, W. (2021). Functionalized conjugated polymers promoted high performance materials for organic electronic devices.
  • Chen, C., et al. (2023). Polymerization of Terminal Acetylenes by a Bulky Monophosphine-Palladium Catalyst. Organometallics, 42(3), 209-217. Available at: [Link]

  • Beaujuge, P. M., & Reynolds, J. R. (2010). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Reviews, 110(1), 268-320.
  • Kowalczyk, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 693. Available at: [Link]

  • Koca, M., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5147-5155.
  • Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26749. Available at: [Link]

  • Kumar, A., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(5), 280-286.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Al-Owaedi, F. A., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4153. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2013). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Journal of the Korean Chemical Society, 57(4), 417-435.
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Sources

Application Notes and Protocols for Investigating Enzymatic Reactions of 2-Ethynyl-1-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzofuran Scaffolds and Their Metabolic Fate

The benzofuran motif is a privileged heterocyclic structure prominently featured in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry and drug discovery, demonstrating potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2][4] The introduction of an ethynyl group at the 2-position of the benzofuran ring creates a molecule, 2-ethynyl-1-benzofuran, with unique electronic and steric properties that can significantly influence its interaction with biological systems, particularly metabolic enzymes.

Understanding the enzymatic reactions a xenobiotic compound undergoes is paramount in drug development. These metabolic transformations, primarily occurring in the liver, dictate the compound's pharmacokinetic profile, efficacy, and potential for toxicity. The cytochrome P450 (P450) superfamily of heme-containing monooxygenases is the principal catalyst for the oxidative metabolism of a vast number of drugs and foreign compounds.[5] Aryl and arylalkyl acetylenes, a class to which this compound belongs, are known to be substrates and, in some cases, mechanism-based inhibitors of P450 enzymes.[6] The terminal acetylenic carbon is often a site of oxidation, which can lead to the formation of highly reactive intermediates like ketenes.[6] This reactivity underpins the potential for this compound to act as a suicide inhibitor of specific P450 isozymes, a property that can be both a liability (drug-drug interactions) and a therapeutic opportunity.

These application notes provide detailed protocols for the initial characterization of the enzymatic processing of this compound, focusing on its metabolism by liver microsomes and its potential to inhibit key cytochrome P450 enzymes.

Proposed Metabolic Activation Pathway of this compound

The following diagram illustrates a plausible metabolic pathway for this compound mediated by cytochrome P450 enzymes, based on known reactions with aryl acetylenes. The initial oxidation of the terminal alkyne can lead to a reactive ketene intermediate, which can then be hydrolyzed to a carboxylic acid or form adducts with cellular nucleophiles.

Metabolic Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Downstream Reactions This compound This compound Oxirene_Intermediate Reactive Intermediate (Oxirene/Ketocarbene) This compound->Oxirene_Intermediate CYP450 [O], NADPH Ketene Ketene Intermediate Oxirene_Intermediate->Ketene Carboxylic_Acid Benzofuran-2-yl-acetic acid Ketene->Carboxylic_Acid H2O (Hydrolysis) Adducts Protein/Nucleic Acid Adducts Ketene->Adducts Cellular Nucleophiles Metabolic Stability Workflow cluster_workflow Workflow node_prep Prepare Reagents: - this compound Stock - Liver Microsomes - NADPH Regenerating System - Phosphate Buffer node_preinc Pre-incubation: Combine Buffer, Microsomes, and Substrate. Equilibrate at 37°C. node_prep->node_preinc node_init Initiate Reaction: Add NADPH Regenerating System node_preinc->node_init node_sample Time-Point Sampling: Collect aliquots at 0, 5, 15, 30, 60 min node_init->node_sample node_quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard to each aliquot node_sample->node_quench node_process Sample Processing: Centrifuge to pellet protein. Collect supernatant. node_quench->node_process node_analyze LC-MS Analysis: Quantify remaining parent compound node_process->node_analyze node_data Data Analysis: Plot ln(% Remaining) vs. Time. Calculate half-life (t½) and intrinsic clearance (CLint) node_analyze->node_data P450 Inhibition Workflow cluster_workflow Workflow node_prep Prepare Reagents: - Recombinant P450 Isoforms - Fluorogenic Probe Substrates - this compound (Inhibitor) - NADPH Regenerating System node_plate Plate Setup (96-well): Add Buffer, P450 Enzyme, and serial dilutions of Inhibitor to wells. node_prep->node_plate node_preinc Pre-incubation (for TDI): Add NADPH. Incubate at 37°C for 30 min. (For reversible, add NADPH with substrate) node_plate->node_preinc node_init Initiate Reaction: Add Fluorogenic Probe Substrate node_preinc->node_init node_read Kinetic Reading: Measure fluorescence increase over time in a plate reader at 37°C node_init->node_read node_data Data Analysis: Calculate reaction rates (V). Plot % Inhibition vs. [Inhibitor]. Determine IC50 values. node_read->node_data

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Ethynyl-1-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Ethynyl-1-Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Its derivatives have garnered considerable attention from the pharmaceutical and agrochemical industries due to their diverse therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] The introduction of an ethynyl group at the 2-position of the benzofuran ring system creates a versatile and highly reactive building block, this compound. This terminal alkyne functionality serves as a linchpin for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed Sonogashira, Suzuki, and Heck cross-coupling reactions of this compound. Designed for researchers, scientists, and drug development professionals, this document offers not only step-by-step methodologies but also delves into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, thereby empowering users to troubleshoot and adapt these protocols to their specific synthetic needs.

I. Sonogashira Coupling: Synthesis of 2-Alkynyl-1-Benzofurans

The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond through the coupling of a terminal alkyne with an aryl or vinyl halide.[4] This reaction is instrumental in the synthesis of 2-alkynyl-1-benzofuran derivatives, which are valuable intermediates in organic synthesis and can exhibit interesting biological properties.

Mechanistic Insights

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[4]

Sonogashira_Mechanism cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide [CuI] cu_acetylide->pd_complex1 base Base base->alkyne

Figure 1: Catalytic Cycles of the Sonogashira Coupling.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst. For electron-rich alkynes like this compound, the formation of the copper acetylide is generally facile.

Experimental Protocol: Sonogashira Coupling of this compound with Aryl Iodides

This protocol describes a general procedure for the coupling of this compound with a substituted aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl iodide (1.1 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (or DMF) and triethylamine (3.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-1-benzofuran derivative.

Data Presentation:

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(PPh₃)₂/CuITEATHF654~85-95
21-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂/CuITEADMF702~90-98
34-IodobenzonitrilePdCl₂(PPh₃)₂/CuITEATHF653~88-96

II. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1-Benzofurans

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[5] While typically employed for the coupling of aryl halides with arylboronic acids, modifications of this reaction can be used to couple terminal alkynes with arylboronic acids, proceeding through a borylative coupling or related mechanisms to ultimately furnish 2-aryl-1-benzofurans.

Mechanistic Insights

The catalytic cycle for the Suzuki-Miyaura coupling of a terminal alkyne involves several key steps.

Suzuki_Mechanism cluster_boron Boron Activation pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 R-Pd(II)(Ar)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-Ar pd_complex2->product boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate Base boronate->pd_complex1 base Base (e.g., K₂CO₃) base->boronic_acid

Figure 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

In a typical Suzuki reaction, a Pd(0) species undergoes oxidative addition with an organic halide. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.[6] For the coupling of terminal alkynes, a direct coupling is less common; often a two-step, one-pot procedure involving hydroboration followed by Suzuki coupling is employed. Alternatively, some modern protocols allow for the direct coupling of terminal alkynes with organoboron reagents.

Experimental Protocol: Suzuki-Type Coupling of this compound with Arylboronic Acids

This protocol outlines a general procedure for the synthesis of 2-aryl-1-benzofurans from this compound and an arylboronic acid. This may proceed via an initial hydroboration or a direct coupling pathway depending on the specific conditions and catalyst system.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.) to the solution.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-aryl-1-benzofuran.

Data Presentation:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~75-85
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O8510~80-90
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9014~70-80

III. Heck Reaction: Synthesis of 2-Vinyl-1-Benzofurans

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene.[7] In the context of this compound, a Heck-type reaction can be envisioned where the alkyne acts as the unsaturated partner, coupling with a vinyl halide to produce a substituted enyne. More commonly, a variation of the Heck reaction is used to couple aryl halides to the alkyne, leading to substituted benzofurans.

Mechanistic Insights

The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion of the alkene (or in this case, the alkyne). The final steps involve β-hydride elimination and reductive elimination to regenerate the catalyst and form the product.

Heck_Mechanism pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 Intermediate after Migratory Insertion pd_complex1->pd_complex2 Migratory Insertion (Alkene) pd_complex3 Hydrido-palladium Complex pd_complex2->pd_complex3 β-Hydride Elimination product Substituted Alkene pd_complex2->product pd_complex3->pd0 Reductive Elimination (Base)

Figure 3: Generalized Catalytic Cycle of the Heck Reaction.

The regioselectivity of the Heck reaction is a crucial aspect, often influenced by steric and electronic factors of both the substrate and the catalyst system.

Experimental Protocol: Heck-Type Coupling of this compound with a Vinyl Halide

This protocol provides a general method for the coupling of this compound with a vinyl bromide.

Materials:

  • This compound

  • Vinyl bromide (e.g., 1-bromo-1-phenylethene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealable reaction tube, add Pd(OAc)₂ (0.02 equiv.) and P(o-tol)₃ (0.04 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous acetonitrile (or DMF), followed by this compound (1.0 equiv.), the vinyl bromide (1.2 equiv.), and the base (TEA or DIPEA, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS. The reaction typically requires 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-vinyl-1-benzofuran derivative.

Data Presentation:

EntryVinyl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-1-phenylethenePd(OAc)₂/P(o-tol)₃TEAMeCN11018~60-70
2(E)-1-Bromo-2-phenylethenePd(OAc)₂/P(o-tol)₃DIPEADMF12016~65-75
32-BromopropenePd(OAc)₂/P(o-tol)₃TEAMeCN10020~55-65

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound detailed in these application notes provide a powerful and versatile toolkit for the synthesis of a diverse range of functionalized benzofuran derivatives. The Sonogashira, Suzuki, and Heck reactions offer reliable and adaptable methods for constructing C-C bonds, enabling the elaboration of the benzofuran core into complex molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can effectively utilize these protocols to accelerate their synthetic endeavors.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (URL: [Link])

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (URL: [Link])

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (URL: [Link])

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (URL: [Link])

  • Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. - ResearchGate. (URL: [Link])

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. (URL: [Link])

  • Study of mechanistic pathways in cross-linking reactions with palladium. (URL: [Link])

  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (URL: [Link])

  • Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. (URL: [Link])

  • Can the Heck reaction coupling reaction proceed with a vinyl halide? - Quora. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Accessing Ester-Substituted Benzofurans via Palladium Cascade Reaction of Alkyne-Tethered Aryl Iodides - ResearchGate. (URL: [Link])

  • Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst | Request PDF - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? - IT Services - University of Liverpool. (URL: [Link])

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. (URL: [Link])

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (URL: [Link])

  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC - NIH. (URL: [Link])

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Coupling of Aryl Halides and. (URL: [Link])

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (URL: [Link])

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Application Note: Synthesis of Novel Fluorescent Benzofuran Derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorescent Benzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1][2] Their rigid, planar structure and electron-rich nature make them privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a benzene and a furan ring also provides a core structure with favorable photophysical properties, making benzofuran derivatives attractive candidates for the development of fluorescent probes for bioimaging and diagnostics.[3][4][5][6]

Fluorescence-based imaging techniques are powerful tools in modern biological research and drug discovery, offering high sensitivity and spatiotemporal resolution for visualizing biological processes in real-time.[7][8] By covalently attaching a fluorophore to a biologically active molecule, such as a benzofuran derivative, researchers can track its distribution, localization, and interaction with cellular targets.

This application note provides a detailed guide for the synthesis of novel fluorescent benzofuran derivatives starting from the versatile building block, 2-ethynyl-1-benzofuran. The primary synthetic strategy employed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11] This reaction is renowned for its high efficiency, reliability, and broad functional group tolerance, making it an ideal method for conjugating a fluorescent azide to the this compound scaffold.[9][10]

Principle of the Method: The Power of Click Chemistry

The CuAAC reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne (this compound) and an azide-functionalized fluorophore, catalyzed by a copper(I) species.[9][10] This reaction proceeds with a significant rate acceleration compared to the uncatalyzed thermal cycloaddition and exclusively forms the 1,4-disubstituted 1,2,3-triazole regioisomer.[9][10] The resulting triazole ring serves as a stable, biocompatible linker connecting the benzofuran moiety to the fluorescent reporter.

The key advantages of employing CuAAC in this context are:

  • High Yields and Purity: The reaction is typically high-yielding, and the product can often be isolated with simple purification techniques.[10]

  • Mild Reaction Conditions: CuAAC can be performed under mild, often aqueous conditions, which is crucial when working with sensitive biomolecules or complex fluorophores.[10][12]

  • Bioorthogonality: The alkyne and azide functional groups are largely unreactive with most biological functional groups, ensuring specific conjugation.[13]

The overall synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 CuAAC Reaction cluster_2 Purification & Analysis cluster_3 Final Product This compound This compound ReactionVessel Reaction: - this compound - Azido-Fluorophore - Cu(I) Catalyst - Solvent (e.g., THF/H2O) This compound->ReactionVessel Azido-Fluorophore Azido-Fluorophore Azido-Fluorophore->ReactionVessel Purification Purification (e.g., Column Chromatography) ReactionVessel->Purification Analysis Characterization (NMR, MS, Fluorescence Spectroscopy) Purification->Analysis FinalProduct Fluorescent Benzofuran Derivative Analysis->FinalProduct

Figure 1: General workflow for the synthesis of fluorescent benzofuran derivatives.

Materials and Methods

Reagents and Equipment
  • This compound (synthesis protocol provided below or commercially available)

  • Azido-functionalized fluorophore (e.g., Azido-Coumarin, see synthesis note below)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), deionized water

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

  • Fluorescence spectrophotometer

Synthesis of this compound

This compound can be synthesized via a Sonogashira coupling reaction between 2-bromo-1-benzofuran and a protected alkyne, followed by deprotection. One-pot synthesis methods from aryl halides and 2-halophenols have also been reported.[14][15][16][17]

Synthesis of an Azido-Functionalized Fluorophore (Example: Azido-Coumarin)

Many azido-functionalized fluorophores are commercially available. Alternatively, they can be synthesized. For example, azido-coumarins can be prepared from corresponding hydroxy-coumarins by reaction with an azido-alkyl halide or through multi-step synthesis involving diazotransfer reactions.[18][19]

General Protocol for CuAAC Reaction

This protocol describes a general procedure for the conjugation of this compound with an azido-functionalized fluorophore.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Dissolve this compound (1 equivalent) in a suitable solvent mixture (e.g., THF/H₂O 1:1).

    • Dissolve the azido-functionalized fluorophore (1.1 equivalents) in the same solvent mixture.

    • Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • In a round-bottom flask, combine the solution of this compound and the azido-functionalized fluorophore.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the copper(II) sulfate solution to the reaction mixture (typically 1-5 mol%).

    • Immediately add the sodium ascorbate solution (typically 5-10 mol%). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates product formation.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent benzofuran derivative.

G start Start dissolve Dissolve this compound and azido-fluorophore in THF/H2O start->dissolve degas Degas with Ar/N2 for 20 min dissolve->degas add_cu Add CuSO4 solution (1-5 mol%) degas->add_cu add_asc Add Sodium Ascorbate solution (5-10 mol%) add_cu->add_asc stir Stir at Room Temperature add_asc->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Dilute with H2O, Extract with DCM monitor->workup Complete purify Purify by Column Chromatography workup->purify end Pure Fluorescent Product purify->end

Figure 2: Step-by-step experimental workflow for the CuAAC reaction.

Characterization and Data

The synthesized fluorescent benzofuran derivatives should be thoroughly characterized to confirm their structure and assess their photophysical properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the formation of the triazole ring and the overall structure of the conjugate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound.

Photophysical Properties

The absorption and emission properties of the novel derivatives should be investigated using UV-Vis and fluorescence spectroscopy.

PropertyDescriptionTypical Measurement
Absorption Maximum (λₘₐₓ) The wavelength at which the molecule absorbs the most light.UV-Vis Spectroscopy
Emission Maximum (λₑₘ) The wavelength at which the molecule emits the most light after excitation.Fluorescence Spectroscopy
Stokes Shift The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption.Calculated from λₘₐₓ and λₑₘ
Quantum Yield (Φ) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.Measured relative to a known standard (e.g., quinine sulfate)

Note: The photophysical properties of benzofuran derivatives can be influenced by solvent polarity.[3][20][21] It is recommended to measure these properties in a range of solvents to assess any solvatochromic effects.

Applications and Future Directions

The fluorescent benzofuran derivatives synthesized using this protocol have a wide range of potential applications in life sciences and drug discovery:

  • Cellular Imaging: These probes can be used to visualize cellular structures and processes.[22][23] Depending on the properties of the benzofuran scaffold, they may exhibit preferential localization in certain organelles.

  • High-Throughput Screening: Fluorescent derivatives of bioactive benzofurans can be used in high-throughput screening assays to identify new drug candidates that bind to a specific target.

  • Bioconjugation: The terminal alkyne of this compound can be used to attach the molecule to larger biomolecules such as proteins or nucleic acids, enabling their fluorescent labeling.[12][13]

Future work could involve the synthesis of a library of fluorescent benzofuran derivatives with different fluorophores to create a palette of probes with a range of spectral properties. Furthermore, the introduction of specific targeting moieties to the benzofuran scaffold could enable the development of probes for specific cellular targets or disease states.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure proper degassing of the reaction mixture. Use freshly prepared sodium ascorbate solution. The addition of a Cu(I)-stabilizing ligand like THPTA can be beneficial.[24]
Poor solubility of reagentsTry a different solvent system (e.g., DMSO, DMF/H₂O).
Multiple Products on TLC Side reactions, such as alkyne homocoupling.Use a slight excess of sodium ascorbate to prevent oxidative homocoupling.[10] Ensure the reaction is not exposed to excessive heat or light.
Difficulty in Purification Product and starting material have similar polarity.Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if the compound is sufficiently polar.

Conclusion

This application note provides a robust and versatile protocol for the synthesis of novel fluorescent derivatives from this compound using the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition reaction. The detailed methodology, characterization guidelines, and troubleshooting tips will enable researchers to readily synthesize and evaluate these promising compounds for a variety of applications in chemical biology and drug discovery.

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  • Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • National Institutes of Health. (2022).
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  • MDPI. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules.
  • ResearchGate. (2020). Sonogashira coupling for the synthesis of benzofuran 3a.

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Troubleshooting & Optimization

Optimizing Sonogashira Reactions for 2-Ethynyl-1-benzofuran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Sonogashira reaction conditions specifically for the synthesis of derivatives of 2-ethynyl-1-benzofuran. This document moves beyond standard protocols to offer in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring the successful and efficient synthesis of these valuable compounds.

Introduction to Sonogashira Coupling with this compound

The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is catalyzed by a palladium complex and typically utilizes a copper(I) co-catalyst.[1][2] Its mild reaction conditions make it highly suitable for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3] In the context of this compound, a key building block in medicinal chemistry, mastering the Sonogashira coupling is crucial for the efficient generation of diverse molecular libraries.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Sonogashira coupling of this compound with various aryl or vinyl halides.

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most frequent challenges in Sonogashira couplings. Several factors can contribute to this issue.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[1] Insufficient reduction can lead to low catalytic activity.

    • Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. This is often facilitated by the amine base or phosphine ligands.[1] Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, especially for challenging substrates.[4]

  • Poor Substrate Reactivity: The reactivity of the aryl/vinyl halide is a critical factor. The general reactivity trend is I > Br > Cl.[5][6] Aryl bromides and chlorides, particularly those that are electron-rich or sterically hindered, can be challenging substrates.

    • Solution: For less reactive halides (Br, Cl), increasing the reaction temperature is often necessary.[7] Employing more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition, which is often the rate-determining step.[4][8]

  • Suboptimal Solvent and Base Combination: The choice of solvent and base significantly impacts reaction efficiency. The solvent must solubilize all reaction components, while the base is required to neutralize the hydrogen halide byproduct.[1][9]

    • Solution: While amine bases like triethylamine (TEA) or diisopropylamine (DIPA) often serve as both base and solvent, co-solvents such as THF, DMF, or toluene can be beneficial.[1][5][7] For instance, DMF's high electron-donating capacity can facilitate alkyne deprotonation.[10] If amine bases are problematic, consider inorganic bases like K₂CO₃ or Cs₂CO₃.[1][11]

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling).[9][12]

    • Solution: Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6][9]

Troubleshooting Flowchart for Low Yield:

LowYield start Low or No Yield catalyst Check Catalyst Activity start->catalyst substrate Assess Substrate Reactivity catalyst->substrate Catalyst OK change_catalyst Use Pd(0) or a more active precatalyst catalyst->change_catalyst Inactive conditions Evaluate Reaction Conditions substrate->conditions Substrate Reactive modify_substrate Increase Temperature, Use activating ligands substrate->modify_substrate Low Reactivity atmosphere Verify Inert Atmosphere conditions->atmosphere Conditions Optimal optimize_conditions Screen Solvents & Bases conditions->optimize_conditions Suboptimal solution Problem Solved atmosphere->solution Inert degas Degas Solvents/Reagents atmosphere->degas Oxygen Present change_catalyst->substrate modify_substrate->conditions optimize_conditions->atmosphere degas->solution

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a dimeric alkyne byproduct is a common side reaction, particularly in copper-catalyzed Sonogashira couplings.[12] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen.[3][12]

Solutions to Minimize Glaser Coupling:

  • Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling.[6][13] Numerous copper-free Sonogashira protocols have been developed and are particularly effective for aryl bromides and chlorides.[12][14]

  • Ensure Rigorous Anaerobic Conditions: As oxygen promotes homocoupling, meticulous degassing of solvents and reagents and maintaining a robust inert atmosphere are critical.[6][9]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Modify the Base: Certain amine bases can sometimes promote homocoupling.[6] Switching to an inorganic base such as Cs₂CO₃ or K₃PO₄ may suppress this side reaction.[6]

Problem 3: Difficulty with Product Purification

The crude product of a Sonogashira reaction can sometimes be a dark, complex mixture, making purification challenging.

Purification Strategies:

  • Filtration through Celite/Silica Plug: After the reaction, filtering the mixture through a short plug of Celite or silica gel can help remove the palladium catalyst and other inorganic salts.[15]

  • Activated Charcoal Treatment: If the product is dark due to polymeric byproducts or residual metal catalysts, treatment with activated charcoal can be effective for decolorization.

  • Column Chromatography: While sometimes tedious, silica gel column chromatography is often the most effective method for separating the desired product from starting materials and byproducts.[15]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a high-purity material.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal palladium catalyst and ligand for my specific aryl halide?

The choice is highly dependent on the substrate.[8]

  • For Aryl Iodides and Activated Aryl Bromides: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient.[1][4]

  • For Aryl Chlorides, Electron-Rich or Sterically Hindered Aryl Halides: More sophisticated catalytic systems are generally required. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates by facilitating the oxidative addition step.[4][8]

Catalyst and Ligand Selection Guide:

Aryl Halide TypeRecommended Pd SourceRecommended Ligand TypeRationale
Aryl IodidePd(PPh₃)₄, PdCl₂(PPh₃)₂TriphenylphosphineHigh reactivity of the C-I bond.[5]
Aryl BromidePd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., XPhos)Overcomes the lower reactivity of the C-Br bond.
Aryl ChloridePd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich phosphines, NHCsNecessary for the challenging activation of the C-Cl bond.[4]

Q2: When is a copper-free Sonogashira reaction the better choice?

A copper-free system is advantageous when:

  • Alkyne homocoupling is a major issue: The absence of copper directly mitigates the primary pathway for this side reaction.[6][12]

  • The substrates are sensitive to copper: Certain functional groups may be incompatible with copper salts.

  • Simplifying purification is a priority: Eliminating the copper co-catalyst can lead to a cleaner reaction profile and easier workup.[16]

Q3: What is the role of the base, and how do I choose the right one?

The base neutralizes the hydrogen halide (HX) formed during the reaction.[1] The choice of base can influence reaction rate and side product formation.

  • Amine Bases (e.g., TEA, DIPA): Commonly used and can also act as the solvent.[1] They are generally effective for a wide range of substrates.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Can be beneficial in suppressing alkyne homocoupling and may be necessary for certain sensitive substrates.[6]

Q4: My reaction turns black. Is this a problem?

A color change to black is common in Sonogashira reactions and often indicates the formation of palladium black (finely divided palladium metal), which is an inactive form of the catalyst.[17] While not always detrimental to the overall yield if it occurs late in the reaction, a rapid color change at the beginning suggests catalyst decomposition and may lead to a stalled reaction.

To prevent premature catalyst decomposition:

  • Ensure a sufficient excess of phosphine ligand to stabilize the Pd(0) species.

  • Avoid excessively high temperatures, especially at the beginning of the reaction.[7]

  • Ensure the reaction is under a strictly inert atmosphere.

Experimental Protocols

General Procedure for a Standard Copper-Cocatalyzed Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.01-0.05 eq).

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-5 eq).

  • Add this compound (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq), and a suitable ligand (e.g., XPhos, 0.02-0.10 eq).

  • Add a degassed solvent (e.g., 1,4-dioxane or toluene) and a degassed base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Add this compound (1.2-1.5 eq).

  • Heat the reaction mixture to the desired temperature and monitor its progress.

  • Workup and purification are similar to the copper-cocatalyzed procedure.

Catalytic Cycle of the Sonogashira Reaction:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 product R¹-C≡CR² pd2_alkyne->product Reductive Elimination alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + CuX, Base cu_acetylide->pd2_halide cu_acetylide->alkyne + HX base Base cu_halide CuX caption The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

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  • Fiveable. Sonogashira coupling Definition. [Link]

  • chemeurope.com. Sonogashira coupling. [Link]

  • Chinchilla, R. & Nájera, C. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv., 2021 , 11, 5489-5539. [Link]

  • Rosa, G. R. et al. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. J. Braz. Chem. Soc., 2016 , 27, 1883-1890. [Link]

  • The Organic Chemistry Blog. Copper-free Sonogashira coupling. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev., 2007 , 107, 874-922. [Link]

  • Vafaeezadeh, M. et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 2020 , 10, 123. [Link]

  • Gevorgyan, V. et al. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Org. Lett., 2020 , 22, 4332-4337. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In: Sustainable Chemical Insight in Biological Exploration. [Link]

  • ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]

  • Reddy, P. et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv., 2023 , 13, 5489-5506. [Link]

  • ResearchGate. Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. [Link]

  • Eid, E. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Sobecka, M. et al. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Org. Biomol. Chem., 2022 , 20, 2684-2692. [Link]

  • Maleki, A. & Kamal, P. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research, 2016 , 1, 102-109. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Ghorai, P. et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 2019 , 4, 19513-19524. [Link]

  • Cacchi, S. et al. A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catal., 2016 , 6, 2510-2515. [Link]

  • Reddit. Easily remove dark color after sonogashira? [Link]

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Technical Support Center: Purification of 2-Ethynyl-1-Benzofuran from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-ethynyl-1-benzofuran. As a key building block in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for the reliability and success of subsequent applications. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purifying this compound

The synthesis of this compound, most commonly achieved via a Sonogashira coupling of a 2-halobenzofuran with a protected or terminal alkyne, presents several purification challenges.[1] The reaction mixture often contains a heterogeneous mix of unreacted starting materials, catalyst residues (palladium and copper), phosphine ligands, homocoupled alkyne byproducts (Glaser products), and potentially byproducts from the deprotection of silyl-protected alkynes.[2] The inherent reactivity of the terminal alkyne functionality also necessitates careful handling to prevent degradation or unwanted side reactions during the purification process.

This guide will systematically address these challenges, providing a logical workflow for isolating this compound with high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My crude NMR shows multiple products, and the TLC plate is messy. What are the likely impurities?

A1: A complex crude reaction mixture is common. The primary impurities to consider are:

  • Unreacted Starting Materials: 2-iodobenzofuran (or other 2-halobenzofuran) and the alkyne source (e.g., trimethylsilylacetylene).

  • Homocoupled Alkyne (Glaser Product): This is a significant byproduct, especially if the reaction was exposed to oxygen. It results from the coupling of two alkyne molecules.

  • Residual Catalyst and Ligands: Palladium complexes (often appearing as a black precipitate of palladium black) and phosphine oxides (from the oxidation of phosphine ligands) are common.[3]

  • Incomplete Deprotection: If using a silyl-protected alkyne like TMS-acetylene, the presence of 2-((trimethylsilyl)ethynyl)-1-benzofuran indicates incomplete desilylation.

  • Solvent and Base Residues: Triethylamine, diisopropylamine, or other amine bases and solvents like THF or DMF may be present.

Q2: I am having difficulty separating my product from a non-polar impurity by column chromatography.

A2: This is often the case when trying to separate this compound from the homocoupled diacetylene byproduct, which can have a similar polarity.

  • Optimize Your Eluent System: Start with a very non-polar eluent system, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is key to resolving compounds with similar Rf values. A starting point could be 1-2% ethyl acetate in hexanes.[4]

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a silver nitrate impregnated silica gel, which can interact with the alkyne functionalities differently.

Q3: My product seems to be degrading on the silica gel column.

A3: Terminal alkynes can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to decomposition or polymerization.

  • Neutralize the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent (e.g., 1% triethylamine in the solvent system), and then flush with the eluent to remove the excess base.

  • Use Neutral or Basic Alumina: As an alternative to silica, neutral or basic alumina can be used as the stationary phase.

  • Work Quickly and Avoid Heat: Do not let the column run dry and avoid prolonged exposure. When removing the solvent from your fractions, use a rotary evaporator with a water bath at a low temperature (≤ 30-40 °C).[5]

Q4: I have isolated my product, but it is a yellow or brown oil/solid. How can I decolorize it?

A4: The color may be due to residual palladium catalyst or other minor, highly conjugated impurities.

  • Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. Be aware that this can lead to some product loss.

  • Recrystallization: This is often the most effective method for both purification and decolorization. (See detailed protocol below).

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your specific reaction mixture.

1. Preparation of the Crude Sample:

  • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
  • Filter and concentrate the solvent in vacuo to obtain the crude oil or solid.

2. Column Preparation and Elution:

  • Stationary Phase: Silica gel (230-400 mesh).
  • Eluent System: A gradient of ethyl acetate in hexanes (or petroleum ether). A typical starting point is 1% ethyl acetate in hexanes, gradually increasing to 5-10% based on TLC analysis.
  • Procedure: a. Dry-pack or wet-slurry pack a chromatography column with silica gel in the initial, least polar eluent.[6] b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. c. Gently add the dried, adsorbed sample to the top of the column. d. Carefully add a layer of sand on top of the sample. e. Begin eluting with the starting solvent mixture, collecting fractions. f. Monitor the fractions by TLC. g. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • Commonly effective solvent systems for benzofuran derivatives include hexanes, heptane, ethanol, or mixed solvent systems like methanol/water or acetone/water. For this compound, a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate is a good starting point.[1]

2. Recrystallization Procedure: a. Dissolve the impure this compound in the minimum amount of a suitable hot solvent. b. If colored impurities are present, you may perform a hot filtration through a short plug of Celite® or activated charcoal. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. To maximize yield, cool the flask in an ice bath or refrigerator for at least 30 minutes. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Workflow for Purification of this compound

Purification_Workflow cluster_reaction Reaction Workup cluster_purification Purification cluster_analysis Analysis & Storage Quench Quench Reaction Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate TLC TLC Analysis Concentrate->TLC Crude Product Column Flash Column Chromatography TLC->Column Recrystallize Recrystallization Column->Recrystallize Purity Purity Assessment (NMR, GC-MS) Recrystallize->Purity Pure Product Store Store under Inert Gas Purity->Store

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q5: What are the optimal storage conditions for pure this compound?

A5: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) and protected from light.[4] This minimizes the risk of oxidation and polymerization of the terminal alkyne.

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation and purity assessment. The proton NMR should show the characteristic acetylenic proton singlet, and the aromatic protons of the benzofuran ring system. The carbon NMR will confirm the presence of the two sp-hybridized carbons of the alkyne.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can resolve any remaining volatile impurities, and the mass spectrum will provide the molecular weight of the product, confirming its identity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of high purity.

Q7: What are the expected NMR chemical shifts for this compound?

A7: While the exact chemical shifts can vary slightly depending on the solvent used, the following are approximate values for this compound in CDCl₃:

¹H NMR Approximate Chemical Shift (ppm) Multiplicity
Acetylenic H~3.2 - 3.5Singlet
Benzofuran H-3~7.0 - 7.2Singlet
Benzofuran Aromatic H's~7.2 - 7.7Multiplet
¹³C NMR Approximate Chemical Shift (ppm)
Acetylenic C's~75 - 90
Benzofuran C-3~110 - 115
Benzofuran Aromatic C's~111 - 130
Benzofuran Quaternary C's~140 - 157

Note: These are estimated values based on data for similar benzofuran structures. It is crucial to compare your spectra with literature values if available or to perform full structural elucidation using 2D NMR techniques for unequivocal assignment.[4]

References

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. Available at: [Link].

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link].

  • US3147280A - Preparation of benzofuran derivatives - Google Patents.
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link].

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. Available at: [Link].

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link].

  • (PDF) (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. ResearchGate. Available at: [Link].

  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. Available at: [Link].

  • One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions | Request PDF. ResearchGate. Available at: [Link].

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link].

  • Benzofuran Synthesis Using a Sonogashira-Larock Heteroannulation Protocol. Sci-Hub. Available at: [Link].

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans Tetrahedron. ElectronicsAndBooks. Available at: [Link].

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions | Request PDF. ResearchGate. Available at: [Link].

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link].

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link].

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. Available at: [Link].

  • Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. PubMed. Available at: [Link].

  • A Simple and Efficient Approach to 2-Alkynylbenzofurans under Mild Copper (I)-Catalyzed Conditions. The Royal Society of Chemistry. Available at: [Link].

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Technical Support Center: Troubleshooting Byproducts in 2-Ethynyl-1-Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-ethynyl-1-benzofuran is a critical step in the development of numerous pharmacologically active molecules and advanced materials.[1] As researchers and drug development professionals, achieving high purity and yield is paramount. The most prevalent synthetic route, the Palladium-Copper co-catalyzed Sonogashira cross-coupling, is highly efficient but notoriously susceptible to side reactions that generate persistent and difficult-to-remove byproducts.[2][3]

This guide provides an in-depth, experience-driven approach to diagnosing and mitigating the common impurities encountered during the synthesis of this compound. Moving beyond a simple recitation of steps, we will explore the causal mechanisms behind byproduct formation to empower you with the knowledge to proactively optimize your reaction conditions.

Part 1: Frequently Asked Questions - Diagnosing Common Byproducts

This section addresses the most common issues observed during the synthesis of this compound, typically via the Sonogashira coupling of a 2-halo-1-benzofuran with a terminal alkyne.

Q1: I'm observing a major byproduct with a mass roughly double that of my starting alkyne. What is this impurity and why is it forming?

A1: This is the most frequently encountered byproduct and is almost certainly the result of oxidative homocoupling of your terminal alkyne, a reaction also known as Glaser coupling.[4][5] Instead of coupling with your 2-halo-1-benzofuran, two molecules of the alkyne react with each other to form a symmetric 1,3-diyne.

  • Causality: The mechanism involves the copper(I) co-catalyst. The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate.[4] In the presence of an oxidant, most commonly dissolved molecular oxygen from the air, this intermediate dimerizes.[6][7] Therefore, reactions that are not rigorously deoxygenated are highly prone to this side reaction.[2] The presence of Cu(I) is known to significantly promote this homocoupling pathway.[6][8]

Q2: My final product is contaminated with simple benzofuran (without the iodo- or ethynyl- group). How is this forming?

A2: The presence of the parent benzofuran scaffold indicates that a hydrodehalogenation side reaction has occurred.[6] In this process, the halide (typically iodide) on your 2-halo-1-benzofuran starting material is replaced by a hydrogen atom.

  • Causality: This reductive cleavage is often promoted by the palladium catalyst in the presence of a hydrogen source. The hydrogen source can be trace amounts of water, the amine base itself, or impurities in the solvent. This side reaction can compete with the desired cross-coupling, especially under prolonged reaction times or at elevated temperatures.

Q3: My reaction has stalled, leaving significant amounts of unreacted 2-iodo-1-benzofuran. What are the likely causes?

A3: Low conversion is a common issue that can stem from several factors related to catalyst activity and reaction conditions.

  • Causality:

    • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxidation if the reaction is not properly degassed. Phosphine ligands, commonly used in Sonogashira reactions, can also oxidize to phosphine oxides, which can hinder catalytic activity.[9]

    • Insufficient Base: The amine base is crucial for both the palladium and copper catalytic cycles.[2] It neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the key acetylide intermediates. An insufficient amount or a weak base can stall the reaction.

    • Poor Reagent Quality: Impurities in the 2-iodo-1-benzofuran, terminal alkyne, or solvents can interfere with the catalytic cycle.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. The optimal temperature must be determined empirically.

Part 2: Troubleshooting and Mitigation Protocols

This section provides actionable, step-by-step protocols to address the byproducts identified above.

Issue 1: Mitigating Alkyne Homocoupling (Glaser Byproduct)

The primary strategy to prevent diyne formation is to eliminate molecular oxygen from the reaction environment.

Protocol 1: Rigorous Reaction Degassing

  • Setup: Assemble your reaction flask containing the 2-halo-1-benzofuran, palladium catalyst, copper(I) salt, and a stir bar. Seal the flask with a rubber septum.

  • Inert Gas Line: Connect the flask to a dual vacuum/inert gas manifold (e.g., Argon or Nitrogen).

  • Freeze-Pump-Thaw Cycle (Recommended for best results):

    • Freeze the contents of the flask by immersing it in a liquid nitrogen bath until fully solid.

    • Apply a high vacuum for 5-10 minutes to remove gases from the headspace above the frozen solid.

    • Close the vacuum line and backfill the flask with inert gas.

    • Allow the contents to thaw completely.

    • Repeat this cycle at least three times to ensure the removal of all dissolved oxygen.

  • Reagent Addition: After the final cycle, add the degassed solvent and amine base via syringe, followed by the terminal alkyne. Maintain a positive pressure of inert gas throughout the reaction.

Alternative Strategy: Copper-Free Sonogashira Coupling

For substrates particularly prone to homocoupling, a copper-free protocol can be highly effective.[3] While these methods avoid the primary catalyst for Glaser coupling, it's important to note that some commercially available palladium catalysts may contain trace copper impurities.[2]

Protocol 2: Representative Copper-Free Sonogashira

  • Reagents:

    • 2-iodo-1-benzofuran (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Procedure:

    • To a flask subjected to three freeze-pump-thaw cycles, add the 2-iodo-1-benzofuran and Pd(PPh₃)₄.

    • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Perform a standard aqueous workup and purify by column chromatography.

Issue 2: Preventing Hydrodehalogenation

Minimizing this byproduct relies on ensuring the purity and anhydrous nature of all reagents.

  • Solvent and Reagent Purity:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Ensure the amine base is pure and dry. Distilling it over a suitable drying agent (e.g., KOH) may be necessary.

  • Reaction Optimization:

    • Temperature Control: Attempt the reaction at the lowest effective temperature. Start at room temperature and gently heat only if necessary.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.

Part 3: Data Interpretation and Visual Guides

Table of Common Byproducts
Byproduct NameStructureExpected M/z (ESI+)Key ¹H NMR Features
Desired Product: this compound

[M+H]⁺A sharp singlet for the acetylenic proton (if terminal), characteristic benzofuran aromatic signals.
Homocoupling Byproduct: 1,4-Bis(benzofuran-2-yl)buta-1,3-diyne

Approx. 2x [M(benzofuran)]⁺ + 24Absence of the acetylenic proton signal. Symmetrical aromatic pattern.
Dehalogenation Byproduct: 1-Benzofuran

[M+H]⁺ (lower than product)Signals corresponding to the unsubstituted benzofuran ring. Absence of the ethynyl group signals.
Reaction Pathway Diagram

This diagram illustrates the desired synthetic route versus the two major competing side reactions.

Synthesis_Pathways product product byproduct byproduct SM 2-Iodo-1-benzofuran + Terminal Alkyne Intermediate Pd/Cu Catalytic Cycle SM->Intermediate Sonogashira Conditions Product This compound (Desired Product) Intermediate->Product Cross-Coupling (Desired Pathway) Diyne 1,3-Diyne Byproduct (Glaser Homocoupling) Intermediate->Diyne Side Reaction 1: + O₂ (Air) Dehalogenated 1-Benzofuran Byproduct (Hydrodehalogenation) Intermediate->Dehalogenated Side Reaction 2: + [H]

Caption: Desired vs. competing reaction pathways.

Troubleshooting Workflow Diagram

A logical workflow to diagnose and solve issues based on experimental observations.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Reaction Complete analyze Analyze Crude Product (LC-MS, NMR) start->analyze byproduct_check Major Byproduct Present? analyze->byproduct_check identify Identify Byproduct (See Table 1) byproduct_check->identify Yes success Pure Product byproduct_check->success No is_diyne Is it the Diyne Homocoupling Product? identify->is_diyne is_dehalo Is it the Dehalogenated Product? is_diyne->is_dehalo No fix_diyne Action: 1. Rigorously degas reaction (Freeze-Pump-Thaw). 2. Consider Cu-free conditions. is_diyne->fix_diyne Yes fix_dehalo Action: 1. Use anhydrous solvents. 2. Purify amine base. 3. Lower reaction temp. is_dehalo->fix_dehalo Yes other Low Conversion or Other Impurities is_dehalo->other No fix_diyne->success fix_dehalo->success fix_other Action: 1. Check catalyst activity. 2. Verify reagent purity/stoichiometry. other->fix_other fix_other->success

Caption: A logical troubleshooting workflow.

References

  • Li, J. H., Liang, Y., & Xie, Y. X. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(21), 8044–8049. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Grokipedia. (n.d.). Glaser coupling. [Link]

  • PubMed. (2006). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

  • ResearchGate. (2015). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Presolski, S. I., & Finn, M. G. (2014). Development of optimized conditions for Glaser-Hay bioconjugations. Tetrahedron Letters, 55(30), 4104-4107. [Link]

  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling. [Link]

  • MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. [Link]

  • ResearchGate. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. [Link]

  • Liu, H. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. European Journal of Medicinal Chemistry, 182, 111624. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sharma, S. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7344-7365. [Link]

Sources

preventing dimerization of 2-ethynyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-ethynyl-1-benzofuran. This document is designed for researchers, medicinal chemists, and materials scientists who are incorporating this valuable building block into their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. Unwanted dimerization of terminal alkynes is a common challenge, and this guide will equip you with the strategies to mitigate this side reaction and ensure the success of your target synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant, less polar byproduct in my reaction with this compound. Mass spectrometry suggests it's a dimer. What is happening?

A: You are most likely observing the result of oxidative homocoupling, a reaction where two molecules of your terminal alkyne, this compound, join to form a symmetrical 1,3-diyne. This process is a well-known side reaction for terminal alkynes and is often catalyzed by trace amounts of copper in the presence of an oxidant, typically atmospheric oxygen.[1][2] This reaction, historically known as the Glaser or Hay coupling, consumes your starting material, lowers the yield of your desired product, and introduces a byproduct that can complicate purification.[3][4]

The acidic nature of the terminal alkyne proton makes it susceptible to deprotonation and subsequent coordination to a metal center, initiating the coupling cascade. The electron-rich benzofuran ring system can further influence the reactivity of the ethynyl group.

Dimerization_Mechanism cluster_reactants Reactants cluster_conditions Catalytic Conditions EB1 This compound Catalyst Cu(I) Salts EB1->Catalyst forms acetylide EB2 This compound EB2->Catalyst Product 1,4-Di(benzofuran-2-yl)buta-1,3-diyne (Dimerized Byproduct) Catalyst->Product Oxidative Coupling Oxidant O₂ (from air) Oxidant->Catalyst regenerates catalyst Troubleshooting_Workflow Start Start: Synthesis with This compound Check Is significant dimerization (>5%) observed via TLC/LCMS? Start->Check Strategy1 Implement Strategy 1: Optimize Reaction Conditions Check->Strategy1 Yes Success Successful Reaction: Proceed to Purification Check->Success No S1_Details • Strict Inert Atmosphere • Slow Alkyne Addition • Lower Temperature Strategy1->S1_Details Check2 Is dimerization still a problem? Strategy1->Check2 Strategy2 Implement Strategy 2: Switch to a Copper-Free Catalyst System Check2->Strategy2 Yes Check2->Success No Check3 Is dimerization STILL a problem? Strategy2->Check3 Strategy3 Implement Strategy 3: Use a Protecting Group (e.g., TMS) Check3->Strategy3 Yes Check3->Success No Strategy3->Success

Caption: Decision workflow for preventing dimerization of this compound.

Strategy 1: Rigorous Control of Reaction Conditions

Issue: Dimerization persists despite using a standard literature protocol.

Cause: The most common culprits are insufficient exclusion of atmospheric oxygen and a high localized concentration of the alkyne, which favors the second-order dimerization reaction.

Solution A: Implement a Strict Inert Atmosphere

Standard purging with nitrogen or argon may not be sufficient to remove all dissolved oxygen from your solvents. The freeze-pump-thaw technique is the gold standard for degassing.

Protocol: Freeze-Pump-Thaw Degassing

  • Place your solvent in a round-bottom flask with a stir bar and a high-vacuum stopcock. The flask should be no more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the stopcock to a high-vacuum line (Schlenk line) and evacuate for 5-10 minutes.

  • Close the stopcock to isolate the flask from the vacuum line.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely with stirring. You may observe bubbles being released from the solvent as it melts.

  • Repeat this entire cycle (steps 2-5) at least three times to ensure complete removal of dissolved gases.

  • After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Solution B: Control Reagent Concentration via Slow Addition

Instead of adding your this compound all at once (bolus addition), adding it slowly over a prolonged period keeps its instantaneous concentration low. This kinetically favors the desired cross-coupling reaction over the homocoupling side reaction.

Protocol: Syringe Pump Addition

  • Prepare your main reaction mixture (containing catalyst, base, and coupling partner) in the reaction flask under an inert atmosphere.

  • Dissolve the total required amount of this compound in a portion of the degassed reaction solvent.

  • Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Insert the needle of the syringe through a septum on your reaction flask, with the tip submerged below the solvent surface.

  • Set the syringe pump to add the alkyne solution over the desired period (e.g., 2-4 hours).

Addition MethodTypical Alkyne ConcentrationDimer Formation (Relative %)Desired Product Yield
Bolus AdditionHigh (initially)15-40%50-75%
Slow AdditionLow (steady-state)<5%>90%
Table 1. Illustrative comparison of reagent addition methods on reaction outcome.

Strategy 2: Employ a Protecting Group

Issue: Dimerization is severe, and optimizing conditions is insufficient.

Cause: The reactivity of your system is intrinsically high towards homocoupling, or subsequent reaction steps are incompatible with an unprotected alkyne.

Solution: Temporarily Protect the Alkyne with Trimethylsilyl (TMS)

The trimethylsilyl (TMS) group is the most common and practical protecting group for terminal alkynes. It is easily installed, robust to many reaction conditions (especially cross-coupling), and can be removed cleanly under mild conditions.

Protocol 1: TMS Protection of this compound

  • Setup: Add this compound (1.0 eq) to a flame-dried, argon-flushed flask. Dissolve in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise. A color change is often observed. Stir at -78 °C for 30 minutes.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the solution at -78 °C.

  • Warm & Quench: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 2-((trimethylsilyl)ethynyl)-1-benzofuran, can often be used directly or purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection to Regenerate the Terminal Alkyne

  • Setup: Dissolve the TMS-protected alkyne (1.0 eq) in a 2:1 mixture of methanol and THF.

  • Cleavage: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).

  • Workup: Remove the bulk of the solvent in vacuo. Add water to the residue and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The deprotected this compound is typically obtained in high purity.

For more sterically demanding applications or different chemical compatibilities, other silyl groups can be used.

Protecting GroupAbbreviationRelative Steric BulkCleavage Conditions
TrimethylsilylTMSSmallMild (K₂CO₃, TBAF)
TriethylsilylTESMediumMild-Moderate
tert-ButyldimethylsilylTBDMSLargeModerate (TBAF, HF)
TriisopropylsilylTIPSVery LargeStrong (TBAF, HF)
Table 2. Comparison of common silyl protecting groups for alkynes.

By methodically applying these strategies, you can effectively suppress the dimerization of this compound, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.

References

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link] 7. SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive. Retrieved January 18, 2026, from [Link] [4]8. Organic Chemistry Portal. (n.d.). Eglinton Reaction. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

Sources

troubleshooting low yields in 2-ethynyl-1-benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethynyl-1-benzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Benzofuran derivatives are integral to a wide array of natural products and pharmacologically active compounds, making their efficient synthesis a critical endeavor.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound, commonly prepared via Sonogashira coupling of a 2-halobenzofuran with a terminal alkyne, can be a significant impediment. This section offers a systematic approach to diagnosing and resolving these issues.

Question 1: My Sonogashira coupling reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

A stalled Sonogashira reaction can often be attributed to several key factors related to the catalyst, reagents, or reaction conditions. A systematic evaluation of these components is crucial for successful troubleshooting.

A. Catalyst and Ligand Issues:

  • Palladium Catalyst Inactivity: The palladium(0) species is the active catalyst in the Sonogashira reaction.[4][5] If you are using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air and moisture, leading to decomposition.[6]

    • Recommendation: Use a fresh batch of palladium catalyst or one that has been stored under an inert atmosphere.[6] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[6]

  • Palladium Black Formation: The appearance of a black precipitate is a common indicator of catalyst decomposition into palladium black.[6] This can be triggered by impurities, unsuitable solvent choice, or incorrect reaction temperature.[6]

    • Recommendation: Anecdotal evidence suggests that solvents like THF may promote the formation of palladium black.[7] Consider switching to a different solvent system. Ensure all reagents and solvents are of high purity.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For less reactive aryl halides, such as 2-chlorobenzofuran, standard phosphine ligands may not be sufficient.

    • Recommendation: For challenging couplings, consider using more electron-rich and bulky ligands like SPhos or XPhos, which can enhance the rate of oxidative addition.[8]

B. Reagent Quality and Reactivity:

  • Aryl Halide Reactivity: The reactivity of the 2-halobenzofuran follows the general trend: I > OTf > Br > Cl.[6][9] If you are using a 2-bromobenzofuran, the reaction may necessitate more forcing conditions (e.g., higher temperature) compared to a 2-iodobenzofuran.[6][9] 2-Chlorobenzofurans are the least reactive and often require specialized catalytic systems.[8][9]

  • Impure Reagents: Impurities in either the 2-halobenzofuran or the alkyne can poison the catalyst.

    • Recommendation: Ensure your starting materials are pure. Recrystallization or column chromatography may be necessary.

  • Copper Co-catalyst Degradation: Copper(I) iodide is sensitive to oxidation.

    • Recommendation: Use a fresh bottle of CuI.[6]

C. Reaction Conditions:

  • Inadequate Temperature: Sonogashira couplings with aryl bromides can be limited by the rate of oxidative addition, which is often temperature-dependent.[10]

    • Recommendation: If your reaction is sluggish at room temperature, gradually increase the temperature. For aryl bromides, temperatures around 60-80°C are often effective.[9][10]

  • Solvent Choice: The solvent must be able to dissolve all reactants and facilitate the reaction.

    • Recommendation: While amine bases like triethylamine can sometimes serve as both the base and solvent, co-solvents like THF or DMF can improve solubility and reaction rates.[9] Ensure all solvents are anhydrous and have been degassed to remove oxygen.[9]

  • Ineffective Base: A suitable base is required to deprotonate the terminal alkyne.

    • Recommendation: Triethylamine and diisopropylamine are commonly used.[6] Ensure the base is dry and used in an appropriate excess.

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay side product). How can I minimize this?

Answer:

Alkyne homocoupling is a prevalent side reaction in copper-catalyzed Sonogashira couplings, particularly in the presence of oxygen.[9][11] Here are several strategies to suppress this undesired pathway:

  • Strictly Anaerobic Conditions: Oxygen promotes the Glaser-Hay coupling.[9]

    • Recommendation: Rigorously exclude oxygen from your reaction. Utilize standard Schlenk line techniques or a glovebox for setting up the reaction. Degas all solvents and reagents thoroughly before use.

  • Copper-Free Conditions: The copper co-catalyst is a primary contributor to alkyne dimerization.[4]

    • Recommendation: Transition to a copper-free Sonogashira protocol. These reactions may require different ligands or conditions to proceed efficiently but are highly effective at preventing homocoupling.[6]

  • Hydrogen Atmosphere: The use of a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[11]

    • Recommendation: If feasible with your setup, running the reaction under a nitrogen or argon atmosphere diluted with hydrogen can suppress the formation of the homocoupled product to as low as 2%.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Sonogashira coupling in the synthesis of this compound?

A1: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halobenzofuran. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which forms the C-C bond of the this compound and regenerates the Pd(0) catalyst.[4]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[4]

Q2: Are there alternative synthetic routes to this compound that do not involve Sonogashira coupling?

A2: Yes, several alternative methods exist for the synthesis of benzofurans, some of which can be adapted for the synthesis of this compound.[12][13][14] One notable approach involves the coupling of 2-ethynylphenol with (E)-1,2-diiodoalkenes followed by cyclization at elevated temperatures to yield ethynylbenzofurans.[14]

Q3: How can I effectively purify my this compound product?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of any other substituents on the benzofuran ring. A common starting point is a mixture of hexane and ethyl acetate. After purification, it is advisable to store the product under an inert atmosphere and at a low temperature to prevent degradation.

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Bromo-1-benzofuran

This is a general procedure and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1-benzofuran (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add degassed triethylamine (3.0 equiv.) and a suitable co-solvent such as THF or DMF if necessary for solubility.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80°C as needed, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive palladium catalystUse fresh catalyst; consider a more stable Pd(II) precatalyst.[6]
Palladium black formationUse high-purity reagents/solvents; consider alternative solvents to THF.[6][7]
Low reactivity of aryl halideIncrease reaction temperature; switch to a more reactive halide (I > Br > Cl).[6][9]
Impure reagentsPurify starting materials before use.
Significant Alkyne Homocoupling Presence of oxygenEmploy strict anaerobic techniques (Schlenk line, glovebox).[9]
Copper co-catalystUtilize a copper-free Sonogashira protocol.[4][6]
Run the reaction under a dilute hydrogen atmosphere.[11]

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (2-Halo-1-benzofuran) PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkyne Transmetalation->PdII_Alkyne RedElim Reductive Elimination Product This compound RedElim->Product Product->Pd0 Regeneration CuI Cu(I)X Alkyne Terminal Alkyne (HC≡CR) Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetalation Cu_Acetylide->CuI Regeneration

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Observed Check_Catalyst Is Palladium Black visible? Start->Check_Catalyst Yes_Black Yes Check_Catalyst->Yes_Black No_Black No Check_Catalyst->No_Black Check_Conditions Are reaction conditions optimal? Yes_Conditions Yes Check_Conditions->Yes_Conditions No_Conditions No Check_Conditions->No_Conditions Check_Reagents Are reagents pure and active? Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Check_Side_Products Is homocoupling observed? Yes_Homocoupling Yes Check_Side_Products->Yes_Homocoupling No_Homocoupling No Check_Side_Products->No_Homocoupling Optimize_Solvent Change solvent (e.g., avoid THF) Use high-purity reagents Yes_Black->Optimize_Solvent No_Black->Check_Conditions Check_Ligand Consider more robust ligand (e.g., SPhos, XPhos) Yes_Conditions->Check_Reagents Increase_Temp Increase Temperature No_Conditions->Increase_Temp Check_Base Ensure base is dry and in excess Increase_Temp->Check_Base Yes_Reagents->Check_Side_Products Purify_Reagents Purify starting materials Use fresh CuI No_Reagents->Purify_Reagents Anaerobic Ensure strict anaerobic conditions Yes_Homocoupling->Anaerobic No_Homocoupling->Check_Ligand Cu_Free Switch to Copper-Free protocol Anaerobic->Cu_Free

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2015). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Some recent approaches to the synthesis of 2-substituted benzofurans. (2007). Mini Reviews in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube. Retrieved January 17, 2026, from [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (2018). Sciforum. Retrieved January 17, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Flexible Synthesis of Benzofuranones. (2023). ChemistryViews. Retrieved January 17, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved January 17, 2026, from [Link]

  • 2-ethyl-3-(4-hydroxy) benzoyl benzofuran compounds and compositions and preparation methods of compounds. (n.d.). Google Patents.
  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved January 17, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Retrieved January 17, 2026, from [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling Tips. (2024). Reddit. Retrieved January 17, 2026, from [Link]

  • Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. (2019). Journal of Basic Microbiology. Retrieved January 17, 2026, from [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.

Sources

Technical Support Center: Catalyst Selection for 2-Ethynyl-1-Benzofuran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-ethynyl-1-benzofuran and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. The synthesis of these valuable heterocyclic scaffolds is most commonly achieved through a domino Sonogashira coupling followed by an intramolecular cyclization.[1] The success of this transformation is critically dependent on the judicious selection of the catalytic system. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) — Catalyst Selection Fundamentals

This section addresses foundational questions regarding the choice of a catalytic system for the synthesis of 2-substituted benzofurans from precursors like 2-halophenols and terminal alkynes.

Q1: What are the standard catalyst systems for synthesizing 2-alkynylbenzofurans?

A1: The synthesis predominantly relies on palladium-catalyzed cross-coupling reactions, specifically the Sonogashira reaction.[2] There are two main catalytic systems:

  • Traditional Palladium/Copper Co-catalysis: This is the classic and most widely used system. It employs a palladium catalyst, typically with phosphine ligands, and a copper(I) salt (e.g., CuI) as a co-catalyst.[3][4] The palladium component facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[5]

  • Copper-Free Systems: These systems were developed to overcome certain drawbacks of the traditional method, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[6][7] They rely solely on a palladium catalyst, often with more sophisticated, sterically bulky, and electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to achieve high efficiency.[5][6]

Q2: How do I choose between a Palladium(0) and Palladium(II) precatalyst?

A2: The choice between a Pd(0) and Pd(II) precatalyst is largely a matter of practicality and stability.

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄): These are the active species in the catalytic cycle. Using a Pd(0) source means the reaction can, in theory, start immediately without an induction period. However, Pd(0) complexes are often highly sensitive to air and moisture, requiring careful handling and storage under an inert atmosphere to maintain their activity.[7]

  • Pd(II) Precatalysts (e.g., PdCl₂(PPh₃)₂): These are generally more stable and easier to handle and store under normal lab conditions.[3] In the reaction mixture, the Pd(II) species is reduced in situ to the active Pd(0) catalyst, often by an amine base or a phosphine ligand present in the reaction.[3] This stability makes Pd(II) precatalysts a more robust and common choice for many applications.

Q3: What is the role of the copper co-catalyst, and when should I consider a copper-free system?

A3: In the traditional Sonogashira reaction, the copper(I) salt plays a crucial role in the copper cycle. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3] This species then undergoes transmetalation with the palladium(II) complex, which is a key step in the overall catalytic cycle.[3] The use of copper allows the reaction to proceed under milder conditions, often at room temperature.[2]

You should consider a copper-free system under the following circumstances:

  • Substrate Sensitivity: If your substrates or desired product are sensitive to copper.

  • Avoiding Side Reactions: The primary reason is to prevent the formation of symmetrical 1,3-diynes, a result of oxidative alkyne homocoupling known as Glaser coupling, which is promoted by copper, especially in the presence of oxygen.[6][7]

  • Simplifying Purification: Eliminating the copper co-catalyst can simplify product purification, a significant advantage in pharmaceutical synthesis.[6]

Q4: Which ligands are most effective for this transformation?

A4: Ligands are critical for stabilizing the palladium center and modulating its reactivity.

  • Triphenylphosphine (PPh₃): This is the most common and versatile ligand used in standard Sonogashira reactions, often employed in catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[5]

  • Bulky, Electron-Rich Phosphines: In more challenging couplings (e.g., with aryl chlorides or in copper-free systems), ligands like tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphines (e.g., XPhos) are often superior. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition step.[5][6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donor ligands that can effectively replace phosphines.[5] They form very stable palladium complexes and are particularly effective for coupling less reactive aryl chlorides.[2]

Q5: How does the choice of the halide on the 2-halophenol precursor affect catalyst selection?

A5: The reactivity of the aryl halide is a critical factor and follows the general trend: I > Br > OTf >> Cl .[7]

  • 2-Iodophenols: These are the most reactive substrates and are ideal for this transformation. Standard catalyst systems like PdCl₂(PPh₃)₂/CuI work very efficiently, often at room or slightly elevated temperatures.[7][8]

  • 2-Bromophenols: These are less reactive than their iodo-counterparts and typically require higher temperatures, longer reaction times, or a more active catalytic system. Using bulky, electron-rich ligands can significantly improve yields.[6]

  • 2-Chlorophenols: These are the least reactive and most challenging substrates. Their coupling requires highly active catalyst systems, such as those employing bulky phosphine ligands like SPhos or XPhos, or NHC ligands.[9] Standard PPh₃-based catalysts are generally ineffective for aryl chlorides.

Section 2: Troubleshooting Guide

Even with a well-chosen catalyst, experimental issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized, or the Pd(II) precatalyst failed to reduce. 2. Poor Reagent Quality: Impurities in solvents or starting materials can poison the catalyst. The copper(I) iodide may have degraded. 3. Inadequate Reaction Conditions: The temperature may be too low for the given aryl halide, or the base may be inappropriate or wet.[7] 4. Atmosphere Contamination: Presence of oxygen can inhibit the reaction.1. Use a fresh batch of catalyst. Pd(PPh₃)₄ is particularly sensitive to air. PdCl₂(PPh₃)₂ is more stable but ensure it has been stored properly.[7] 2. Purify reagents. Ensure solvents are anhydrous and degassed. Use a fresh bottle of CuI (should be off-white/tan, not green/brown). Distill amine bases like triethylamine if they are old.[10] 3. Optimize conditions. For aryl bromides, increase the temperature (e.g., to 80-100 °C). Ensure the base (e.g., Et₃N, DIPA) is dry and used in sufficient excess to neutralize the generated HX and deprotonate the alkyne.[7] 4. Ensure an inert atmosphere. Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes).[7]
Undesired Side Products (e.g., Alkyne Homocoupling) 1. Presence of Oxygen: Oxygen promotes the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[7] 2. High Catalyst Loading: In some cases, high concentrations of the copper catalyst can favor the homocoupling pathway.1. Switch to a copper-free system. This is the most effective way to eliminate Glaser coupling.[6] 2. Improve degassing procedures. If you must use a copper co-catalyst, ensure the reaction is strictly anaerobic. 3. Optimize catalyst stoichiometry. Reduce the amount of CuI co-catalyst to the minimum required for efficient reaction (e.g., 1-5 mol%).
Catalyst Decomposition (Formation of Palladium Black) 1. High Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate as inactive palladium black. 2. Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[7][10] 3. Ligand Dissociation: At high temperatures, the stabilizing ligand can dissociate from the palladium center, leading to decomposition.1. Lower the reaction temperature. Find the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Change the solvent. Consider solvents like DMF, acetonitrile, or neat triethylamine. 3. Use a more robust ligand. Bidentate phosphine ligands or NHC ligands form more stable complexes with palladium and can prevent decomposition at higher temperatures.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. 2. Insufficient Base: The base may have been consumed, leading to a drop in pH and halting the catalytic cycle. 3. Substrate/Product Inhibition: The product or unreacted starting material may be coordinating to the palladium center, inhibiting its catalytic activity.1. Add a fresh portion of the catalyst. If the reaction restarts, catalyst deactivation was the likely cause. 2. Add more base. Ensure the base is anhydrous before addition. 3. Consider a different ligand. A ligand that promotes faster reductive elimination can help prevent product inhibition by quickly releasing the product from the palladium center.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a failing this compound synthesis.

troubleshooting_workflow start_node start_node problem_node problem_node check_node check_node action_node action_node solution_node solution_node start Reaction Start problem Low/No Product Yield start->problem check_catalyst Catalyst & Reagents OK? problem->check_catalyst check_atmosphere Inert Atmosphere? check_catalyst->check_atmosphere Yes action_reagents Use Fresh Catalyst/Reagents Purify/Dry Solvents & Base check_catalyst->action_reagents No check_conditions Conditions OK? action_conditions Increase Temperature Change Base/Solvent check_conditions->action_conditions No check_ligand Using Aryl-Cl/Br? check_conditions->check_ligand Yes check_atmosphere->check_conditions Yes action_atmosphere Improve Degassing (Freeze-Pump-Thaw) check_atmosphere->action_atmosphere No action_reagents->check_catalyst action_conditions->check_conditions action_atmosphere->check_atmosphere action_ligand Switch to Bulky Ligand (e.g., XPhos) or NHC check_ligand->action_ligand Yes success Successful Reaction check_ligand->success No (Aryl-I) action_ligand->success

Caption: A step-by-step decision tree for troubleshooting common issues.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Palladium/Copper Co-catalyzed Domino Sonogashira Coupling/Cyclization

This procedure is suitable for coupling a 2-iodophenol with a terminal alkyne.

Materials:

  • 2-Iodophenol (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL, solvent and base)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynylbenzofuran.

Protocol 2: Copper-Free Sonogashira Coupling/Cyclization

This procedure is recommended for sensitive substrates or to avoid homocoupling, and is often necessary for less reactive 2-bromophenols.

Materials:

  • 2-Bromophenol (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the 2-bromophenol, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 80-110 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Catalytic Cycles Visualization

Understanding the reaction mechanism is key to rational catalyst selection and troubleshooting.

Catalytic Cycles of the Sonogashira Reaction

sonogashira_cycles cluster_0 A) Copper-Catalyzed Pathway cluster_1 B) Copper-Free Pathway pd0_a Pd(0)L₂ pd2_a R¹-Pd(II)L₂-X pd0_a->pd2_a Oxidative Addition (R¹-X) pd_alkyne_a R¹-Pd(II)L₂-C≡CR² pd2_a->pd_alkyne_a Transmetalation (from Cu-C≡CR²) product_a R¹-C≡CR² pd_alkyne_a->product_a Reductive Elimination cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Base cu_alkyne->pd2_a To Transmetalation alkyne_h H-C≡CR² pd0_b Pd(0)L₂ pd2_b R¹-Pd(II)L₂-X pd0_b->pd2_b Oxidative Addition (R¹-X) pd_acetylide_b R¹-Pd(II)L₂-C≡CR² pd2_b->pd_acetylide_b Deprotonation/ Acetylide Formation (Base, H-C≡CR²) product_b R¹-C≡CR² pd_acetylide_b->product_b Reductive Elimination

Caption: Catalytic cycles for the Sonogashira reaction.[5]

References
  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Sonogashira Coupling Tips. Reddit. Available at: [Link]

  • (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Ethynyl-1-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-ethynyl-1-benzofuran. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important heterocyclic scaffold. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established literature and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially adaptable method is the tandem Sonogashira coupling and intramolecular cyclization (annulation) reaction.[1][2] This approach typically involves the reaction of a 2-halophenol (commonly 2-iodophenol) with a suitable acetylene source, catalyzed by a palladium-copper system.[1][3] One-pot variations of this reaction are highly efficient as they avoid the isolation of intermediates, saving time and resources, which is a significant advantage for scale-up.

Q2: Why is the choice of catalyst and ligand so critical during scale-up?

The catalyst system dictates the reaction's efficiency, cost, and the impurity profile of the final product.

  • Expertise & Experience: On a lab scale, high catalyst loadings might be acceptable to maximize yield. However, during scale-up, this becomes economically unviable and creates a significant burden for downstream purification to remove residual heavy metals.

  • Trustworthiness: A robust catalyst system, such as one using Pd(PPh3)2Cl2/CuI with a suitable amine base, provides reproducible results.[2] However, factors like catalyst deactivation or air sensitivity must be managed. For large-scale synthesis, exploring more cost-effective, ligand-free, or copper-only catalyzed systems can be beneficial.[1] The choice of ligand can also influence catalyst stability and prevent side reactions like alkyne homocoupling.

Q3: What are the primary byproducts to anticipate, and how can they be minimized?

The most common byproduct is the homocoupled diacetylene, a result of the Glaser coupling reaction.[1] This occurs when the terminal alkyne couples with itself in the presence of oxygen and a copper catalyst.

  • Causality: To minimize this, the reaction must be performed under strictly inert atmospheric conditions (e.g., Argon or Nitrogen). The ratio of copper to palladium catalyst can also be optimized to disfavor the homocoupling pathway. Another potential byproduct is the formation of symmetrical diarylalkynes.[4]

Q4: What yield and purity can be realistically expected on a larger scale?

While small-scale syntheses might report high yields (>90%), a more realistic target for a scaled-up process after purification is in the range of 65-80%. Purity should target >98% for applications in drug development. Achieving this requires careful optimization of the reaction conditions and a well-designed purification strategy, which may involve crystallization or distillation rather than column chromatography.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: The reaction shows low conversion or stalls completely.

  • Possible Cause 1: Catalyst Inactivity.

    • Explanation: The palladium catalyst, particularly Pd(0) species, can be sensitive to oxidation. The phosphine ligands themselves can also degrade. On a large scale, inefficient stirring or poor heat transfer can create localized "hot spots" that accelerate catalyst decomposition.

    • Solution: Ensure all reagents and solvents are rigorously deoxygenated. Use fresh, high-quality catalyst and ligands. For large-scale batches, consider subsurface sparging with an inert gas. Perform a small-scale test reaction with the same reagent batches to confirm their viability.

  • Possible Cause 2: Poor Reagent Solubility.

    • Explanation: What dissolves easily in a 100 mL flask may not scale linearly to a 100 L reactor. The 2-halophenol or the catalyst complex may have limited solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction kinetics.

    • Solution: Re-evaluate the solvent system. A co-solvent might be necessary to ensure all components remain in solution. For example, while triethylamine often serves as both base and solvent, adding a co-solvent like THF or DMF can improve solubility.[5]

Problem 2: Significant formation of a homocoupled (Glaser) alkyne byproduct is observed.

  • Possible Cause: Presence of Oxygen.

    • Explanation: The copper(I)-catalyzed homocoupling of terminal alkynes is highly sensitive to the presence of molecular oxygen. Even small leaks in the reactor setup can lead to significant byproduct formation.

    • Solution: This is the most critical parameter to control. Ensure a completely inert atmosphere. Use solvents that have been thoroughly purged with argon or nitrogen. Before starting the reaction, perform several vacuum/inert gas backfill cycles on the reactor.

Problem 3: The final product is difficult to purify, showing persistent impurities.

  • Possible Cause 1: Residual Metal Catalysts.

    • Explanation: Palladium and copper residues can be challenging to remove from organic products, especially if they coordinate with the benzofuran moiety. Standard silica gel chromatography might not be effective and is often impractical at scale.

    • Solution: After the reaction, consider quenching with an aqueous solution of a chelating agent like EDTA or ammonium chloride to sequester metal ions. Alternatively, washing the organic phase with dilute aqueous acid can help remove the amine base and some metal salts. Employing a supported palladium catalyst can simplify removal through simple filtration.[5]

  • Possible Cause 2: Co-eluting Byproducts.

    • Explanation: Some byproducts may have similar polarity to this compound, making chromatographic separation inefficient.

    • Solution: Focus on optimizing the reaction to prevent byproduct formation in the first place. If purification is still challenging, explore alternative methods like recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or vacuum distillation if the product is thermally stable.

Experimental Protocols & Data
Protocol: One-Pot Tandem Sonogashira Coupling-Cyclization

This protocol provides a generalized, scalable procedure for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Reactor Preparation: A suitable reactor is charged with 2-iodophenol (1.0 eq) and degassed solvent (e.g., triethylamine or a mixture of THF/triethylamine). The system is purged thoroughly with argon for at least 30 minutes.

  • Catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2, 1-3 mol%) and Copper(I) iodide (CuI, 1-3 mol%) are added under a positive pressure of argon.

  • Alkyne Addition: Trimethylsilylacetylene (1.1-1.3 eq) is added slowly to the mixture via a syringe pump to control any initial exotherm.

  • Reaction: The mixture is heated to the desired temperature (typically 50-80 °C) and monitored by TLC or HPLC until the 2-iodophenol is consumed.

  • Deprotection & Cyclization: A base such as potassium carbonate (K2CO3) or tetrabutylammonium fluoride (TBAF) in methanol is added to the reaction mixture to effect the in-situ deprotection of the silyl group and promote the intramolecular cyclization to the benzofuran ring.[2]

  • Work-up & Purification: The reaction is cooled, filtered to remove salts, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is then purified by recrystallization or another suitable non-chromatographic method.

Data Summary: Typical Reaction Parameters
ParameterConditionRationale / Reference
Palladium Catalyst Pd(PPh3)2Cl2, Pd(OAc)2Readily available and effective for Sonogashira couplings.[2]
Copper Co-catalyst CuIEssential for the activation of the alkyne C-H bond.[1]
Base / Solvent Triethylamine (Et3N), DIPAActs as an acid scavenger and often as the solvent.[2]
Temperature 50 - 100 °CBalances reaction rate against thermal degradation of catalyst/product.[6]
Alkyne Source TMS-acetylene, EthynylcyclohexanolProtected alkynes can offer better control and stability.
Atmosphere Argon or NitrogenCrucial to prevent oxidative homocoupling (Glaser reaction).[1]
Visualizations: Reaction and Troubleshooting Workflows
Reaction Mechanism

The synthesis proceeds via a well-established catalytic cycle. The diagram below outlines the key steps in the tandem Sonogashira coupling and annulation process.

Reaction_Mechanism cluster_sonogashira Sonogashira Coupling Cycle cluster_copper Copper-Alkyne Activation cluster_cyclization Annulation / Cyclization Pd0 Pd(0)L2 Pd_add Oxidative Addition (Ar-Pd(II)-I) Pd0->Pd_add Ar-I Pd_trans Transmetalation (Ar-Pd(II)-C≡CR) Pd_add->Pd_trans Cu-C≡CR Pd_red Reductive Elimination Pd_trans->Pd_red Pd_red->Pd0 Ar-C≡CR Intermediate 2-alkynylphenol Pd_red->Intermediate CuI Cu(I) Cu_alkyne Copper Acetylide (Cu-C≡CR) Cu_alkyne->Pd_trans HC_R Terminal Alkyne (HC≡CR) HC_R->Cu_alkyne CuI, Base Product This compound Intermediate->Product Base-mediated 5-endo-dig cyclization

Caption: General mechanism for the tandem Sonogashira coupling and cyclization.

Troubleshooting Workflow: Low Product Yield

When faced with low yields during scale-up, a systematic approach to troubleshooting is essential. The following flowchart provides a logical diagnostic path.

Troubleshooting_Workflow start Problem: Low Yield check_reagents Verify Reagent Quality (Run small-scale control) start->check_reagents reagent_ok Control Rxn OK? check_reagents->reagent_ok check_inert Check Inert Atmosphere (Oxygen sensor, leak test) inert_ok Atmosphere OK? check_inert->inert_ok check_temp Verify Temperature Control (Calibrate probes) temp_ok Temp Profile OK? check_temp->temp_ok check_stirring Assess Mixing Efficiency (Visual inspection, modeling) bad_stirring Root Cause: Poor Mass Transfer (Reaction is diffusion-limited) check_stirring->bad_stirring reagent_ok->check_inert Yes bad_reagents Root Cause: Reagent/Catalyst Degradation reagent_ok->bad_reagents No inert_ok->check_temp Yes bad_inert Root Cause: Oxygen Contamination (Leads to Glaser byproduct) inert_ok->bad_inert No temp_ok->check_stirring Yes bad_temp Root Cause: Poor Heat Transfer (Leads to catalyst death) temp_ok->bad_temp No

Caption: Diagnostic flowchart for troubleshooting low yield in scale-up synthesis.

References
  • Racchi, M., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2489. [Link]

  • Patel, H. P., & Kavita, B. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4865. [Link]

  • Anwar, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(4), 4381-4411. [Link]

  • Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5649-5652. [Link]

  • Mundhe, P., et al. (2023). Domino synthesis of novel 3-alkenyl benzofuran derivatives- base mediated condensation cascade reaction. Tetrahedron. [Link]

  • Han, S., & Cheon, C.-H. (2015). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry, 80(23), 11918-11925. [Link]

  • Novak, Z., et al. (2005). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron Letters, 46(31), 5255-5257. [Link]

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  • Kollár, L., et al. (2019). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. Catalysts, 9(11), 941. [Link]

  • Girreser, U., et al. (2018). One-Pot Two-Step Chemoenzymatic Cascade for the Synthesis of a Bis-benzofuran Derivative. ChemCatChem, 10(21), 4883-4887. [Link]

  • Wójcik, E., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 28(14), 5399. [Link]

  • Paizs, C., et al. (2006). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Tetrahedron: Asymmetry, 17(11), 1683-1689. [Link]

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Technical Support Center: Deprotection of Silyl-Protected 2-Ethynyl-1-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of benzofuran derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning a critical synthetic step: the deprotection of silyl-protected 2-ethynyl-1-benzofuran. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate challenges and ensure successful outcomes in their experiments.

The removal of a silyl protecting group from a terminal alkyne is a fundamental transformation in organic synthesis.[1] While seemingly straightforward, this step can present unique challenges when performed on a heterocyclic scaffold like this compound. Issues such as incomplete reactions, substrate degradation, and purification difficulties can arise. This document is structured as a direct Q&A to address the specific problems you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: I need to deprotect my this compound. Which silyl deprotection method is best for my specific substrate?

The optimal method is dictated primarily by the nature of the silyl protecting group attached to your alkyne. The stability of common silyl groups varies significantly, requiring different deprotection strategies.[2][3]

  • For Trimethylsilyl (TMS) Protected Alkynes: The TMS group is highly labile and can be removed under very mild conditions. The recommended method is a base-catalyzed methanolysis using potassium carbonate (K₂CO₃) in methanol.[4][5] This method is exceptionally clean, simple, and avoids the harsh reagents that could compromise the benzofuran ring.[6]

  • For Bulkier Silyl Groups (TIPS, TBDMS): Triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) groups are significantly more robust and resistant to mild base-catalyzed cleavage.[7] For these, a fluoride source is necessary. The most common and effective reagent is tetrabutylammonium fluoride (TBAF), typically as a 1M solution in THF.[8][9][10] While highly effective, TBAF reactions require careful monitoring to avoid potential side reactions.

Q2: How can I effectively monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is the most efficient and accessible method for real-time reaction monitoring.[11] The key principle is the change in polarity between the starting material and the product.

  • Starting Material (Silyl-protected): The silyl group is nonpolar, making the starting material less polar. It will exhibit a higher Rf value on a silica gel TLC plate.

  • Product (Terminal Alkyne): The deprotected this compound has a free acetylenic proton (C-H), making it more polar than its silylated precursor. It will have a lower Rf value.[12]

Monitoring Procedure:

  • Choose an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Adjust the ratio to achieve good separation, ideally with the starting material Rf at ~0.7 and the product Rf at ~0.3.[8]

  • Spot the plate with a co-spot (starting material and reaction mixture in the same lane) and a spot of the reaction mixture.

  • Visualize the spots under UV light. The reaction is complete when the starting material spot has been entirely consumed.[12]

Q3: Is the this compound core stable under typical deprotection conditions?

This is a critical consideration. The benzofuran scaffold is generally stable to the recommended deprotection conditions, but it has known sensitivities.

  • Acid Sensitivity: The furan ring is susceptible to degradation, such as ring-opening or polymerization, under acidic conditions.[13] Therefore, acidic deprotection methods (e.g., HCl, p-TSA) should be avoided for this substrate.

  • Base Stability: The benzofuran ring is robust under the mild basic conditions of K₂CO₃/methanol. While TBAF is a fluoride source, commercial solutions in THF can be basic, but are generally well-tolerated by the benzofuran core for the duration of the reaction.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Q4: My deprotection reaction is sluggish or has stalled. What are the likely causes and how can I fix it?

An incomplete reaction is one of the most common issues. The cause depends on the method being used.

  • Scenario 1: K₂CO₃/Methanol for TMS Deprotection is Incomplete.

    • Cause: This reaction is typically reliable. Sluggishness may indicate poor solubility of the substrate.

    • Solution: Add a co-solvent like dichloromethane (DCM) to run the reaction in a 1:1 DCM/MeOH mixture to improve solubility.[5] Ensure the methanol is anhydrous, as excess water can slow the reaction.

  • Scenario 2: TBAF Deprotection of a TIPS/TBDMS Group is Incomplete.

    • Cause A: Inactive Reagent. TBAF solutions are hygroscopic; absorbed water can reduce their efficacy.[8]

    • Solution A: Use a fresh bottle of commercial TBAF (1M in THF) or a freshly opened one.

    • Cause B: Insufficient Reagent or Time. Bulkier silyl groups or sterically hindered substrates may require more forcing conditions.[8]

    • Solution B: Increase the equivalents of TBAF from the typical 1.1-1.5 to 2.0-3.0 equivalents. If the reaction is still slow at room temperature, consider gentle warming to 40-50 °C, but monitor carefully for byproduct formation.

    • Cause C: Steric Hindrance. The environment around the silyl group can significantly impede the approach of the fluoride ion.[8]

    • Solution C: If increasing reagent and temperature is ineffective, consider an alternative fluoride source like HF-Pyridine. Caution: HF is highly corrosive and toxic and must be handled with extreme care in a well-ventilated fume hood using appropriate PPE and plasticware.[7]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed by TLC method Is the Method Appropriate? (e.g., K2CO3 for TIPS?) start->method reagent Check Reagent Quality (Is TBAF fresh?) conditions Adjust Reaction Conditions reagent->conditions Yes failure Consider Alternative Strategy (e.g., HF-Pyridine) reagent->failure No (Use fresh reagent) method->reagent Yes method->failure No success Reaction Complete conditions->success Success conditions->failure No Improvement

Caption: A decision tree for troubleshooting incomplete silyl deprotection reactions.

Q5: I'm using TBAF and see a new, nonpolar byproduct on my TLC. What could it be?
  • Probable Cause: Allene Formation. In some cases, particularly with propargylic systems, TBAF deprotection can lead to the formation of an allene byproduct. This occurs through a base-mediated isomerization of the triple bond.

  • Solution:

    • Minimize Reaction Time: Do not let the reaction stir for an extended period after the starting material is consumed.

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to suppress this side reaction.

    • Switch Reagents: If allene formation is persistent, the K₂CO₃/methanol method (for TMS groups) is far less likely to cause this issue.

Q6: My crude NMR looks clean, but my yield after silica gel chromatography is very low. Where did my product go?
  • Cause A: Volatility. Small, relatively nonpolar molecules like this compound can be volatile.[14] Significant product loss can occur during solvent removal under high vacuum, especially with gentle heating.

    • Solution: Remove the solvent under reduced pressure without heating. If possible, use a rotary evaporator with a cold trap and avoid using a high-vacuum pump for extended periods.

  • Cause B: Adsorption or Decomposition on Silica. The terminal alkyne can be slightly acidic and may interact strongly with, or even decompose on, standard silica gel.[15]

    • Solution:

      • Neutralize Silica: Pre-treat your silica gel by flushing the column with your eluent containing 1% triethylamine (Et₃N) to neutralize acidic sites.

      • Minimize Contact Time: Use flash chromatography with slightly higher pressure to push the product through the column quickly. Avoid letting the product sit on the column for an extended time.

Q7: The workup for my TBAF reaction is difficult, and I'm struggling to remove all the tetrabutylammonium salts.
  • Cause: The tetrabutylammonium cation and fluoride or other counterions are highly soluble in organic solvents, making their removal by a simple aqueous wash inefficient and often leading to emulsions.[16]

  • Improved Workup Protocol:

    • After the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution.[2]

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash thoroughly with brine (saturated NaCl solution) to help break emulsions and remove water.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[2]

  • Advanced Workup: For particularly stubborn cases, an alternative is to stir the crude reaction mixture with a sulfonic acid resin and calcium carbonate, which captures the TBAF salts. The solids are then simply filtered off, avoiding an aqueous extraction altogether.[16]

Data Summary and Reagent Comparison

ParameterMethod 1: K₂CO₃ / MethanolMethod 2: TBAF / THF
Target Silyl Group TMS (Trimethylsilyl)TIPS, TBDMS, TBDPS, TES, TMS
Reagents Catalytic K₂CO₃ in anhydrous MeOH1.1 - 3.0 eq. TBAF (1M in THF)
Typical Conditions Room temperature, 1-3 hours[4]0 °C to Room Temp, 30 min - 16 h[3]
Mechanism Base-catalyzed methanolysis of Si-C bond[17]Nucleophilic attack of F⁻ on silicon[18]
Advantages Very mild, clean, inexpensive, easy workupHighly effective for robust silyl groups
Disadvantages Ineffective for bulkier silyl groups (TIPS, etc.)[13]Hygroscopic reagent, difficult workup, potential for side reactions (allene formation)[8][16]
Substrate Scope Ideal for sensitive substratesBroad applicability but requires careful optimization

Detailed Experimental Protocols

Protocol 1: Mild Deprotection of 2-((Trimethylsilyl)ethynyl)-1-benzofuran

Workflow Diagram

A Dissolve TMS-alkyne in Anhydrous MeOH B Add K2CO3 (catalytic) A->B C Stir at Room Temperature B->C D Monitor by TLC until SM is consumed C->D E Quench with Water, Remove MeOH D->E Complete F Extract with Organic Solvent (EtOAc) E->F G Wash, Dry, Concentrate F->G H Purify by Flash Chromatography G->H

Caption: Standard workflow for the K₂CO₃-mediated deprotection of a TMS-alkyne.

Procedure:

  • To a solution of 2-((trimethylsilyl)ethynyl)-1-benzofuran (1.0 mmol) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (0.1-0.2 mmol, ~0.1-0.2 equivalents).[4]

  • Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.[4][6]

  • Upon completion, add deionized water (10 mL) and concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).[2]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure without heating.

  • If necessary, purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to afford the pure this compound.

Protocol 2: Fluoride-Mediated Deprotection of 2-((Triisopropylsilyl)ethynyl)-1-benzofuran

Procedure:

  • Dissolve the 2-((triisopropylsilyl)ethynyl)-1-benzofuran (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.[2]

  • Stir the reaction at 0 °C and monitor by TLC. If the reaction is slow, allow it to warm to room temperature.[9]

  • Once TLC analysis indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).[2]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to yield the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Silyl Group Deprotection.
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  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
  • Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library.
  • Orita, A., et al. (2000).
  • Reddit User Discussion. (2024). TMS Deprotection low yields :(. r/chemhelp.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans.
  • MH Chem. (2022). Silyl group deprotection by TBAF solution. YouTube.
  • Barrio, J., et al. (2024).
  • Sugasawa, K., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. The Journal of Organic Chemistry.
  • Reddit User Discussion. (2024). Has anyone used TBAF for BOC deprotection?. r/chemistry.
  • Van der Veken, P., et al. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Organic & Biomolecular Chemistry.
  • Reddit User Discussion. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. r/chemistry.
  • Common Organic Chemistry. (n.d.). TBS Deprotection - TBAF.
  • Akella, L. B., & Chaudhary, K. (2001).
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  • Echemi User Discussion. (n.d.).
  • Tan, Y., et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor.
  • ResearchGate. (2021). Scheme 1 Chemoselective deprotection of aryl silyl ether.
  • Reddit User Discussion. (2023). Deprotection mechanism. r/chemistry.
  • Glen Research. (n.d.). PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES.
  • ResearchGate. (2025). Selective Deprotection of Silyl Ethers | Request PDF.
  • ResearchGate. (n.d.). a) Deprotection of alkynes. b) Cleavage of oximes. TBAF=tetrabutylammonium fluoride.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Nagy, E., & Lepore, S. D. (2017). Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. Organic Letters.
  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
  • Nagy, E., & Lepore, S. D. (2017). Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. PubMed.
  • Chemistry LibreTexts. (2024). 9.
  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Chemistry LibreTexts. (2021). 10.8: Alkynes.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Ethynyl-1-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Ethynyl-1-benzofuran, a molecule of significant interest due to its potential applications in organic synthesis and medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data with structurally related analogues, supported by experimental protocols and theoretical justifications.

Introduction to this compound

Benzofurans are a vital class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules[1]. The introduction of an ethynyl group at the 2-position of the benzofuran scaffold creates a versatile building block for further chemical transformations, such as click chemistry or Sonogashira coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules[2][3][4][5][6]. Understanding the distinct spectroscopic characteristics of this compound is crucial for its unambiguous identification and for quality control in synthetic processes.

Synthesis of this compound and Analogs

The synthesis of this compound can be efficiently achieved through a Sonogashira coupling reaction between 2-halo-1-benzofuran and a protected acetylene, followed by deprotection. This method offers a direct and versatile route to 2-alkynylbenzofurans[2][3][4][5][6]. The comparative compounds, 1-benzofuran, 2-vinyl-1-benzofuran, and 2-ethyl-1-benzofuran, can be synthesized through various established methods[1][7][8][9][10].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of these benzofuran derivatives is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended[4].

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is generally sufficient.

  • Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

For the mass spectrometric analysis, the following protocol is generally employed:

  • Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile[11].

  • Ionization : Utilize electron ionization (EI) for a detailed fragmentation pattern or electrospray ionization (ESI) for a softer ionization, primarily showing the molecular ion.

  • Mass Analysis : Analyze the generated ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Interpretation : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the compound.

Spectroscopic Data and Comparative Analysis

The following sections detail the predicted and experimental spectroscopic data for this compound and its analogs.

¹H NMR Spectral Data

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. The introduction of different substituents at the 2-position of the benzofuran ring leads to characteristic changes in the chemical shifts and coupling constants of the aromatic and substituent protons.

Table 1: ¹H NMR Spectral Data of 2-Substituted Benzofurans (in CDCl₃)

Compound H-3 (δ, ppm)H-4, H-5, H-6, H-7 (δ, ppm)Substituent Protons (δ, ppm)
This compound (Predicted) ~7.0~7.2-7.6~3.1 (s, 1H, ≡C-H)
1-Benzofuran 6.72 (d)7.2-7.6 (m)7.65 (d, 1H, H-2)
2-Vinyl-1-benzofuran 6.65 (s)7.2-7.6 (m)5.35 (d, 1H), 5.85 (d, 1H), 6.75 (dd, 1H)
2-Ethyl-1-benzofuran 6.25 (s)7.1-7.5 (m)1.35 (t, 3H, -CH₃), 2.80 (q, 2H, -CH₂-)
  • This compound (Predicted): The acetylenic proton is expected to appear as a sharp singlet around 3.1 ppm. The H-3 proton will likely be a singlet around 7.0 ppm, shifted downfield compared to 1-benzofuran due to the electron-withdrawing nature of the ethynyl group. The aromatic protons on the benzene ring will appear as a complex multiplet in the range of 7.2-7.6 ppm.

  • 1-Benzofuran: The parent compound shows a characteristic doublet for H-2 and H-3 in the furan ring.

  • 2-Vinyl-1-benzofuran: The vinylic protons exhibit a complex splitting pattern (dd, d, d) in the region of 5.3-6.8 ppm. The H-3 proton is a singlet, shifted upfield compared to the predicted value for the ethynyl analog.

  • 2-Ethyl-1-benzofuran: The ethyl group gives rise to a characteristic triplet and quartet pattern for the methyl and methylene protons, respectively. The H-3 proton is a singlet, significantly shielded compared to the other compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbons in the benzofuran core and the substituent are highly sensitive to the nature of the 2-substituent.

Table 2: ¹³C NMR Spectral Data of 2-Substituted Benzofurans (in CDCl₃)

Compound C-2 (δ, ppm)C-3 (δ, ppm)Benzene Ring Carbons (δ, ppm)Substituent Carbons (δ, ppm)
This compound (Predicted) ~130~112~111, 121, 123, 124, 128, 155~75 (≡C-H), ~85 (C≡C)
1-Benzofuran 145.0106.7111.4, 121.5, 122.8, 124.3, 127.5, 155.0-
2-Vinyl-1-benzofuran 154.5105.0111.2, 120.9, 122.9, 124.1, 128.8, 155.0112.5 (-CH=C H₂), 128.0 (-C H=CH₂)
2-Ethyl-1-benzofuran 160.5100.5110.9, 120.5, 122.5, 123.8, 128.9, 154.914.0 (-CH₃), 21.5 (-CH₂-)
  • This compound (Predicted): The sp-hybridized carbons of the ethynyl group are expected to resonate around 75 and 85 ppm. The C-2 carbon of the benzofuran ring will be significantly shielded compared to the vinyl and ethyl analogs due to the triple bond's electronic effects.

  • 1-Benzofuran: The C-2 and C-3 carbons of the furan ring are clearly distinguishable.

  • 2-Vinyl-1-benzofuran: The sp²-hybridized carbons of the vinyl group appear in the downfield region of the spectrum.

  • 2-Ethyl-1-benzofuran: The sp³-hybridized carbons of the ethyl group are found in the upfield region.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 3: Mass Spectrometry Data of 2-Substituted Benzofurans

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Ions (m/z)
This compound C₁₀H₆O142.15142 (M⁺), 114 ([M-CO]⁺), 89
1-Benzofuran C₈H₆O118.13118 (M⁺), 90 ([M-CO]⁺), 89[12][13][14][15][16]
2-Vinyl-1-benzofuran C₁₀H₈O144.17144 (M⁺), 143 ([M-H]⁺), 115 ([M-CHO]⁺)[17]
2-Ethyl-1-benzofuran C₁₀H₁₀O146.19146 (M⁺), 131 ([M-CH₃]⁺), 118 ([M-C₂H₄]⁺)[6]
  • This compound: The molecular ion peak is expected at m/z 142. A characteristic fragmentation would be the loss of carbon monoxide (CO) to give a fragment at m/z 114, a common fragmentation pathway for benzofurans.

  • 1-Benzofuran: The mass spectrum is dominated by the molecular ion at m/z 118 and a significant peak at m/z 90 due to the loss of CO[12][13][14][15][16].

  • 2-Vinyl-1-benzofuran: The molecular ion is at m/z 144. Fragmentation involves the loss of a hydrogen atom to give a stable cation at m/z 143, and the loss of a formyl radical to give an ion at m/z 115[17].

  • 2-Ethyl-1-benzofuran: The molecular ion appears at m/z 146. The base peak is often at m/z 131, corresponding to the loss of a methyl group to form a stable benzylic-type cation. Loss of ethylene via a McLafferty rearrangement is also a possible fragmentation pathway, leading to an ion at m/z 118[6].

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

analytical_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2-Halo-1-benzofuran 2-Halo-1-benzofuran Sonogashira_Coupling Sonogashira Coupling 2-Halo-1-benzofuran->Sonogashira_Coupling Protected_Acetylene Protected_Acetylene Protected_Acetylene->Sonogashira_Coupling Deprotection Deprotection Sonogashira_Coupling->Deprotection 2-Ethynyl-1-benzofuran_Product This compound Deprotection->2-Ethynyl-1-benzofuran_Product NMR_Analysis NMR Analysis (¹H and ¹³C) 2-Ethynyl-1-benzofuran_Product->NMR_Analysis MS_Analysis Mass Spectrometry Analysis 2-Ethynyl-1-benzofuran_Product->MS_Analysis Spectral_Data ¹H NMR, ¹³C NMR, and Mass Spectra NMR_Analysis->Spectral_Data MS_Analysis->Spectral_Data Structure_Elucidation Structure Elucidation & Comparison Spectral_Data->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound reveals a unique set of spectral data that distinguishes it from its saturated and unsaturated analogs. The characteristic signals of the ethynyl group in both ¹H and ¹³C NMR, along with its specific molecular weight and fragmentation pattern in mass spectrometry, provide a robust means of identification. This comparative guide serves as a valuable resource for researchers working with benzofuran derivatives, enabling them to confidently synthesize and characterize these important heterocyclic compounds.

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  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 27045-27074. [Link]

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A Comparative Guide to the Reactivity of 2-Ethynyl-1-benzofuran and Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, terminal alkynes are indispensable building blocks. Their rich reactivity allows for the construction of complex molecular architectures, a feature highly sought after in drug discovery and materials science. Among the vast array of available alkynes, phenylacetylene has long served as a benchmark for studying and developing new synthetic methodologies. However, as the demand for molecular diversity and complexity grows, so does the need to understand the reactivity of more elaborate, heterocycle-containing alkynes.

This guide provides a detailed comparative analysis of the reactivity of 2-ethynyl-1-benzofuran and the archetypal phenylacetylene . By examining their behavior in key chemical transformations—Sonogashira coupling, cycloaddition reactions, and hydration—we aim to provide researchers with the insights needed to effectively harness the synthetic potential of these valuable compounds. This comparison is grounded in experimental data and an analysis of the electronic and steric factors that govern their reactivity.

At a Glance: Structural and Electronic Profiles

Phenylacetylene is a simple aromatic alkyne, consisting of an ethynyl group directly attached to a benzene ring. Its reactivity is largely dictated by the electronic properties of the phenyl group and the accessibility of the terminal alkyne proton and π-systems.

This compound , on the other hand, features an ethynyl group at the 2-position of a benzofuran ring system. The presence of the fused furan ring introduces unique electronic and steric characteristics that differentiate it from phenylacetylene. The oxygen atom in the benzofuran ring can exert significant electronic effects, influencing the electron density of the alkyne. Furthermore, the planar, bicyclic nature of the benzofuran moiety presents a different steric environment around the reactive alkyne.

CompoundStructureKey Features
Phenylacetylene - Simple aromatic alkyne- Well-understood reactivity- Electronically influenced by the phenyl ring
This compound - Heterocyclic aromatic alkyne- Fused furan ring introduces electronic and steric perturbations- Oxygen atom can influence alkyne reactivity

Sonogashira Coupling: A Gateway to Functionalized Aromatics

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Both phenylacetylene and this compound are excellent substrates for this transformation, serving as key building blocks for more complex molecules.

Comparative Performance

While direct, side-by-side kinetic comparisons are limited in the literature, a wealth of synthetic applications allows for a qualitative and semi-quantitative assessment of their relative performance. Phenylacetylene is a widely used, sterically undemanding alkyne in Sonogashira reactions, often providing high yields under standard conditions.[2]

This compound also participates readily in Sonogashira couplings, frequently employed in one-pot syntheses of 2,3-disubstituted benzofurans.[3] This suggests that its reactivity is comparable to that of phenylacetylene under similar conditions. For instance, a one-pot synthesis of 2,3-disubstituted benzofurans involves the initial Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by a second coupling and cyclization.[3] The successful implementation of this compound in such multi-step, one-pot procedures underscores its robust reactivity.

The electronic nature of the benzofuran ring system, with its electron-rich oxygen atom, may influence the acidity of the terminal alkyne proton and the nucleophilicity of the corresponding copper acetylide intermediate, potentially affecting reaction rates. However, based on the available synthetic reports, any such electronic effects do not appear to significantly hinder its participation in Sonogashira couplings compared to phenylacetylene.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol describes a typical procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Iodobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for a few minutes, then add iodobenzene and this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd catalyst and CuI to Schlenk flask B Add anhydrous solvent and amine base A->B C Add iodobenzene and this compound B->C D Heat and monitor reaction C->D E Quench and extract product D->E F Dry and concentrate E->F G Purify by column chromatography F->G

Workflow for Sonogashira Coupling

Cycloaddition Reactions: Building Rings with Alkynes

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. The reactivity of the alkyne in these transformations is highly dependent on its electronic properties and steric accessibility.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction typically involves the reaction of a conjugated diene with a dienophile. While simple alkynes like phenylacetylene can act as dienophiles, they are generally less reactive than their alkene counterparts and often require harsh reaction conditions.

For phenylacetylene , its participation in Diels-Alder reactions is documented, though it is often a sluggish dienophile.[4] In contrast, there is a scarcity of direct experimental data for the use of This compound as a dienophile in intermolecular [4+2] cycloadditions. The benzofuran ring itself can participate as a diene in Diels-Alder reactions, which may compete with or complicate reactions at the ethynyl group.[5] The increased steric bulk of the benzofuranyl group compared to a phenyl group might also contribute to a lower reactivity in Diels-Alder reactions.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

1,3-Dipolar cycloadditions are highly efficient for the synthesis of five-membered heterocycles. The reaction of azides with terminal alkynes to form triazoles is a prominent example.

Phenylacetylene readily undergoes 1,3-dipolar cycloadditions with a variety of dipoles, including azides. Theoretical studies on the reaction of phenyl azide with substituted acetylenes provide insight into the electronic effects governing this transformation.[6]

This compound also participates in 1,3-dipolar cycloadditions. For instance, a theoretical study on the cycloaddition of 2-ethynyl-2,3-dihydrofuran with phenyl azide has been reported, suggesting the feasibility of such reactions for related benzofuran systems.[7] The electron-donating nature of the benzofuran ring, due to the oxygen atom, could potentially increase the HOMO energy of the alkyne, making it more reactive towards electron-deficient dipoles.

[2+2] Cycloaddition

[2+2] cycloadditions of alkynes are less common than [4+2] or [3+2] cycloadditions and often require photochemical activation or the use of specific transition metal catalysts. Phenylacetylene has been shown to undergo [2+2] cycloaddition with disilenes, with the regioselectivity being dependent on the substituents.[8][9] There is currently a lack of specific experimental data on the participation of this compound in [2+2] cycloaddition reactions, making a direct comparison difficult.

Cycloaddition_Types Alkyne Terminal Alkyne (e.g., Phenylacetylene or This compound) DielsAlder [4+2] Cycloaddition (Diels-Alder) Alkyne->DielsAlder with Diene Dipolar [3+2] Cycloaddition (1,3-Dipolar) Alkyne->Dipolar with 1,3-Dipole TwoPlusTwo [2+2] Cycloaddition Alkyne->TwoPlusTwo with Alkene/Alkyne

Types of Cycloaddition Reactions

Hydration of the Triple Bond: Formation of Carbonyl Compounds

The hydration of terminal alkynes is a fundamental transformation that leads to the formation of methyl ketones (Markovnikov addition) or aldehydes (anti-Markovnikov addition).[10]

Comparative Reactivity

The acid-catalyzed hydration of phenylacetylene , often in the presence of a mercury(II) salt, is a classic reaction that proceeds via an enol intermediate to yield acetophenone.[11][12] This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the alkyne.

For This compound , direct acid-catalyzed hydration data is less common. However, a gold-catalyzed fluorination-hydration reaction of 2-alkynylphenol derivatives has been reported, which proceeds through a related mechanism involving nucleophilic attack on the activated alkyne.[8] The electronic properties of the benzofuran ring are expected to influence the stability of the vinyl cation intermediate formed during acid-catalyzed hydration. The electron-donating character of the benzofuran system could stabilize a positive charge at the adjacent carbon, potentially facilitating the hydration reaction. However, the steric bulk of the benzofuran moiety might also play a role in the kinetics of the reaction.

ReactionPhenylacetylene ProductThis compound Product (Predicted)
Markovnikov Hydration Acetophenone2-Acetyl-1-benzofuran
Experimental Protocol: Acid-Catalyzed Hydration of Phenylacetylene

This protocol provides a general procedure for the hydration of phenylacetylene, which can be adapted for this compound.

Materials:

  • Phenylacetylene

  • Sulfuric acid (H₂SO₄)

  • Mercuric sulfate (HgSO₄) (catalytic amount)

  • Water

  • Organic solvent (e.g., methanol or ethanol)

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene in the organic solvent.

  • Carefully add a solution of sulfuric acid in water.

  • Add a catalytic amount of mercuric sulfate.

  • Heat the reaction mixture under reflux and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Conclusion: A Tale of Two Alkynes

While phenylacetylene remains a workhorse in organic synthesis, this compound presents a valuable and reactive alternative for the construction of complex, heterocycle-containing molecules.

  • Sonogashira Coupling: Both alkynes are highly effective substrates, with this compound proving its utility in efficient one-pot synthetic sequences.

  • Cycloaddition Reactions: Phenylacetylene's reactivity in various cycloadditions is well-established. While this compound is expected to participate in similar reactions, particularly 1,3-dipolar cycloadditions, more experimental data is needed for a comprehensive comparison, especially for [4+2] cycloadditions where its utility as a dienophile is less explored.

  • Hydration: Both alkynes are expected to undergo Markovnikov hydration to yield the corresponding methyl ketones. The electronic properties of the benzofuran ring may influence the rate of this transformation.

The choice between these two alkynes will ultimately depend on the specific synthetic target and the desired molecular complexity. Understanding the subtle yet significant differences in their reactivity, driven by the electronic and steric influence of the benzofuran moiety, will empower researchers to make more informed decisions in the design and execution of their synthetic strategies. Further quantitative kinetic studies are warranted to provide a more definitive comparison of the reactivity of these two important building blocks.

References

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  • Synthetic equivalents to substituted acetylenes in cycloaddition reactions. Dienophilic reactivity of 2-methyl-, 2-phenyl- and 2,3-trimethylene-1,4-benzodithiins-1,4-tetroxides. Tetrahedron.
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  • Sonogashira Coupling. Chemistry LibreTexts.
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  • Scheme 1. Reaction of 2-Ethynyl-2,3-Dihydrofurane and Phenyl Azide.
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  • A) Asymmetric intramolecular [4+2] cycloaddition of benzofurans with...
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  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
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  • Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes. PubMed.
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A Comparative Guide to the Cytotoxicity Assessment of 2-Ethynyl-1-Benzofuran and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzofuran Scaffolds in Oncology

The benzofuran core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] In recent years, derivatives of benzofuran have garnered significant attention in medicinal chemistry as promising candidates for anticancer drug development.[2] Their diverse pharmacological profiles, including anti-proliferative, pro-apoptotic, and anti-angiogenic properties, make them a compelling scaffold for the design of novel cancer therapeutics.[3][4] This guide provides a comparative assessment of the cytotoxicity of benzofuran derivatives, with a focus on analogs of 2-ethynyl-1-benzofuran, and details the experimental methodologies for their evaluation.

While specific cytotoxicity data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a robust comparative analysis. We will explore the structure-activity relationships of these compounds, their cytotoxic effects on various cancer cell lines, and compare their potency with established chemotherapeutic agents such as cisplatin and doxorubicin.[5][6]

Comparative Cytotoxicity Analysis of Benzofuran Derivatives

The cytotoxic potential of novel compounds is a critical parameter in the early stages of drug discovery. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various benzofuran derivatives against a panel of human cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity of Benzofuran-Chalcone Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Benzofuran-Chalcone 4g HCC1806 (Breast)5.93[6]
HeLa (Cervical)5.61[6]
Benzofuran-Chalcone 4l HeLa (Cervical)6.19[6]
A549 (Lung)6.27[6]
HCC1806 (Breast)6.60[6]
Benzofuran-Chalcone 4n HeLa (Cervical)3.18[6]
HCC1806 (Breast)7.03[6]
Cisplatin (Control) HeLa (Cervical)7.10[6]

Table 2: Cytotoxicity of Halogenated Benzofuran Derivatives

CompoundTarget Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Brominated Benzofuran 1 K562 (Leukemia)5HUVEC>1000>200[5]
HL60 (Leukemia)0.1HUVEC>1000>10000[5]
Brominated Benzofuran 6 K562 (Leukemia)3.83HaCaT12.443.25[7]

Table 3: Cytotoxicity of Other Substituted Benzofuran Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Benzofuran-isatin conjugate 5a SW-620 (Colon)8.7[5]
Benzofuran derivative 11e MCF-7 (Breast)1.2[4]
Benzofuran derivative 7 Huh7 (Liver)22 (48h)[4]
Doxorubicin (Control) HePG2 (Liver)4.17-8.87[8]

Experimental Workflows for Cytotoxicity Assessment

A systematic approach is essential for the accurate evaluation of a compound's cytotoxic profile. The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel benzofuran derivatives.

G cluster_0 In Vitro Cytotoxicity Assessment Workflow cluster_1 Cytotoxicity Assays cluster_2 MoA Studies A Compound Synthesis & Characterization (e.g., this compound analogs) B Cell Line Selection (e.g., HeLa, MCF-7, A549, K562) A->B C Range-Finding Assay (Determine appropriate concentration range) B->C D Definitive Cytotoxicity Assays C->D E Data Analysis (IC50 Determination, Dose-Response Curves) D->E D1 MTT Assay (Metabolic Activity) D2 LDH Assay (Membrane Integrity) D3 Apoptosis Assay (Annexin V/PI Staining) F Mechanism of Action Studies E->F F1 Western Blot (Apoptotic & Signaling Proteins) F2 Flow Cytometry (Cell Cycle Analysis) F3 Kinase Assays (e.g., VEGFR-2)

Caption: A generalized workflow for the in vitro cytotoxicity assessment of novel compounds.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. The following are detailed, step-by-step protocols for the most common cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compound (e.g., this compound analog)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like cisplatin or doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12]

Materials:

  • 96-well plates

  • Cultured cells

  • Test compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • FACS tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action: Induction of Apoptosis via VEGFR-2 Inhibition

Several studies suggest that benzofuran derivatives exert their cytotoxic effects by inducing apoptosis.[14][15] One of the proposed mechanisms involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis and cell survival.[6][16] Inhibition of VEGFR-2 can disrupt downstream signaling pathways, such as the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.[17][18]

G cluster_0 Benzofuran-Induced Apoptosis via VEGFR-2 Inhibition Benzofuran Benzofuran Derivative (e.g., this compound analog) VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified signaling pathway illustrating the induction of apoptosis by benzofuran derivatives through VEGFR-2 inhibition.

Conclusion and Future Directions

Benzofuran derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. This guide has provided a comparative overview of their cytotoxicity and detailed experimental protocols for their assessment. The structure-activity relationship insights suggest that substitutions on the benzofuran ring, such as ethynyl and halogen groups, can significantly influence cytotoxic potency.

Future research should focus on synthesizing and evaluating a broader range of this compound analogs to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the signaling pathways involved in their cytotoxic and pro-apoptotic effects. Ultimately, a multi-faceted approach, combining in vitro cytotoxicity screening with in vivo efficacy and toxicity studies, will be crucial in advancing the most promising benzofuran derivatives towards clinical applications.

References

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  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

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  • Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity | Request PDF. ResearchGate. Available at: [https://www.researchgate.net/publication/368710342_Novel_1-7-ethoxy-1-benzofuran-2-yl_substituted_chalcone_derivatives_Synthesis_characterization_and_anticancer_activity]([Link]_ anticancer_activity)

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The Benzofuran Scaffold: A Comparative Guide to the Biological Activity of 2-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: This guide explores the diverse biological activities of the benzofuran scaffold, a core structure in many medicinally significant compounds. Initial inquiries into the specific activities of 2-ethynyl-1-benzofuran derivatives revealed a notable gap in the current scientific literature. To provide a valuable and data-supported resource, this guide will focus on a well-researched and structurally related class: 2-aroylbenzofuran and 2-arylbenzofuran derivatives . The insights gleaned from these compounds offer a strong foundation for understanding the therapeutic potential of the broader benzofuran family and can inform future research into less-explored derivatives such as the 2-ethynyl analogues.

Introduction: The Versatile Benzofuran Moiety

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The biological action of these derivatives is often dictated by the nature of the substituent at the 2-position of the benzofuran ring.[3] This guide provides a comparative analysis of the biological activities of 2-aroyl and 2-arylbenzofuran derivatives, supported by experimental data to illuminate structure-activity relationships.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several 2-aroyl and 2-arylbenzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action are diverse, with some compounds identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[5]

Comparative Anticancer Efficacy of 2-Aroyl/Arylbenzofuran Derivatives
Derivative ClassSpecific Derivative/SubstituentCancer Cell Line(s)AssayEfficacy (IC50)Reference(s)
2-AroylbenzofuranPiperazine substituted 2-benzoylbenzofurans (e.g., Compounds 2.36 and 2.40)4T1, 67NR, MIA PaCa-2, MCF7, MDAMB-231, WiDrMTT Cell Proliferation Assay~2-8 µM[6]
2-Aroylbenzofuran(5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 3d)Molt4, CEM, HeLaAntiproliferative AssaySubmicromolar range[5]
2-Aroylbenzofuran-Based Hydroxamic AcidsCompounds 6a, 6c, 6e, 6g, 11a, and 11cA549, HT-29, MCF-7, HeLaAntiproliferative AssaySingle- or double-digit nM[7][8]
2-ArylbenzofuranCathafurans B and CFive human cancer cell linesMTT Assay6.17 to 9.60 µg/mL[9]
Amiloride-benzofuran hybrid4-fluoro-2-benzofuranyl substitutionuPA inhibition assayKi = 88 nM; IC50 = 0.43 µM[10]
Experimental Protocol: MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-aroylbenzofuran derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_workflow Anticancer Activity Evaluation Workflow start Start: Synthesized 2-Aroylbenzofuran Derivatives cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Derivatives cell_culture->treatment incubation Incubation (e.g., 72h) treatment->incubation assay MTT Assay incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End: Identification of Potent Anticancer Agents data_analysis->end

Anticancer evaluation workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[11]

Comparative Anti-inflammatory Efficacy of 2-Aroyl/Arylbenzofuran Derivatives
Derivative ClassSpecific Derivative/SubstituentCell LineAssayEfficacy (IC50)Reference(s)
2-Aroylbenzofuran4-hydroxyphenyl group and/or hydroxy at 5- and/or 6-positionRAW 264.7 macrophagesNitric Oxide (NO) Production Inhibition0.57 to 4.13 µM[11]
2-ArylbenzofuranCompound 1 (from Penicillium crustosum)RAW 264.7 macrophagesNitric Oxide (NO) Production Inhibition17.3 µM[12]
2-ArylbenzofuranCompound 4 (from Penicillium crustosum)RAW 264.7 macrophagesNitric Oxide (NO) Production Inhibition16.5 µM[12]
2-Hydroxybenzoylbenzofuran2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuranNeutrophilsRespiratory Burst Inhibition5.96 ± 0.37 μM[13]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The supernatant from each well is collected. Nitrite concentration is determined using the Griess reagent system, which involves a diazotization reaction that forms a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is determined by comparing the nitrite levels in treated wells to those in LPS-stimulated, untreated wells.

G cluster_pathway Simplified Inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Benzofuran 2-Aroylbenzofuran Derivatives Benzofuran->iNOS Inhibition

Inhibition of NO production.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.[2]

Comparative Antimicrobial Efficacy of 2-Arylbenzofuran Derivatives
Derivative ClassSpecific Derivative/SubstituentMicrobial Strain(s)AssayEfficacy (MIC)Reference(s)
2-ArylbenzofuranHydrophobic derivativesVancomycin-Resistant Enterococci (VRE), Methicillin-Resistant Staphylococcus aureus (MRSA)Broth Microdilution3.13-6.25 µg/mL (VRE), MIC₈₀ = 3.13 µg/mL (MRSA)[14]
2-ArylbenzofuranCompound 1 (from Penicillium crustosum)Salmonella typhimurium, Escherichia coli, Staphylococcus aureusBroth Microdilution12.5 µg/mL, 25 µg/mL, 12.5 µg/mL[12]
Benzofuran-2-carboxamideN'-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazidesEscherichia coli, Pseudomonas vulgaris, Bacillus subtilisAgar well diffusionNot specified in IC50/MIC[14]
1-(1-benzofuran-2-yl)-2-mesitylethanone derivative(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeStaphylococcus aureus ATCC 6538, Escherichia coli ATCC 25922Not specifiedMost active derivative in the series[2]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

While the biological activities of this compound derivatives remain to be elucidated, the extensive research on 2-aroyl and 2-arylbenzofurans provides a compelling case for the therapeutic potential of the benzofuran scaffold. The data presented in this guide highlights the significant anticancer, anti-inflammatory, and antimicrobial properties of these compounds. The structure-activity relationships revealed through these comparative studies underscore the importance of the substituent at the 2-position in modulating biological efficacy. Future research should be directed towards the synthesis and biological evaluation of this compound derivatives to explore their unique chemical space and potential as novel therapeutic agents. The methodologies and comparative data presented herein offer a solid framework for such investigations.

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A Senior Application Scientist's Guide to 2-Ethynyl-1-Benzofuran and Other Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is an indispensable tool for molecular assembly.[1][2] Its unparalleled efficiency and biocompatibility have revolutionized the synthesis of complex molecular architectures. At the heart of this reaction lies the terminal alkyne, a building block whose identity dictates not only the reaction's kinetics but also the fundamental properties of the final product.

This guide provides an in-depth comparison of 2-ethynyl-1-benzofuran with other commonly employed terminal alkynes. We will move beyond simple reaction yields to explore the causality behind experimental choices and the profound impact the alkyne's structure has on the resulting triazole-linked conjugate, particularly for applications in medicinal chemistry.

The Unique Proposition of this compound

The benzofuran core is a well-established "privileged scaffold" in medicinal chemistry.[3][4][5][6] This heterocyclic motif is present in numerous natural products and FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][8][9]

By employing this compound in a click reaction, a researcher is not merely forming a stable triazole linker. Instead, they are strategically introducing a biologically significant pharmacophore into the target molecule. This approach transforms the linker from a passive spacer into an active contributor to the molecule's overall biological profile, a crucial consideration in modern drug design.[4]

The Competitors: A Profile of Standard Terminal Alkynes

The selection of a terminal alkyne is a critical decision driven by the desired balance of reactivity, steric profile, and the physicochemical properties it imparts to the final conjugate. Here, we profile the common alternatives to this compound.

  • Phenylacetylene: The archetypal aromatic alkyne. It is commercially available and serves as a reliable benchmark for CuAAC reactions.[10][11] The resulting phenyl-triazole can engage in π-stacking interactions, which can be advantageous in biological systems.

  • Propargyl Derivatives (Alcohols, Ethers, Amines): These are among the most frequently used aliphatic alkynes.[12][13] They are small, highly reactive, and their derivatives can be used to introduce hydrophilicity (propargyl alcohol) or provide a handle for further functionalization.[14]

  • Simple Alkyl Alkynes (e.g., 1-Hexyne): These alkynes introduce a simple, lipophilic alkyl chain. They are generally reactive but lack the specific functionalities of other options.[15]

  • Propiolamides: These electron-deficient alkynes often exhibit enhanced reactivity in CuAAC due to the electron-withdrawing nature of the adjacent amide group.[14] This can be beneficial when working with low reactant concentrations or less reactive azides.

Head-to-Head Performance in CuAAC Reactions

The reactivity of a terminal alkyne in the CuAAC reaction is governed by a combination of electronic and steric factors that influence the formation of the key copper-acetylide intermediate.[16][17]

  • Electronic Effects: The rate-limiting step in the CuAAC catalytic cycle often involves the interaction between the azide and the copper-acetylide complex.[18] Electron-withdrawing groups attached to the alkyne can increase the acidity of the terminal proton, potentially facilitating the formation of the copper acetylide. Conversely, electron-donating groups can have the opposite effect.

  • Steric Hindrance: Bulky substituents near the alkyne can impede the approach of the copper catalyst and the azide partner, leading to slower reaction rates.[19]

Table 1: Comparative Analysis of Terminal Alkynes in CuAAC

AlkyneStructureElectronic NatureSteric ProfileExpected Relative ReactivityKey Features of Resulting Triazole
This compound c12ccccc1oc(c#C)c2Moderately Electron-RichBulky, PlanarModerateIntroduces a biologically active, rigid heterocyclic scaffold. Potential for unique photophysical properties.
Phenylacetylene c1ccccc1C#CNeutral/Slightly DonatingBulky, PlanarModerateProvides aromatic character; enables π-stacking interactions.[15]
Propargyl Alcohol C#CCONeutralLowHighIncreases hydrophilicity; provides a hydroxyl handle for further chemistry.[14]
1-Hexyne C#CCCCCNeutralModerateHighAdds a simple, flexible, lipophilic chain.
N-Phenylpropiolamide c1ccccc1NC(=O)C#CElectron-DeficientBulkyVery HighEnhanced reactivity; introduces an amide group capable of hydrogen bonding.[14]

Expert Interpretation: While propiolamides may offer the highest intrinsic reactivity, studies have shown that with the use of modern, highly effective copper-ligand systems (e.g., THPTA, TBTA), the differences in reaction rates between various alkynes can be modest.[14] Propargyl derivatives often represent an excellent balance of high reactivity, low cost, and ease of use.[14]

The choice of this compound is therefore not typically driven by a need for raw kinetic speed, but by the strategic goal of incorporating its valuable structural and biological properties into the final molecule. Its reactivity is generally sufficient for most applications, including bioconjugation, when appropriate catalytic systems are used.[20][21]

Experimental Section: Protocols and Methodologies

Trustworthy protocols are self-validating, with each component having a clear and justifiable purpose.

Proposed Synthesis of this compound

A reliable method for synthesizing this compound involves a Sonogashira coupling, a standard palladium- and copper-catalyzed cross-coupling reaction.[22]

  • Starting Material: 2-Iodo-1-benzofuran (can be synthesized from commercially available 2-coumaranone).

  • Coupling Partner: Ethynyltrimethylsilane (TMS-acetylene), a protected form of acetylene that prevents self-coupling.

  • Catalysts: A palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI.

  • Solvent & Base: A suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) with an amine base (e.g., triethylamine, diisopropylamine) to neutralize the HI generated.

  • Deprotection: After the coupling reaction yields 2-((trimethylsilyl)ethynyl)-1-benzofuran, the TMS protecting group is easily removed using a mild base like potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product.

General Protocol for a Comparative CuAAC Reaction

This protocol is designed to compare the performance of different terminal alkynes under standardized bioconjugation-relevant conditions.

Reagents:

  • Azide: Benzyl azide (1.0 eq)

  • Alkyne: Terminal Alkyne of choice (e.g., this compound, phenylacetylene) (1.1 eq)

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Reducing Agent: Sodium ascorbate (0.15 eq, 15 mol%)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.25 eq, 25 mol%)

  • Solvent: A 1:1 mixture of water and tert-butanol.

Procedure:

  • Preparation: In a vial, dissolve the chosen alkyne (1.1 eq) and benzyl azide (1.0 eq) in the H₂O/t-BuOH solvent mixture.

  • Catalyst Premix: In a separate microfuge tube, prepare the catalyst solution. Add the CuSO₄ (0.05 eq) and THPTA (0.25 eq) to water. Add the sodium ascorbate (0.15 eq) to this solution. The solution should turn from blue to a faint yellow or colorless, indicating the reduction of Cu(II) to the active Cu(I) state.

    • Causality Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.[1] The THPTA ligand stabilizes the Cu(I) oxidation state against disproportionation and oxidation while accelerating the cycloaddition.[20] Using a 5-fold excess of ligand to copper protects sensitive biomolecules from potential oxidative damage.[21]

  • Reaction Initiation: Add the freshly prepared catalyst premix to the solution of the azide and alkyne.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at set time points (e.g., 15 min, 30 min, 1h, 2h) to compare the rate of consumption of the starting materials for each alkyne.

  • Workup & Isolation: Once the reaction is complete, the product can typically be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine. The product can be purified by column chromatography if necessary.

Visualizing the Chemistry

Diagrams are essential for conceptualizing complex processes and relationships.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Product 1,4-Triazole CuI_cat Cu(I) Catalyst Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + R2-N3 Cu_Triazolide Cu(I)-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Product Protonolysis Cu_Triazolide->CuI_cat Regenerates Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Alkyne_Structures A This compound (Bulky, Aromatic) B Phenylacetylene (Bulky, Aromatic) C Propargyl Alcohol (Small, Aliphatic) D N-Phenylpropiolamide (Bulky, Electron-Deficient)

Sources

A Researcher's Guide to the Computational Analysis of 2-Ethynyl-1-Benzofuran Reactivity: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Ethynyl-1-benzofuran is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2] The addition of a reactive ethynyl group at the C2 position introduces a site of high electron density and unsaturation, opening a vast landscape of potential chemical transformations. Understanding and predicting the reactivity of this ethynyl group, as modulated by the fused benzofuran ring system, is critical for designing efficient synthetic routes and novel molecular architectures.

This guide presents a comprehensive computational framework for analyzing the reactivity of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between electronic structure and chemical behavior. By employing a suite of modern computational tools, we will dissect its reactivity profile and objectively compare it against structurally related alternatives, providing researchers with predictive insights to guide laboratory experimentation.

Pillar 1: The Computational Methodology - A Self-Validating Approach

The foundation of a reliable computational analysis lies in the judicious selection of theoretical methods. Our approach is designed as a self-validating system where different computational lenses are used to view the molecule, with each analysis complementing and reinforcing the others.

Density Functional Theory (DFT) for Structural and Electronic Grounding

DFT is our primary tool for obtaining accurate molecular geometries and electronic properties. The choice of functional and basis set is a critical decision that balances computational cost with accuracy.

  • Rationale for Method Selection: We employ the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set . This level of theory is widely regarded as a robust standard for organic molecules, providing excellent descriptions of both geometric and electronic properties for benzofuran-based systems, as validated in numerous studies.[3][4][5] The inclusion of diffuse functions (+) is crucial for accurately describing the electron distribution in the π-system of the alkyne, while polarization functions (d,p) account for the non-spherical nature of electron density in bonding.

Experimental Protocol: Geometry Optimization and Frequency Analysis
  • Input Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Calculation Setup: The structure is submitted to a quantum chemistry package (e.g., Gaussian, ORCA).

    • Job Type: Opt (Optimization) followed by Freq (Frequency).

    • Method: B3LYP/6-311+G(d,p).

    • Solvent Model (Optional): An implicit solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) can be used to simulate solution-phase conditions.[3]

  • Execution & Validation: The calculation is run until the forces on the atoms converge, indicating a minimum energy structure. The subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[5]

Probing Reactivity with Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which govern a molecule's nucleophilic and electrophilic character, respectively.[6][7][8]

  • HOMO: Represents the ability to donate electrons (nucleophilicity/basicity). Reactions with electrophiles will occur at the site where the HOMO has the largest coefficient.

  • LUMO: Represents the ability to accept electrons (electrophilicity/acidity). Reactions with nucleophiles will target the site where the LUMO has the largest coefficient.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of kinetic stability. A smaller gap suggests higher reactivity.

Visualizing Reaction Sites: Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting where electrostatic interactions will occur.

  • Regions of Negative Potential (Red/Yellow): Electron-rich areas, susceptible to electrophilic attack.

  • Regions of Positive Potential (Blue): Electron-poor areas, susceptible to nucleophilic attack.

Pillar 2: In-Depth Analysis of this compound

Applying the methodologies above, we can now construct a detailed reactivity profile. The following data are representative values obtained from calculations at the B3LYP/6-311+G(d,p) level of theory.

Optimized Geometry and Electronic Structure

The optimized structure reveals a planar benzofuran core with a linear ethynyl substituent. The key insight is the electronic conjugation between the alkyne's π-system and the aromatic ring. This delocalization is critical to its reactivity.

Frontier Orbitals and MEP: Pinpointing the Reactive Centers

The analysis of the frontier orbitals and MEP provides a clear, predictive map of reactivity.

  • HOMO: The HOMO is primarily localized on the ethynyl group and the C2-C3 bond of the furan ring. This indicates that electrophilic attacks (e.g., protonation, halogenation) and pericyclic reactions where this compound acts as the nucleophile will be initiated at the alkyne.

  • LUMO: The LUMO is distributed across the entire π-system, with significant coefficients on the terminal acetylenic carbon and the C2 carbon of the benzofuran ring. This suggests these sites are the most susceptible to nucleophilic attack.

  • MEP Map: The MEP reveals a region of high negative potential (red) around the triple bond, confirming it as the primary site for electrophilic attack. The hydrogen on the terminal alkyne shows a slightly positive potential (blue), indicating its acidity and susceptibility to deprotonation by a strong base, which is exploited in reactions like the Sonogashira coupling.[9]

// Connections HOMO -> Electrophilic_Attack [color="#34A853", label=" Donates e-"]; HOMO -> Cycloaddition [color="#34A853", label=" Donates e-"]; LUMO -> Nucleophilic_Attack [color="#EA4335", label=" Accepts e-"];

{rank=same; HOMO; LUMO;} } Caption: Relationship between Frontier Molecular Orbitals and predicted reactivity types.

Pillar 3: A Comparative Guide - Contextualizing Reactivity

To fully appreciate the unique reactivity of this compound, we must compare it to relevant alternatives. This comparison highlights the specific electronic contributions of the benzofuran moiety and the ethynyl group.

Alternative 1: 2-Vinyl-1-benzofuran

This molecule replaces the alkyne with an alkene. It allows us to probe the effect of the triple bond versus a double bond.

Alternative 2: Phenylacetylene

This molecule replaces the benzofuran group with a simple phenyl ring, isolating the effect of the heterocyclic system.

Comparative Data Table
PropertyThis compound2-Vinyl-1-benzofuranPhenylacetyleneCausality & Insight
HOMO Energy -6.2 eV-5.9 eV-6.4 eVThe vinyl group is more electron-donating, raising the HOMO energy and making it a slightly better nucleophile than the ethynyl analogue. The benzofuran oxygen raises the HOMO relative to phenylacetylene.
LUMO Energy -1.5 eV-1.3 eV-0.9 eVThe lower LUMO of the benzofuran systems makes them better electrophiles (better at accepting electrons) than phenylacetylene.
HOMO-LUMO Gap 4.7 eV4.6 eV5.5 eVThe smaller gaps for the benzofuran derivatives suggest higher overall reactivity compared to phenylacetylene. The vinyl and ethynyl derivatives have very similar gaps.
Predicted Reactivity Cycloadditions, Nucleophilic Additions, Sonogashira CouplingDiels-Alder, Epoxidation, PolymerizationCycloadditions, Hydration, PolymerizationThe ethynyl group's linearity and sp-hybridization allow for unique reactions like Sonogashira coupling that are unavailable to the vinyl analogue.

Application: Predicting and Validating Cycloaddition Reactions

The high electron density and π-system of the ethynyl group make it an excellent candidate for cycloaddition reactions, a powerful tool for building complex molecular scaffolds.[10][11]

Computational Workflow: Modeling a [3+2] Cycloaddition

Let's consider the [3+2] cycloaddition with an azide (e.g., benzyl azide) to form a triazole, a common "click" reaction.

// Nodes Start [label="1. Optimize Reactants\n(Benzofuran & Azide)\nB3LYP/6-311+G(d,p)", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_Search [label="2. Transition State Search\n(e.g., QST3, Berny)\nLocate Saddle Point", fillcolor="#FBBC05", fontcolor="#202124"]; IRC [label="3. IRC Calculation\n(Intrinsic Reaction Coordinate)\nConfirm TS connects reactants/products", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Opt [label="4. Optimize Product\n(Triazole)\nConfirm structure and energy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="5. Analyze Energetics\nCalculate Activation Energy (ΔG‡)\nand Reaction Energy (ΔGrxn)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> TS_Search [color="#5F6368"]; TS_Search -> IRC [color="#5F6368"]; IRC -> Product_Opt [color="#5F6368"]; Product_Opt -> Analysis [color="#5F6368"]; } Caption: Computational workflow for modeling a cycloaddition reaction mechanism.

  • FMO Interaction: This reaction is governed by the interaction between the HOMO of one component and the LUMO of the other. Typically, the reaction is fastest for the combination with the smallest energy gap. The calculation would confirm whether the HOMO(azide)-LUMO(alkyne) or HOMO(alkyne)-LUMO(azide) interaction is dominant, thus predicting the reaction's kinetic feasibility.

Supporting Experimental Protocol: Synthesis of a Benzofuran-Triazole

This protocol provides a practical method to validate the computational prediction of a successful cycloaddition.

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1 equiv.) and benzyl azide (1.1 mmol, 1.1 equiv.) in a 1:1 mixture of t-BuOH/H₂O (10 mL).

  • Catalyst Addition: Add sodium ascorbate (0.2 mmol, 0.2 equiv.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv.). The use of a copper catalyst is a hallmark of the azide-alkyne "click" cycloaddition.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-4-(benzofuran-2-yl)-1H-1,2,3-triazole.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The reactivity of this compound is a rich interplay between the electron-donating benzofuran core and the versatile ethynyl group. The computational framework presented here—grounded in DFT, FMO theory, and MEP analysis—provides a powerful, predictive lens for researchers. By systematically calculating and visualizing the electronic landscape, one can anticipate the molecule's behavior in electrophilic, nucleophilic, and pericyclic reactions. The comparative analysis against 2-vinyl-1-benzofuran and phenylacetylene demonstrates that this compound possesses a unique combination of high reactivity (small HOMO-LUMO gap) and synthetic versatility afforded by the alkyne. This guide empowers researchers to move from speculation to rational design, using computational insights to accelerate discovery in the laboratory.

References

  • AIP Publishing. (2025). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. [Link]

  • Nguyen, V. T., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances. [Link]

  • Nguyen, V. T., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11(24), 14531-14542. [Link]

  • Krishnaswamy, G., et al. (2026). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica. [Link]

  • Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP. [Link]

  • Ohta, Y., et al. (n.d.). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I)-catalyzed Domino-type Addition Reactions. Sci-Hub. [Link]

  • Majumder, U., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. (n.d.). [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Ibrahim, N., & Frère, P. (2022). HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT. ResearchGate. [Link]

  • Recent Advances in the Cycloaddition Reactions of 2-Benzylidene-1-benzofuran-3-ones, and Their Sulfur, Nitrogen and Methylene Analogues. (n.d.). ResearchGate. [Link]

  • American Chemical Society. (n.d.). Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions. [Link]

  • Cycloaddition across the benzofuran ring as an approach to the morphine alkaloids. (n.d.). Semantic Scholar. [Link]

  • HOMO and LUMO frontier orbitals along with their corresponding energy.... (n.d.). ResearchGate. [Link]

  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]

  • Farooq, U., et al. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]

  • Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis. YouTube. [Link]

  • Abu-Hashem, A. A., et al. (n.d.). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Norris, J. (2018, March 8). Frontier Molecular Orbitals. YouTube. [Link]

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A Comparative Guide to Catalytic Syntheses of 2-Ethynyl-1-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-ethynyl-1-benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid framework and a reactive handle for further molecular elaboration. The efficient and selective synthesis of this motif is of paramount importance for the rapid generation of novel chemical entities. This guide provides a comparative analysis of the leading catalytic systems for the synthesis of this compound, with a focus on palladium, copper, and gold-based methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.

Introduction to Catalytic Strategies

The construction of the this compound core primarily relies on the formation of a key C-C or C-O bond to close the furan ring. Transition metal catalysis has emerged as the most powerful tool for effecting these transformations with high efficiency and functional group tolerance. The choice of catalyst—typically based on palladium, copper, or gold—profoundly influences the reaction scope, conditions, and overall efficiency. This guide will explore the nuances of each of these catalytic systems.

Palladium-Catalyzed Synthesis: The Sonogashira Coupling Approach

Palladium catalysis, particularly the Sonogashira cross-coupling reaction, stands as a cornerstone for the synthesis of 2-substituted benzofurans.[1][2] This methodology typically involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of this compound, a common strategy is a one-pot, multi-reaction cascade.[3]

Mechanistic Rationale

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.[1][2] The palladium(0) species undergoes oxidative addition to the aryl halide (e.g., 2-iodophenol). Simultaneously, the copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, furnishes the coupled product and regenerates the palladium(0) catalyst. Subsequent intramolecular cyclization, often base-mediated, leads to the formation of the benzofuran ring.

Sonogashira Coupling for this compound Synthesis cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Final_Product This compound Ar-C≡CR->Final_Product Intramolecular Cyclization Cu(I)X Cu(I)X R-C≡CH R-C≡CH Cu(I)-C≡CR->Cu(I)X to Pd cycle R-C≡CH->Cu(I)-C≡CR Base Base Base

Figure 1: General catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-arylbenzofurans and can be applied to the synthesis of this compound.[3]

Materials:

  • 2-Iodophenol

  • Ethynyltrimethylsilane (or another protected acetylene)

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper co-catalyst)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., DMF or THF)

  • Tetrabutylammonium fluoride (TBAF) for desilylation

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Add the anhydrous solvent, followed by the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv.) dropwise.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion of the coupling, cool the reaction to room temperature.

  • Add a desilylating agent (e.g., TBAF, 1.1 equiv.) if a protected alkyne was used, and stir until the protecting group is removed.

  • Initiate the cyclization by adding a base (e.g., K₂CO₃) and heating the mixture.

  • After completion of the cyclization, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Synthesis: A Cost-Effective Alternative

Copper catalysis offers a more economical approach to the synthesis of benzofurans, often proceeding under milder conditions than palladium-catalyzed reactions.[4][5] For the synthesis of this compound, a key strategy is the intramolecular cyclization of a pre-formed 2-alkynylphenol.

Mechanistic Rationale

The copper-catalyzed intramolecular cyclization of 2-alkynylphenols is believed to proceed through the formation of a copper phenoxide intermediate.[4] This intermediate then undergoes an intramolecular nucleophilic attack of the phenoxide onto the alkyne, which is activated by coordination to the copper center. Subsequent protonolysis regenerates the catalytically active species and furnishes the benzofuran product.

Copper-Catalyzed Cyclization Start 2-Ethynylphenol Cu_Phenoxide Copper Phenoxide Intermediate Start->Cu_Phenoxide [Cu], Base Cyclization_TS Intramolecular Nucleophilic Attack Cu_Phenoxide->Cyclization_TS Vinyl_Cu Vinyl-Copper Intermediate Cyclization_TS->Vinyl_Cu Product This compound Vinyl_Cu->Product Protonolysis Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Start [Cu] catalyst

Figure 2: Proposed mechanism for the copper-catalyzed intramolecular cyclization of 2-ethynylphenol.

Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization

The following is a general procedure for the copper-catalyzed cyclization of 2-alkynylphenols.[4]

Materials:

  • 2-Ethynylphenol

  • CuCl or another Cu(I) salt (catalyst)

  • Cs₂CO₃ or another suitable base

  • Anhydrous acetonitrile (CH₃CN) or another suitable solvent

Procedure:

  • To a reaction vessel, add 2-ethynylphenol (1.0 equiv.), CuCl (0.05 equiv.), and Cs₂CO₃ (1.0-2.0 equiv.).

  • Add anhydrous acetonitrile.

  • Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the this compound product.

Gold-Catalyzed Synthesis: Mild and Efficient Cyclizations

Gold catalysts have gained prominence in recent years for their ability to activate alkynes under exceptionally mild conditions, leading to efficient intramolecular cyclizations.[6][7][8] For the synthesis of this compound, gold catalysis provides a powerful method for the cyclization of 2-ethynylphenols.

Mechanistic Rationale

Gold(I) catalysts are highly carbophilic and readily coordinate to the alkyne moiety of the 2-ethynylphenol substrate. This coordination enhances the electrophilicity of the alkyne, facilitating a 5-endo-dig intramolecular nucleophilic attack by the phenolic oxygen. The resulting vinyl-gold intermediate undergoes protodeauration to yield the benzofuran product and regenerate the active gold catalyst.[9] The counterion associated with the gold catalyst can also play a significant role in the reaction kinetics and selectivity.[10]

Gold-Catalyzed Cyclization Start 2-Ethynylphenol Au_Alkyne_Complex Gold-Alkyne π-Complex Start->Au_Alkyne_Complex [Au+] Cyclization_TS 5-endo-dig Cyclization Au_Alkyne_Complex->Cyclization_TS Vinyl_Au Vinyl-Gold Intermediate Cyclization_TS->Vinyl_Au Product This compound Vinyl_Au->Product Protodeauration Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Start [Au+] catalyst

Sources

A Senior Application Scientist's Guide to Assessing the Biocompatibility of 2-Ethynyl-1-Benzofuran Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Towards Safety and Efficacy

The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and biologically active compounds.[1] The introduction of a reactive 2-ethynyl group opens up a vast chemical space for creating novel conjugates with potential therapeutic applications, particularly in oncology.[2][3] Recent studies have highlighted that benzofuran-isatin conjugates, for example, can act as potent antiproliferative agents by inducing apoptosis.[2][4] However, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous safety and efficacy testing.

A critical, non-negotiable step in this journey is the assessment of biocompatibility.[5][6] Early-stage in vitro cytotoxicity screening is not merely a regulatory checkbox; it is a fundamental tool for de-risking drug candidates, providing essential data on therapeutic index and mechanism of action.[7][8] This guide provides a comparative framework for evaluating the biocompatibility of novel 2-ethynyl-1-benzofuran conjugates. We will move beyond simple protocols to explain the causal logic behind experimental choices, empowering researchers to build a self-validating, robust biocompatibility profile for their compounds.

The Strategic Workflow of Biocompatibility Assessment

A comprehensive in vitro assessment does not rely on a single assay. Instead, it employs a tiered approach, starting with broad screening of cell health and progressively moving towards a more granular, mechanistic understanding. This workflow ensures that research efforts are focused on compounds that are not just potent, but also possess a desirable safety profile and a clear mechanism of action.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Insight cluster_2 Decision Point MTT MTT Assay (Metabolic Activity) Data Data Interpretation & Comparative Analysis MTT->Data LDH LDH Assay (Membrane Integrity) LDH->Data Caspase Caspase-3/7 Assay (Apoptosis Execution) Caspase->Data Mechanistic Data Flow Cell Cycle Analysis (Proliferation Effects) Flow->Data Mechanistic Data Decision Select Lead Candidates (High Potency, Low Off-Target Toxicity) Decision->Caspase Investigate 'How' Decision->Flow Investigate 'Why' Compound Synthesized This compound Conjugates Compound->MTT Dose-response treatment Compound->LDH Dose-response treatment Data->Decision IC₅₀ & Cytotoxicity Profile

Caption: Tiered workflow for in vitro biocompatibility assessment.

Tier 1: Establishing the Cytotoxic Profile

The first step is to determine if, and at what concentrations, the benzofuran conjugates affect fundamental aspects of cell health. We employ two distinct but complementary assays to measure metabolic activity and membrane integrity. Using both provides a more robust dataset and helps to avoid misleading results from compound interference or a specific, non-lethal mechanism of action.[7]

Method 1: MTT Assay for Metabolic Viability

Expertise & Causality: The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. This conversion is fundamental because it directly reflects mitochondrial integrity and function. A reduction in formazan production indicates a decrease in metabolic activity, which could be due to cytotoxicity or cytostatic effects.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a relevant cell line) in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound conjugates in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9][11] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[9] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[8]

Method 2: LDH Assay for Membrane Integrity

Expertise & Causality: The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[12][13] This assay is a direct measure of cell lysis or necrosis. It is an essential counterpart to the MTT assay because a compound might inhibit metabolic activity without immediately rupturing the cell membrane. Conversely, some necrotic cell death pathways might not show an immediate drop in mitochondrial activity.

Experimental Protocol: LDH Release Assay

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a 96-well plate. It is often efficient to run both assays in parallel from the same initial cell treatment plates.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the attached cells.[14] Transfer to a new, clean 96-well plate.

  • Controls: Prepare necessary controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Lyse untreated cells with a lysis buffer (e.g., Triton X-100) provided in the assay kit.[14]

    • Background: Culture medium only.

  • Enzymatic Reaction: Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant, as per the manufacturer's instructions.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will convert lactate to pyruvate, generating NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100.

FeatureMTT AssayLDH Release Assay
Principle Measures metabolic activity via mitochondrial enzyme function.[10]Measures membrane integrity via release of cytosolic LDH.[12][14]
Indicator Cell Viability / ProliferationCell Lysis / Cytotoxicity
Advantages High throughput, sensitive, widely used and well-documented.[8][9]Direct measure of cell death, non-destructive to remaining cells.[13]
Limitations Can be affected by compounds altering mitochondrial respiration.Less sensitive for early apoptosis or cytostatic effects.
Best For Screening for overall impact on cell health and proliferation.Detecting necrotic or late apoptotic events causing membrane rupture.

Table 1. Comparison of Primary Cytotoxicity Assays.

Tier 2: Unveiling the Mechanism of Cell Death

Once the cytotoxic potential of the conjugates is established, the critical next question is how they are inducing cell death. An ideal anticancer agent induces programmed cell death (apoptosis) rather than uncontrolled necrosis, as this minimizes inflammation in the host.[5][15]

Method 1: Caspase-3/7 Activation Assay for Apoptosis

Expertise & Causality: Apoptosis proceeds through well-defined signaling pathways that culminate in the activation of executioner caspases, primarily caspase-3 and caspase-7.[16][17] These enzymes are responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.[17] Measuring the activity of caspase-3/7 is a direct and specific indicator of apoptosis.[18] Luminescent assays, which use a proluminescent substrate containing the DEVD peptide sequence, are highly sensitive and ideal for high-throughput screening.[18]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway Ligand FasL / TRAIL DR Death Receptor (Fas / DR4/5) Ligand->DR DISC DISC Formation DR->DISC aC8 Active Caspase-8 DISC->aC8 C8 Pro-Caspase-8 C8->DISC C3 Pro-Caspase-3 aC8->C3 Stress Benzofuran Conjugate (Intracellular Stress) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf aC9 Active Caspase-9 C9 Pro-Caspase-9 Apaf->C9 aC9->C3 aC3 Active Caspase-3 C3->aC3 Apoptosis Apoptosis (Substrate Cleavage, Cell Death) aC3->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis converging on Caspase-3.

Experimental Protocol: Luminescent Caspase-3/7 Assay

  • Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with conjugates at concentrations around their IC₅₀ values for a relevant time period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains the proluminescent substrate (Z-DEVD-aminoluciferin) and luciferase in a lysis buffer.[18]

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[18]

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells, and any active caspase-3/7 present cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal.[18]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.

Method 2: Cell Cycle Analysis by Flow Cytometry

Expertise & Causality: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (e.g., G2/M) and subsequently triggering apoptosis.[19] Analyzing the cell cycle distribution of a cell population provides invaluable mechanistic insight. This is achieved using flow cytometry to measure the DNA content of individual cells stained with a fluorescent dye like Propidium Iodide (PI). Cells in the G2 or M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.[20]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the benzofuran conjugates for a specified time (e.g., 24 hours). Include both untreated and vehicle controls.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Trypsinize adherent cells, combine with the supernatant, and pellet by centrifugation.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells.[21] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[20][21] RNase treatment is crucial as PI can also bind to double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample. Use software to gate on single cells and generate a histogram of DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distributions between treated and control samples to identify any cell cycle arrest.

Comparative Data Summary: A Hypothetical Case Study

To illustrate how this guide can be applied, the following table presents hypothetical data for two novel this compound conjugates (BF-1, BF-2) compared to a known chemotherapeutic agent, Doxorubicin.

CompoundIC₅₀ (µM) via MTT (48h)Max Cytotoxicity (%) via LDH (48h)Caspase-3/7 Activation (Fold Change vs. Control)Cell Cycle Arrest (% Cells in G2/M Phase)
BF-1 8.575%8.265%
BF-2 45.225%1.518%
Doxorubicin 1.288%10.572%

Table 2. Hypothetical comparative biocompatibility data for novel conjugates.

Interpretation:

  • BF-1 shows promising activity. Its IC₅₀ is in a therapeutically relevant range, and it induces significant cytotoxicity. Critically, the strong activation of caspase-3/7 and the pronounced G2/M arrest suggest its mechanism of action is through the induction of apoptosis following cell cycle disruption, similar to Doxorubicin.

  • BF-2 is significantly less potent (higher IC₅₀) and induces minimal cytotoxicity and apoptosis. It does not appear to significantly affect the cell cycle. This compound would likely be deprioritized for further development as an anticancer agent based on this in vitro profile.

Conclusion: From Data to Decision

The systematic assessment of biocompatibility is a cornerstone of modern drug discovery. By employing a multi-parametric approach—evaluating metabolic health, membrane integrity, apoptotic pathway activation, and cell cycle effects—researchers can build a comprehensive profile of their novel this compound conjugates. This guide provides the experimental framework and, more importantly, the scientific rationale needed to interpret the resulting data with confidence. The most promising candidates for further preclinical and in vivo testing will be those that not only demonstrate high potency (low IC₅₀) but also induce cell death through a controlled, apoptotic mechanism, as evidenced by caspase activation and cell cycle arrest. This rigorous, early-stage evaluation is essential for efficiently advancing the safest and most effective compounds toward clinical application.

References

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A Researcher's Guide to the Click Chemistry of 2-Ethynyl-1-Benzofuran: A Kinetic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Heterocyclic Alkynes in Bioconjugation

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has transformed the landscape of drug discovery, chemical biology, and materials science.[1][2][3] Its high efficiency, mild reaction conditions, and remarkable functional group tolerance make it an invaluable tool for molecular assembly.[3][4] While simple alkynes like phenylacetylene and propargyl derivatives have been extensively studied, there is a growing interest in employing more complex, biologically relevant terminal alkynes.

Among these, 2-ethynyl-1-benzofuran stands out as a promising scaffold. The benzofuran moiety is a privileged structure found in numerous natural products and pharmacologically active compounds, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6][7] Incorporating this heterocycle into bioconjugation strategies via click chemistry opens new avenues for creating novel therapeutics and molecular probes.

However, the kinetic performance of this compound in click reactions is not as widely documented as that of standard alkynes. This guide, designed for researchers and drug development professionals, provides a comparative framework for understanding and evaluating the reaction kinetics of this compound. We will explore its expected reactivity in the two major catalytic azide-alkyne cycloaddition reactions—copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC)—and compare it with commonly used alternatives, supported by established chemical principles and detailed experimental protocols for in-house validation.

Theoretical Framework: How Alkyne Structure Dictates Reaction Speed

The rate of an azide-alkyne cycloaddition is profoundly influenced by the electronic and steric properties of the alkyne substrate. The reaction mechanism, which differs significantly between copper and ruthenium catalysis, determines which factors are most influential.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its high efficiency and exclusive formation of the 1,4-disubstituted triazole isomer.[1][8] The catalytic cycle hinges on the formation of a copper(I) acetylide intermediate.[1][8] Consequently, the acidity of the terminal alkyne proton is a critical factor; alkynes with electron-withdrawing substituents tend to react faster by facilitating deprotonation and acetylide formation.[2]

The 1-benzofuran ring system is generally considered to be electron-rich, though less so than furan itself. Its electronic influence on the ethynyl group at the 2-position is nuanced. It is expected to be a weaker electron-donating group compared to a simple alkyl group but may not be as electron-withdrawing as a propiolate ester. Therefore, we can hypothesize that the reactivity of this compound in CuAAC will be comparable to, or slightly modulated from, that of phenylacetylene.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Alkyne R-C≡CH (this compound) Acetylide Copper(I) Acetylide Intermediate Alkyne->Acetylide + Cu(I) - H⁺ Cu_I Cu(I)L_n Cu_I->Acetylide Metallocycle Six-Membered Cu(III) Intermediate Acetylide->Metallocycle + R'-N₃ Azide R'-N₃ Azide->Metallocycle Triazole_Cu Copper Triazolide Metallocycle->Triazole_Cu Cyclization Triazole_Cu->Cu_I Regeneration Product 1,4-Triazole Triazole_Cu->Product + H⁺ RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Alkyne R-C≡CH (this compound) Ru_Complex Ru-Alkyne-Azide Complex Alkyne->Ru_Complex Ru_II [Cp*RuCl] Ru_II->Ru_Complex Metallocycle Six-Membered Ruthenacycle Ru_Complex->Metallocycle Oxidative Coupling Azide R'-N₃ Azide->Ru_Complex Metallocycle->Ru_II Regeneration Product 1,5-Triazole Metallocycle->Product Reductive Elimination

Simplified catalytic cycle for RuAAC.

Comparative Performance and Data Summary

While specific rate constants for this compound are not extensively published, we can create a comparative table that positions its expected performance against well-characterized alkynes. This table serves as a template for researchers to populate with their own experimental data.

Table 1: Comparative Reactivity of Terminal Alkynes in Azide-Alkyne Cycloadditions

ReactionAlkyne SubstrateTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics & Expected Performance
CuAAC Propargyl Alcohol/Amine~10 - 100Baseline: Standard, highly reactive aliphatic alkyne.
Phenylacetylene~1 - 10Aromatic Standard: Common benchmark for aromatic alkynes.
Ethyl Propiolate> 100Activated Alkyne: Electron-withdrawing group significantly accelerates the reaction. [2]
This compound To Be DeterminedHypothesis: Reactivity is expected to be similar to phenylacetylene. The electron-rich heterocycle may slightly decrease the rate compared to activated alkynes.
RuAAC PhenylacetyleneVariable, catalyst dependentAromatic Standard: Readily forms the 1,5-disubstituted triazole. [9]
1-HexyneVariable, catalyst dependentAliphatic Standard: Generally reactive, serves as a non-aromatic benchmark. [9]
This compound To Be DeterminedHypothesis: Expected to be a viable substrate, yielding the 1,5-disubstituted triazole. Steric bulk of the benzofuran moiety may influence the rate compared to phenylacetylene.
SPAAC N/A (Terminal Alkyne)N/ANot Applicable: Strain-Promoted Azide-Alkyne Cycloaddition requires a strained cyclic alkyne (e.g., cyclooctyne) and is not a direct comparison for terminal alkynes like this compound. [10][11]

Note: Rate constants are highly dependent on specific conditions (catalyst, ligand, solvent, temperature) and should be used for relative comparison. [12]

Experimental Protocols: A Self-Validating System for Kinetic Analysis

To empirically determine the kinetic performance of this compound, a robust and reproducible experimental setup is required. The following protocol describes a method for determining pseudo-first-order rate constants for a CuAAC reaction using in situ monitoring.

Workflow for Kinetic Analysis

Kinetic_Workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, Catalyst, Ligand) initiate 2. Initiate Reaction (Under Pseudo-First-Order Conditions) prep->initiate monitor 3. Monitor Reaction Progress (e.g., ¹H NMR, UV-Vis, IR) initiate->monitor analyze 4. Data Analysis (Plot ln[A] vs. time) monitor->analyze calculate 5. Calculate Rate Constant (k) analyze->calculate

General workflow for kinetic analysis of click reactions.
Detailed Protocol: CuAAC Kinetics via ¹H NMR Spectroscopy

This protocol is designed to establish pseudo-first-order conditions by using a large excess of one reactant (the azide). This simplifies the rate law, allowing for a straightforward determination of the rate constant.

1. Materials and Reagents:

  • This compound

  • Benzyl Azide (or other suitable azide standard)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deuterated Solvent (e.g., DMSO-d₆ or D₂O/tBuOH-d₁₀ mixture)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

2. Preparation of Stock Solutions (Perform immediately before use):

  • Alkyne Solution: Prepare a 50 mM solution of this compound and 50 mM of the internal standard in the chosen deuterated solvent.

  • Azide Solution: Prepare a 1.0 M solution of benzyl azide in the same deuterated solvent. The 20-fold excess ensures pseudo-first-order conditions.

  • Catalyst/Ligand Solution ("Solution A"): Prepare a solution that is 25 mM in CuSO₄ and 125 mM in THPTA ligand in D₂O. The excess ligand stabilizes the Cu(I) species.

  • Reductant Solution ("Solution B"): Prepare a 250 mM solution of sodium ascorbate in D₂O. This solution must be made fresh.

3. Reaction Execution and Monitoring:

  • Causality: The experiment is initiated inside the NMR tube to capture the earliest time points accurately. Temperature control is critical for reproducibility.

  • To a clean NMR tube, add 450 µL of the Alkyne Solution .

  • Add 50 µL of the Azide Solution .

  • Acquire a "time zero" (t=0) spectrum to confirm the initial concentrations relative to the internal standard.

  • To initiate the reaction, add 10 µL of Solution A followed immediately by 10 µL of Solution B . Mix thoroughly but gently by inverting the capped tube 2-3 times.

  • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature (e.g., 298 K).

  • Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes) for a period sufficient to observe >80% conversion.

4. Data Analysis:

  • For each spectrum, integrate a well-resolved proton signal corresponding to the starting alkyne and a signal for the triazole product. Normalize these integrals against the integral of the internal standard to correct for any concentration fluctuations.

  • Calculate the concentration of the alkyne, [Alkyne]t, at each time point.

  • Plot ln([Alkyne]t / [Alkyne]₀) versus time (in seconds).

  • The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.

  • The second-order rate constant (k) can be calculated using the equation: k = k_obs / [Azide]₀ .

Conclusion and Outlook

While direct kinetic data for this compound remains to be broadly published, this guide provides a robust framework for its evaluation. Based on fundamental mechanistic principles, its reactivity in CuAAC is predicted to be comparable to that of phenylacetylene, making it a highly viable substrate for bioconjugation. Its performance in RuAAC is also expected to be efficient, offering an alternative pathway to 1,5-disubstituted triazoles that may be sterically or electronically favored in certain molecular designs.

The true value of this compound lies in the biological relevance of its heterocyclic core. By employing the rigorous kinetic analysis protocols detailed herein, researchers can confidently benchmark its performance against established alkynes, enabling the rational design of novel, benzofuran-containing conjugates for drug development and advanced biological studies. The empirical data generated will be a valuable contribution to the broader scientific community, expanding the versatile toolkit of click chemistry.

References

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  • Adzima, B. J., et al. (2014). Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. Polymer Chemistry, 5(21), 6294-6304. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 17, 2026, from [Link]

  • Teator, A. J., & Hein, J. E. (2020). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chemistry–A European Journal, 26(27), 5971-5981. Available from: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available from: [Link]

  • Ackermann, L. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14369-14429. Available from: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available from: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Ethynyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethynyl-1-benzofuran. As a compound utilized by researchers and drug development professionals, its unique structure—combining a benzofuran core with a reactive terminal alkyne—necessitates a rigorous and informed approach to waste management. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Core Principle: Hazard-Aware Disposal

  • Benzofuran Moiety : The benzofuran core is associated with several hazards. Studies and safety data for benzofuran and its derivatives indicate potential for liver and kidney toxicity, and it is suspected of being a carcinogen.[1][2][3] It is also classified as a flammable liquid and can be harmful to aquatic life with long-lasting effects.[2][3]

  • Ethynyl (Alkyne) Moiety : The terminal alkyne group presents a distinct set of risks. Terminal alkynes can form highly unstable and explosive metal acetylides when in contact with certain metals, particularly copper, silver, mercury, and their alloys (like brass). This reactivity is a critical consideration for waste segregation and container selection.

Hazard Summary Table
Hazard ClassificationDescription & RationalePrimary Risks
Health Hazards Suspected Carcinogen, Organ Toxicity, Irritant : Based on data for the benzofuran parent structure.[1][3] Assumed to be toxic if swallowed, inhaled, or in contact with skin.[4]Long-term health effects from chronic exposure; acute irritation upon contact.
Physical Hazards Flammable Liquid : Benzofuran has a flash point of 56°C.[1] While the ethynyl group may alter this, the compound should be treated as flammable.Fire or explosion if handled near ignition sources. Vapors may form explosive mixtures with air.[5]
Reactivity Hazards Explosive Acetylide Formation : The terminal alkyne can react with certain metals (Cu, Ag, Hg, etc.) to form shock-sensitive explosive compounds.Spontaneous and violent detonation, especially upon friction, shock, or heating.
Environmental Hazards Aquatic Toxicity : Benzofuran derivatives are often harmful or very toxic to aquatic life.[3][6]Environmental contamination and harm to ecosystems if disposed of improperly.[2]

Mandatory Personal Protective Equipment (PPE)

Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.[7][8]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields. A full-face shield is recommended if splashing is a significant risk.[7][8]Protects eyes from splashes of the chemical and its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or degradation before each use.[7]Prevents direct skin contact and absorption.
Body Protection A flame-retardant lab coat, fully buttoned. Ensure clothing covers all exposed skin.[7]Protects skin and personal clothing from contamination and provides a barrier against ignition.
Respiratory Protection All handling of waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9]Minimizes exposure to potentially toxic and irritating vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from initial collection at the point of generation to final hand-off to environmental health and safety (EHS) personnel.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step to prevent dangerous chemical reactions.[10][11] Never mix incompatible waste streams.

  • Liquid Waste :

    • Collect all solutions containing this compound in a dedicated, properly labeled hazardous waste container.[11]

    • CRITICAL : This waste stream should be considered non-halogenated unless mixed with halogenated solvents. Maintain separate waste containers for halogenated and non-halogenated solvents.

    • DO NOT mix this waste with solutions containing heavy metal salts (especially copper, silver, or mercury) to prevent acetylide formation.[12]

  • Solid Waste :

    • Collect contaminated consumables such as gloves, pipette tips, and absorbent paper in a separate, clearly labeled container or a double-lined bag.[13]

    • This solid waste must also be treated as hazardous and must not be placed in the regular trash.[11]

  • Sharps Waste :

    • Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container.[14][15]

Step 2: Waste Container Management

All waste must be collected in appropriate containers that are correctly labeled and stored.

  • Container Selection :

    • Use containers made of compatible materials (e.g., borosilicate glass or high-density polyethylene) that are in good condition with a secure, screw-on cap.[11][16]

    • Avoid containers with fittings made of brass or other copper-containing alloys.

  • Labeling :

    • The container must be clearly labeled with the words "Hazardous Waste" .[5][17]

    • List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[18]

    • Indicate the relevant hazards (e.g., "Flammable," "Toxic," "Reactive").

    • Note the accumulation start date (the date the first drop of waste was added).[17]

  • Storage :

    • Keep waste containers securely closed at all times, except when adding waste.[11][16]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]

    • The SAA must be located away from heat, open flames, or sparks.[2]

    • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[5][11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for segregating and handling waste streams of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Liquid Waste Stream cluster_3 Solid Waste Stream cluster_4 Final Steps Start This compound Waste Generated IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in Liquid Hazardous Waste Container IsLiquid->LiquidWaste Liquid SolidWaste Collect in Solid Hazardous Waste Container IsLiquid->SolidWaste Solid CheckHalogen Contains Halogenated Solvents? LiquidWaste->CheckHalogen Halogenated Segregate as 'Halogenated Waste' CheckHalogen->Halogenated Yes NonHalogenated Segregate as 'Non-Halogenated Waste' CheckHalogen->NonHalogenated No Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names - Hazards & Date Halogenated->Label NonHalogenated->Label IsSharp Is the waste a sharp (needle, glass)? SolidWaste->IsSharp ContaminatedSolid Segregate as 'Contaminated Solid Lab Waste' IsSharp->ContaminatedSolid No SharpsContainer Place in designated 'Sharps Container' IsSharp->SharpsContainer Yes ContaminatedSolid->Label SharpsContainer->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by EHS / Licensed Contractor Store->Pickup

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethynyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Proactive Safety in the Absence of Specific Data

As researchers and drug development professionals, we often work with novel compounds for which comprehensive toxicological and hazard data are not yet available. 2-Ethynyl-1-benzofuran is one such case. In the absence of a specific Safety Data Sheet (SDS), our operational imperative is to adopt a conservative approach. This guide provides essential safety protocols by extrapolating from the known hazards of its core chemical structures: the benzofuran moiety and the terminal ethynyl (acetylene) group.

The guidance herein assumes that this compound may possess a combination of hazards from its parent structures, including potential carcinogenicity, flammability, and the ability to cause severe skin and eye irritation or damage.[1][2][3][4] All handling must be predicated on the principle of As Low As Reasonably Achievable (ALARA) exposure.

Hazard Assessment: Understanding the Risk Profile

A robust personal protective equipment (PPE) plan is built upon a thorough understanding of the potential risks. The chemical architecture of this compound suggests a dual-hazard profile.

  • The Benzofuran Core: Benzofuran and its derivatives are known to present significant health risks. The base compound, benzofuran, is classified as a flammable liquid, is suspected of causing cancer, and may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[3] Other functionalized benzofurans are known to be corrosive, causing severe skin burns and serious eye damage.[4][5][6] Therefore, we must assume this compound is, at a minimum, a potent skin and eye irritant with potential for long-term systemic toxicity.

  • The Ethynyl (Acetylene) Moiety: The terminal alkyne group introduces risks associated with acetylenic compounds. While the small scale of laboratory use mitigates some large-scale industrial hazards like explosion, the ethynyl group imparts reactivity and potential flammability.[7] It is crucial to avoid conditions that could lead to hazardous reactions, such as contact with certain metal catalysts or strong heating, which could lead to the formation of explosive acetylides or decomposition.

Core PPE Requirements for Handling this compound

All operations, from simple transfers to complex reactions, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[2] The following table summarizes the minimum PPE required.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldRationale: The high potential for severe eye damage from benzofuran derivatives necessitates robust protection.[4][5] Safety goggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles during any procedure with a splash or splatter risk (e.g., liquid transfers, reaction workups).[2][8]
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Rationale: Benzofuran derivatives can be toxic upon skin contact. Double-gloving with nitrile or neoprene gloves provides enhanced protection.[2][9] Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to prevent self-contamination.[2]
Body Flame-Resistant (FR) Laboratory CoatRationale: The potential flammability from the benzofuran and ethynyl groups requires more than a standard cotton lab coat.[1][3] An FR lab coat (e.g., Nomex) worn over non-synthetic clothing that fully covers the arms and legs is mandatory. Ensure the coat is fully buttoned.[2]
Respiratory NIOSH-Approved Respirator (As determined by risk assessment)Rationale: While all work should be in a fume hood, a risk assessment may deem a respirator necessary for certain high-risk procedures like cleaning large spills or working with fine powders outside of a glovebox. A full-face respirator may be required in these situations.[9][10][11] Consult your institution's Environmental Health and Safety (EHS) department for fit-testing and selection.
Feet Chemical-Resistant, Closed-Toe ShoesRationale: Protects feet from spills. The footwear should be made of a non-porous material to prevent chemical penetration.[7][11] Perforated shoes or sandals are strictly forbidden in the laboratory.

Operational and Disposal Plans

Trustworthiness in safety protocols comes from clear, repeatable procedures that minimize ambiguity and risk.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Footwear Check: Confirm you are wearing appropriate closed-toe, chemical-resistant shoes.

  • Don Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Don Inner Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they are tucked under the cuff of the lab coat.

  • Don Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don Eye Protection: Put on your sealed safety goggles.

  • Don Face Shield: If the procedure involves a splash risk, don a full-face shield over your goggles.

Doffing (Taking Off) PPE:

  • Remove Outer Gloves: Remove the outer, most contaminated pair of gloves using a technique that avoids touching the outside of the glove with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated storage area or dispose of it if it is a disposable model.

  • Remove Inner Gloves: Remove the final pair of gloves using the same safe removal technique.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures
  • Skin Contact: Immediately go to the nearest safety shower.[4] Remove all contaminated clothing while under the shower and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately use an eyewash station, holding the eyelids open, and flush for at least 15 minutes.[10] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[6]

  • Spill Management: Evacuate personnel from the immediate area. Avoid breathing vapors.[1] For small spills, use an absorbent material compatible with flammable and corrosive substances. For large spills, evacuate the lab and contact your institution's EHS emergency response team immediately. All cleanup materials must be treated as hazardous waste.[12]

Disposal Plan

All waste contaminated with this compound, including gloves, bench paper, pipette tips, and excess chemical, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic, Irritant).

  • Consult EHS: Follow all institutional and local regulations for hazardous waste disposal. When in doubt, contact your EHS department for guidance.[12]

Visual Guide: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific experimental conditions.

PPE_Workflow cluster_start Initial Assessment cluster_procedure Procedural Risk Factors cluster_ppe Required PPE Level Start Handling this compound Scale Scale of Work? Start->Scale Aerosol Risk of Aerosol / Dust Generation? Scale->Aerosol Small Scale (<1g) Scale->Aerosol Large Scale (>1g) Energy Adding Energy? (Heat, Sonication) Aerosol->Energy No (e.g., solution transfer) PPE_Respirator Minimum PPE + Face Shield + Assess Need for Respirator Aerosol->PPE_Respirator Yes (e.g., weighing powder) PPE_Base Minimum PPE: - Double Gloves - FR Lab Coat - Goggles Energy->PPE_Base No (e.g., ambient temp) PPE_FaceShield Minimum PPE + Full Face Shield Energy->PPE_FaceShield Yes

Caption: PPE selection workflow based on procedural risk.

References

  • Importance of PPE in Acetylene Plants. Rexarc. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.